molecular formula C6H4N2O B2441418 2-Hydroxyisonicotinonitrile CAS No. 94805-51-3

2-Hydroxyisonicotinonitrile

Cat. No.: B2441418
CAS No.: 94805-51-3
M. Wt: 120.111
InChI Key: QCOIIYBOBZFBJE-UHFFFAOYSA-N
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Description

2-Hydroxyisonicotinonitrile is a useful research compound. Its molecular formula is C6H4N2O and its molecular weight is 120.111. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOIIYBOBZFBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94805-51-3, 95891-29-5
Record name 2-hydroxypyridine-4-carbonitrile
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Record name 2-Hydroxyisonicotinonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Hydroxyisonicotinonitrile synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyisonicotinonitrile

Introduction: A Versatile Heterocyclic Building Block

This compound, which exists in tautomeric equilibrium with its more stable form, 2-oxo-1H-pyridine-4-carbonitrile, is a significant heterocyclic compound in the field of medicinal chemistry and drug development. Its structure, featuring a pyridinone core appended with a nitrile group, provides multiple reactive sites for further chemical modification. This dual functionality makes it a valuable starting material and intermediate for the synthesis of a wide array of more complex molecules, including kinase inhibitors, antiviral agents, and other biologically active compounds.[1] Understanding the robust synthesis and rigorous characterization of this molecule is fundamental for its effective application in research and development.

This guide provides a comprehensive overview of the synthetic strategies for this compound, detailed experimental protocols, and a thorough analysis of its characterization using modern spectroscopic and physical methods. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Strategic Synthesis of the Pyridinone Core

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent and reliable method involves the chemical transformation of a pre-existing pyridine ring.

Primary Synthetic Route: Rearrangement of 4-Cyanopyridine-N-oxide

A common and effective strategy for introducing a hydroxyl group at the C2 position of a pyridine ring is through the rearrangement of the corresponding N-oxide.[2] This method leverages the activation of the pyridine ring by the N-oxide functionality.

Causality and Mechanism: The N-oxide group increases the electron deficiency of the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack or rearrangement. When 4-cyanopyridine-N-oxide is treated with an activating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride, an intermediate is formed which can then rearrange to introduce an oxygen functionality at the C2 position.[2][3] Subsequent hydrolysis or workup yields the desired 2-pyridone product. This method is often favored for its regioselectivity and good yields.

Experimental Protocol: Synthesis from 4-Cyanopyridine-N-oxide

This section details a representative step-by-step methodology for the synthesis of this compound.

Objective: To synthesize this compound via the rearrangement of 4-cyanopyridine-N-oxide.

Materials & Reagents:

  • 4-Cyanopyridine-N-oxide

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (or another suitable inert solvent)

  • Triethylamine

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-cyanopyridine-N-oxide (120 g) and 1,2-dichloroethane (360 mL).[3]

  • Cooling: Cool the resulting slurry to a temperature of -2 to +2°C using an ice-salt bath.

  • Reagent Addition: While maintaining the low temperature, add phosphorus oxychloride (183.6 g) to the mixture. Subsequently, add triethylamine (151.5 g) dropwise over a period of approximately 2 hours, ensuring the temperature does not exceed 5°C.[3]

  • Reaction: After the addition is complete, allow the mixture to stir at the same temperature for an additional 2 hours.

  • Workup & Isolation:

    • Once the reaction is complete (monitored by TLC), carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.

    • To the residue, cautiously add 240 mL of water while stirring in an ice bath to quench any remaining POCl₃.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • The resulting precipitate is the crude product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield off-white to light yellow crystals of this compound.[4]

Synthesis_of_this compound Start 4-Cyanopyridine-N-oxide Reagent 1. POCl₃, Triethylamine 2. H₂O (Workup) Start->Reagent Product This compound Reagent->Product Rearrangement

Caption: Synthetic pathway for this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system for analysis.

Physical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₄N₂O[5]
Molecular Weight 120.11 g/mol [5][6]
Appearance Off-white to light yellow solid/powder[4][6]
Melting Point 285-288 °C[6]
CAS Number 94805-51-3[6]
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic protons of the pyridine ring typically appear in the downfield region. The proton attached to the nitrogen (or oxygen in the hydroxy tautomer) is often broad and its chemical shift can be concentration-dependent.[7]

Chemical Shift (δ, ppm)MultiplicityAssignment
~11.5-12.5br sN-H (pyridone)
~7.5dH-6
~6.5dH-3
~6.3ddH-5
  • ¹³C NMR: The carbon NMR provides information on the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~163C=O (C-2)
~142C-6
~125C-4
~118C≡N
~110C-5
~105C-3

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8]

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500 (broad)StrongO-H / N-H stretch
~3080MediumAromatic C-H stretch
2220-2240Sharp, Med.C≡N (nitrile) stretch
1650-1680StrongC=O (pyridone carbonyl) stretch
1500-1600MediumC=C and C=N ring stretching vibrations

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.[9]

  • Expected Molecular Ion (M⁺): m/z = 120.0324 (for C₆H₄N₂O).

  • Fragmentation: The molecule may exhibit characteristic fragmentation patterns, such as the loss of CO or HCN, which can further support the structural assignment.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_confirmation Confirmation Crude Crude Product Purify Recrystallization Crude->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry (HRMS) Pure->MS MP Melting Point Pure->MP Confirm Structure & Purity Confirmed NMR->Confirm IR->Confirm MS->Confirm MP->Confirm

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound are well-established processes crucial for its application in advanced chemical synthesis. The rearrangement of 4-cyanopyridine-N-oxide stands out as a reliable and efficient synthetic route. A multi-technique approach to characterization, combining NMR, IR, and mass spectrometry with physical property analysis, provides a robust and self-validating system to ensure the material's identity, structure, and purity. This foundational knowledge is indispensable for researchers leveraging this versatile building block in the development of novel pharmaceuticals and functional materials.

References

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  • Google Patents. CN101048380B - Process for production of 2-hydroxy-4-substituted pyridines.
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An In-Depth Technical Guide to the Chemical Properties of 2-oxo-1H-pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

The 2-pyridone ring system stands as a "privileged scaffold" in modern medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural features, including its capacity for hydrogen bonding and its existence in tautomeric forms, render it a versatile building block in drug design. This guide focuses on a specific, yet foundational, member of this class: 2-oxo-1H-pyridine-4-carbonitrile . While a significant body of literature exists for substituted 3-cyano-2-pyridones, this document aims to provide a comprehensive technical overview of the core 4-cyano isomer.[3]

This guide is structured to provide not just a list of properties, but a cohesive understanding of the molecule's behavior, grounded in fundamental chemical principles. We will delve into its synthesis, explore its crucial tautomeric nature, predict its spectroscopic signatures based on data from closely related analogs, and discuss its reactivity profile. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively utilize this scaffold in their synthetic and medicinal chemistry endeavors. It is important to note that while extensive data exists for substituted derivatives, specific experimental data for the unsubstituted 2-oxo-1H-pyridine-4-carbonitrile is less prevalent in the surveyed literature. Therefore, this guide will provide data-informed predictions and draw parallels from closely related structures to offer a robust and scientifically sound resource.

Molecular Structure and Tautomerism: The Pyridone-Hydroxypyridine Equilibrium

A defining characteristic of 2-oxo-1H-pyridine-4-carbonitrile is its existence in a tautomeric equilibrium with its corresponding hydroxypyridine form, 2-hydroxy-4-cyanopyridine. This phenomenon is central to understanding its reactivity and intermolecular interactions.[4]

The equilibrium generally favors the 2-pyridone tautomer. This preference is influenced by several factors:

  • Aromaticity and Bond Energies: The 2-pyridone form, while having a cross-conjugated system, benefits from the high strength of the carbonyl (C=O) double bond. Furthermore, the lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to a degree of aromatic character.[5]

  • Solvent Effects: The stability of the 2-pyridone tautomer is significantly enhanced in polar solvents. The greater dipole moment of the pyridone form allows for more effective solvation by polar molecules.[5]

  • Intermolecular Interactions: In the solid state and in concentrated solutions, 2-pyridones readily form stable, hydrogen-bonded dimers, which further stabilizes this tautomeric form.[6]

Computational studies on the parent 2-pyridone/2-hydroxypyridine system indicate that the pyridone form is more stable by approximately 0.3 kcal/mol in the gas phase, and this preference is amplified in solution.[7] The presence of the electron-withdrawing cyano group at the 4-position is expected to influence the electronic distribution within the ring but not to fundamentally shift the equilibrium away from the more stable pyridone tautomer.

Figure 1: Tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.

Synthesis Strategies for the 2-Oxo-Pyridine-Carbonitrile Scaffold

The synthesis of functionalized 2-pyridones is well-established, with multicomponent reactions (MCRs) offering a highly efficient and atom-economical approach.[8] The Guareschi-Thorpe reaction, a classic MCR, provides a direct route to substituted 2-hydroxy-3-cyanopyridines (which exist as their 2-pyridone tautomers).

General Multicomponent Synthesis Approach

A common and adaptable strategy involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base, such as piperidine or an alkoxide. This approach allows for the rapid assembly of the core pyridone ring system. For the synthesis of 4,6-disubstituted-3-cyano-2-pyridones, a chalcone (an α,β-unsaturated ketone), cyanoacetamide, and a catalyst like elemental sulfur in DMSO have been utilized.[3]

The general mechanism for the formation of a 2-pyridone from an enone and an active methylene compound like cyanoacetamide involves a sequence of Michael addition, intramolecular cyclization via nucleophilic attack of the amide nitrogen onto a carbonyl group, and subsequent dehydration.

MCR_synthesis reagents β-Enaminone or α,β-Unsaturated Ketone michael_addition Michael Addition reagents->michael_addition cyanoacetamide Cyanoacetamide cyanoacetamide->michael_addition base Base Catalyst (e.g., Piperidine) base->michael_addition Initiates cyclization Intramolecular Cyclization michael_addition->cyclization Intermediate Formation dehydration Dehydration/ Aromatization cyclization->dehydration product 2-Oxo-Pyridine-Carbonitrile Scaffold dehydration->product

Figure 2: Generalized workflow for multicomponent synthesis of 2-pyridones.

Representative Protocol: Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone

Experimental Protocol:

  • Reactant Mixture: In a suitable reaction vessel, combine acetylacetone (1 equivalent), cyanoacetamide (optimized at a 1:3 molar ratio to acetylacetone), and Candida rugosa lipase.

  • Solvent: The reaction can be performed under optimized solvent conditions.

  • Reaction Conditions: The mixture is heated to an optimized temperature (e.g., studies have shown influence of temperature on yield) and stirred for a specified duration (e.g., 24 hours).[9]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The solid product is typically isolated by filtration, washed with a suitable solvent (such as cold ethanol) to remove unreacted starting materials and catalyst, and then dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/dioxane).[10]

This protocol demonstrates a feasible pathway to the 2-pyridone core. Synthesis of the target 2-oxo-1H-pyridine-4-carbonitrile would likely require starting materials that lack the methyl substituents, such as formylacetone or a related β-dicarbonyl equivalent.

Spectroscopic Characterization Profile

Definitive spectroscopic data for 2-oxo-1H-pyridine-4-carbonitrile is not extensively published. However, based on the known spectral properties of substituted 3-cyano-2-pyridones and general principles of spectroscopy, a detailed and accurate profile can be predicted.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration ModeExpected Appearance
~3100-2800N-H stretch (H-bonded)Broad band
~2220-2230C≡N stretch (nitrile)Sharp, strong intensity
~1640-1680C=O stretch (amide)Strong, sharp band
~1600, ~1450C=C stretch (ring)Medium to strong bands
~3100-3000C-H stretch (aromatic)Weak to medium bands
Table 1: Predicted characteristic IR absorption bands for 2-oxo-1H-pyridine-4-carbonitrile.

The presence of a strong carbonyl absorption around 1650 cm⁻¹ and the absence of a broad O-H stretch around 3300 cm⁻¹ would be strong evidence for the predominance of the 2-pyridone tautomer.[11] The nitrile stretch is a particularly clean and diagnostic peak.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals for the protons on the pyridine ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.5-6.8d (doublet)J ≈ 2-3 Hz
H-5~7.0-7.3dd (doublet of doublets)J ≈ 7-8 Hz, 2-3 Hz
H-6~7.5-7.8d (doublet)J ≈ 7-8 Hz
N-H~11-13br s (broad singlet)-
Table 2: Predicted ¹H NMR spectral data for 2-oxo-1H-pyridine-4-carbonitrile (in DMSO-d₆).
  • Rationale for Assignments: The chemical shifts are influenced by the electronic environment. The N-H proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange. The ring protons will exhibit characteristic splitting patterns based on their coupling to adjacent protons. H-5 will appear as a doublet of doublets due to coupling to both H-3 and H-6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~160-165
C-3~105-110
C-4~140-145
C-5~115-120
C-6~135-140
C≡N~115-118
Table 3: Predicted ¹³C NMR chemical shifts for 2-oxo-1H-pyridine-4-carbonitrile (in DMSO-d₆).
  • Rationale for Assignments: The carbonyl carbon (C-2) will be the most downfield signal. The nitrile carbon (C≡N) appears in a characteristic region around 115-118 ppm. The quaternary carbon C-4, being attached to the electron-withdrawing cyano group, is also expected to be downfield relative to the other CH carbons of the ring.[12]

Mass Spectrometry (MS)

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 120. Key fragmentation pathways would likely involve:

  • Loss of CO (m/z = 92) from the pyridone ring.

  • Loss of HCN (m/z = 93) from the ring and nitrile group.

  • Further fragmentation of these initial daughter ions.

Reactivity Profile

The reactivity of 2-oxo-1H-pyridine-4-carbonitrile is dictated by the interplay of its functional groups and the electronic nature of the pyridone ring.

Electrophilic and Nucleophilic Sites

The pyridone ring exhibits distinct regions of electrophilicity and nucleophilicity.

  • Nucleophilic Sites: The electron density is highest at the C-3 and C-5 positions, making them susceptible to attack by electrophiles.

  • Electrophilic Sites: The C-4 and C-6 positions are more electron-deficient and are therefore targets for nucleophilic attack. The carbonyl carbon (C-2) is also an electrophilic center.

Figure 3: Predicted sites of electrophilic and nucleophilic attack on the 2-pyridone ring.

Reactions at the Nitrile Group

The cyano group at the C-4 position is a versatile functional handle for further synthetic transformations.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxamide and subsequently to the carboxylic acid (4-carboxy-2-pyridone). The kinetics of cyanopyridine hydrolysis in high-temperature water have been studied, showing a consecutive reaction to the amide and then the acid.[12]

  • Reduction: The nitrile can be reduced to an aminomethyl group using reducing agents such as catalytic hydrogenation, providing a route to 4-(aminomethyl)-2-pyridone derivatives.[13]

Reactions at the Pyridone Ring
  • N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated under basic conditions.

  • Halogenation: The pyridone ring can be halogenated, typically at the C-3 and C-5 positions. The resulting halopyridines are valuable intermediates for cross-coupling reactions.

  • Conversion to 2-Chloropyridine: Treatment of the 2-pyridone with reagents like phosphorus oxychloride (POCl₃) can convert the carbonyl group into a chloro substituent, yielding 2-chloro-4-cyanopyridine. This 2-chloropyridine is an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide variety of nucleophiles at the C-2 position.[14]

Applications in Drug Discovery and Development

The 2-oxo-pyridine-carbonitrile scaffold is a cornerstone in the design of numerous therapeutic agents due to its favorable pharmacological properties.[15]

  • Enzyme Inhibition: The pyridone ring is an effective hinge-binding motif for many kinases. The ability of the N-H and C=O groups to act as hydrogen bond donors and acceptors, respectively, allows for strong and specific interactions with the ATP-binding site of kinases. This has led to the development of 2-pyridone derivatives as inhibitors of EGFR and VEGFR-2, which are important targets in oncology.[1]

  • Cardiotonic Agents: The 2-oxo-pyridine-carbonitrile core is present in the structure of milrinone, a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.[16]

  • Antiproliferative and Antimicrobial Agents: A wide range of substituted 3-cyano-2-pyridone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[11] Additionally, related structures have shown promise as antimicrobial agents.[14]

  • Versatile Synthetic Intermediate: As highlighted in the reactivity section, 2-oxo-1H-pyridine-4-carbonitrile serves as a versatile starting material for the synthesis of more complex heterocyclic systems. Its functional groups can be manipulated to build diverse molecular libraries for high-throughput screening in drug discovery programs.[1][2]

Conclusion

2-oxo-1H-pyridine-4-carbonitrile embodies the key chemical features that make the 2-pyridone scaffold a valuable tool in medicinal chemistry and organic synthesis. Its tautomeric nature, well-defined sites of reactivity, and the synthetic versatility of its nitrile and pyridone functionalities provide a rich platform for molecular design and derivatization. While specific, published experimental data for this parent compound is limited, a robust understanding of its properties can be confidently inferred from the extensive research on its substituted analogs. This guide provides a foundational understanding for researchers looking to leverage the unique chemical properties of this important heterocyclic core in the development of novel therapeutics and functional molecules.

References

  • Properties and synthesis of milrinone. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2023). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 2, 2026, from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2020). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved January 2, 2026, from [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D. Retrieved January 2, 2026, from [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Synthesis of 2-Oxo-Pyridines Catalyzed by Biosynthesized CuO Nanoparticles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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  • Crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. (2016). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Omega. Retrieved January 2, 2026, from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 2, 2026, from [Link]

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved January 2, 2026, from [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2002). National Institutes of Health. Retrieved January 2, 2026, from [Link]

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  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2023). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]

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  • Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. (1998). ACS Publications. Retrieved January 2, 2026, from [Link]

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  • Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. (2020). MDPI. Retrieved January 2, 2026, from [Link]

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2-Hydroxyisonicotinonitrile CAS number 94805-51-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxyisonicotinonitrile (CAS Number: 94805-51-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis strategies, and its emerging applications as a versatile building block in the creation of novel therapeutic agents. This document synthesizes current knowledge, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Introduction: The Chemical Identity and Significance of this compound

This compound, also known by its synonyms 2-oxo-1,2-dihydropyridine-4-carbonitrile and 4-cyano-2-pyridone, is a pyridinone derivative characterized by a nitrile group at the C4 position and a hydroxyl group at the C2 position.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The pyridinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[2] The presence of the nitrile group offers a handle for diverse chemical transformations, further expanding its synthetic utility.

The compound exists in tautomeric equilibrium between the pyridinone and hydroxypyridine forms, a common feature of 2- and 4-hydroxypyridines. This tautomerism can influence its reactivity and interaction with biological targets.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in experimental settings.

Key Physicochemical Properties
PropertyValueSource
CAS Number 94805-51-3[1][3][4][5][6]
Molecular Formula C₆H₄N₂O[1][3][4][5]
Molecular Weight 120.11 g/mol [1][3][4][5]
Melting Point 285-288°C[3]
Appearance Off-white to light yellow powder[6]
Purity ≥95% - 98% (typical commercial grades)[4][5]
IUPAC Name 2-oxo-1H-pyridine-4-carbonitrile[1]
Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] If swallowed, seek immediate medical attention. In case of inhalation, move the person to fresh air.

  • Storage: Store in a cool, dry, and well-ventilated place.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multicomponent reactions, highlighting the efficiency of modern synthetic strategies.

General Synthesis Route

A common and efficient method for synthesizing the 2-oxonicotinonitrile core involves a one-pot condensation reaction.[2][7] This typically includes the reaction of an active methylene compound like ethyl cyanoacetate or malononitrile with a 1,3-dicarbonyl compound or its equivalent in the presence of a base and an ammonium source.[2][7]

// Nodes A [label="Ethyl Cyanoacetate\n+ Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ammonium Acetate\n(Ammonia Source)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="One-Pot Condensation\n(Refluxing Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; D [label="2-Oxonicotinonitrile Core", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; E [label="Purification\n(Crystallization/Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="this compound\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Edges A -> C; B -> C; C -> D [label="Cyclization &\nAromatization"]; D -> E; E -> F; } DOT Caption: Generalized workflow for the synthesis of 2-oxonicotinonitrile derivatives.

Key Reactivity Insights

The reactivity of this compound is governed by its functional groups:

  • Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions. The electron-withdrawing nature of the nitrile group influences the reactivity of the pyridine ring.

  • Pyridinone Ring: The nitrogen atom in the ring can be alkylated or glycosylated, a key step in the synthesis of nucleoside analogues.[2] The oxo group can also undergo O-alkylation under certain conditions.[2]

  • Tautomerism: The keto-enol tautomerism between the 2-pyridone and 2-hydroxypyridine forms can dictate the regioselectivity of its reactions.

Applications in Drug Discovery and Development

The 2-pyridinone motif is a cornerstone in medicinal chemistry, and this compound serves as a valuable starting material for compounds with diverse therapeutic potential.[2]

As a Scaffold for Biologically Active Molecules

Derivatives of 2-oxonicotinonitrile have demonstrated a broad spectrum of biological activities, including:

  • Antiviral Agents: Nucleoside analogues derived from 2-oxonicotinonitriles have shown promising activity against viruses such as SARS-CoV and influenza A (H5N1).[2]

  • Antimicrobial Agents: Certain derivatives have exhibited activity against Gram-positive bacteria, such as Bacillus subtilis.[2]

  • Enzyme Inhibitors: The pyridine ring system can interact with the active sites of various enzymes, making it a target for the design of specific inhibitors.

The development of new drugs often relies on the creation of libraries of related compounds to screen for biological activity.[][9] this compound is an ideal starting point for generating such libraries due to its facile derivatization at multiple positions.

Experimental Protocol: Synthesis of a 2-Oxonicotinonitrile Derivative

This protocol is a representative example of the synthesis of a diaryl-substituted 2-oxonicotinonitrile, adapted from published procedures.[2]

Objective: To synthesize a 4,6-diaryl-2-oxonicotinonitrile derivative.

Materials:

  • Aromatic aldehyde (e.g., p-chlorobenzaldehyde)

  • Aromatic ketone (e.g., 2-acetylpyridine)

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • To a round-bottom flask, add equimolar amounts of the aromatic aldehyde, aromatic ketone, and ethyl cyanoacetate in ethanol.

  • Add a molar excess of ammonium acetate to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-oxonicotinonitrile derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound and its derivatives.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.[10] A typical method would employ a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with UV detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[10][11] This technique is invaluable for identifying reaction byproducts and for pharmacokinetic studies of drug candidates derived from this compound.[11]

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of this compound and its derivatives, providing detailed information about the chemical environment of each atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the nitrile (C≡N) and carbonyl (C=O) stretching vibrations.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Conclusion and Future Perspectives

This compound is a molecule of considerable interest to the scientific community, particularly those involved in drug discovery and development. Its versatile reactivity and the established biological importance of the 2-pyridinone scaffold make it a valuable building block for the synthesis of novel therapeutic agents. Future research will likely focus on expanding the library of derivatives, exploring new synthetic methodologies, and conducting in-depth biological evaluations to unlock the full therapeutic potential of this promising heterocyclic compound. The continued investigation into its properties and applications will undoubtedly contribute to the advancement of medicinal chemistry and the development of new treatments for a range of diseases.

References

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  • This compound | CAS 94805-51-3. Santa Cruz Biotechnology.

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  • SAFETY DATA SHEET. Fisher Scientific. (2010-09-13).

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  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central, National Institutes of Health.

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-05-05).

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-07-28).

  • This compound CAS NO.94805-51-3. Hangzhou J&H Chemical Co., Ltd.

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Spectroscopic Elucidation of 2-Hydroxyisonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxyisonicotinonitrile (IUPAC name: 2-oxo-1,2-dihydropyridine-4-carbonitrile), a vital heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Duality and Its Spectroscopic Signature

This compound exists in a tautomeric equilibrium with its pyridone form, 2-oxo-1,2-dihydropyridine-4-carbonitrile. The position of this equilibrium is sensitive to the solvent environment, with polar solvents favoring the pyridone tautomer and non-polar solvents showing a greater proportion of the hydroxypyridine form[1]. This dynamic is a critical consideration in the interpretation of its spectroscopic data, as the observed spectra are often a representation of the predominant tautomer under the analytical conditions. For the purpose of this guide, we will primarily consider the 2-oxo-1,2-dihydropyridine-4-carbonitrile form, which is generally favored in common spectroscopic solvents like DMSO-d₆ and CDCl₃.

The presence of a nitrile group (C≡N) at the 4-position significantly influences the electronic distribution within the pyridone ring, which in turn dictates the characteristic signals observed in its NMR, IR, and MS spectra. Understanding these spectroscopic features is paramount for confirming the identity, purity, and structural integrity of the compound in research and manufacturing settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2-oxo-1,2-dihydropyridine-4-carbonitrile, both ¹H and ¹³C NMR provide unambiguous evidence of its constitution.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-oxo-1,2-dihydropyridine-4-carbonitrile in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The proton NMR spectrum of 2-oxo-1,2-dihydropyridine-4-carbonitrile is expected to show three distinct signals in the aromatic/olefinic region, corresponding to the three protons on the pyridone ring, and a broad signal for the N-H proton. The electron-withdrawing nature of the carbonyl and nitrile groups significantly deshields the ring protons, shifting their resonances downfield.

Based on data from the closely related 2-pyridone[1], the expected chemical shifts for the protons of 2-oxo-1,2-dihydropyridine-4-carbonitrile are rationalized as follows:

  • H-6: This proton is adjacent to the nitrogen and ortho to the carbonyl group, leading to significant deshielding. It will likely appear as a doublet.

  • H-5: This proton is coupled to H-6 and H-3, and would be expected to appear as a triplet or a doublet of doublets.

  • H-3: This proton is adjacent to the nitrile group and will also be deshielded. It will appear as a singlet or a narrow doublet depending on the coupling with H-5.

  • N-H: The amide proton will typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding and its acidic nature.

Proton Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Predicted Multiplicity Rationale for Prediction
N-H> 11.0broad singletAcidic proton, subject to hydrogen bonding.
H-6~7.8 - 8.2doubletOrtho to carbonyl and adjacent to nitrogen.
H-5~7.0 - 7.4doublet of doubletsInfluenced by adjacent protons and ring electronics.
H-3~6.5 - 6.8doubletOrtho to the electron-withdrawing nitrile group.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are highly informative of the electronic environment of each carbon.

Carbon Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Rationale for Prediction
C-2 (C=O)~160 - 165Carbonyl carbon, significantly deshielded.
C-6~140 - 145Attached to nitrogen and adjacent to a double bond.
C-5~120 - 125Olefinic carbon.
C-4~110 - 115Attached to the nitrile group.
C-3~105 - 110Olefinic carbon adjacent to the nitrile-bearing carbon.
C≡N~115 - 120Nitrile carbon.

The workflow for NMR analysis is a systematic process of correlating the observed signals with the molecular structure.

Figure 1: NMR analysis workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 2-oxo-1,2-dihydropyridine-4-carbonitrile will be dominated by absorptions from the N-H, C=O, and C≡N groups.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the pure KBr pellet or empty ATR crystal is recorded, followed by the spectrum of the sample.

IR Spectral Analysis

The key diagnostic absorption bands for 2-oxo-1,2-dihydropyridine-4-carbonitrile are summarized below.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Significance
3400 - 3200N-H stretchMedium, broadCharacteristic of the amide N-H group, often broadened by hydrogen bonding.
~2230C≡N stretchStrong, sharpDiagnostic for the nitrile functional group.
~1680 - 1650C=O stretchStrong, sharpIndicates the presence of the cyclic amide (lactam) carbonyl group.
~1600 - 1450C=C and C=N stretchesMedium to strongAromatic/olefinic ring vibrations.
< 900C-H out-of-plane bendMedium to strongCan provide information on the substitution pattern of the ring.

The presence of a strong absorption around 1660 cm⁻¹ for the C=O stretch and the absence of a broad O-H stretch around 3300 cm⁻¹ would strongly support the predominance of the 2-pyridone tautomer in the solid state[1].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Analysis

For 2-oxo-1,2-dihydropyridine-4-carbonitrile (Molecular Weight: 120.11 g/mol ), the mass spectrum will provide key structural information.

  • Molecular Ion Peak (M⁺): In EI-MS, a peak at m/z = 120 is expected, corresponding to the molecular weight of the compound.

  • Protonated Molecular Ion ([M+H]⁺): In ESI-MS, a prominent peak at m/z = 121 would be observed.

The fragmentation pattern in EI-MS is particularly useful for structural confirmation. A plausible fragmentation pathway is outlined below.

Fragmentation M [C₆H₄N₂O]⁺ m/z = 120 (Molecular Ion) F1 [M - CO]⁺ m/z = 92 M->F1 - CO F2 [M - HCN]⁺ m/z = 93 M->F2 - HCN F3 [C₅H₄N]⁺ m/z = 78 F1->F3 - N

Figure 2: Plausible EI-MS fragmentation pathway.

The loss of carbon monoxide (CO, 28 Da) from the pyridone ring is a characteristic fragmentation for such structures, leading to a fragment at m/z 92. Another likely fragmentation is the loss of hydrogen cyanide (HCN, 27 Da) from the molecule, resulting in a fragment at m/z 93.

Conclusion

The comprehensive spectroscopic analysis of this compound, primarily in its 2-oxo-1,2-dihydropyridine-4-carbonitrile tautomeric form, provides a robust framework for its unequivocal identification and characterization. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry offers complementary information that, when integrated, confirms the molecular structure with high confidence. The predicted spectral data, based on analogous compounds, serves as a reliable guide for researchers and quality control professionals. This multi-faceted spectroscopic approach ensures the scientific integrity of studies involving this important chemical entity.

References

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Tautomeric Equilibria of 2-Pyridone and 2-Hydroxyisonicotinonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, represents a critical, yet often underestimated, factor in drug discovery and development.[1] The subtle shift of a proton can drastically alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capability, and metabolic stability, thereby profoundly impacting its pharmacokinetic and pharmacodynamic profile.[2] This guide provides an in-depth analysis of the tautomeric behavior of two key heterocyclic systems: the canonical 2-pyridone/2-hydroxypyridine pair and the electronically modulated 2-hydroxyisonicotinonitrile. By dissecting the underlying principles and presenting validated experimental and computational workflows, this document serves as a technical resource for researchers aiming to characterize, predict, and control tautomerism in medicinal chemistry programs.

Introduction: The Principle of Prototropic Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium.[3] The most common form, prototropic tautomerism, involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[4]

The 2-pyridone/2-hydroxypyridine system is a classic example of lactam-lactim tautomerism. The equilibrium involves a 1,3-proton shift between the nitrogen and oxygen atoms.[5] The lactam form (2-pyridone) contains an amide-like functionality within the ring, while the lactim form (2-hydroxypyridine) is an aromatic alcohol. Understanding the factors that govern the position of this equilibrium is paramount for predicting molecular behavior.

Case Study 1: The 2-Pyridone ⇌ 2-Hydroxypyridine Equilibrium

The tautomerism between 2-pyridone (the lactam form) and 2-hydroxypyridine (the lactim form) has been studied extensively.[6] The position of the equilibrium is exquisitely sensitive to the molecule's environment, a phenomenon that must be appreciated in both chemical synthesis and biological assays.[7]

Factors Influencing the Equilibrium:

  • Solvent Polarity: This is one of the most significant factors. Non-polar solvents, such as cyclohexane, favor the 2-hydroxypyridine tautomer.[5] In contrast, polar protic solvents like water and alcohols strongly favor the 2-pyridone form.[8] This shift is attributed to the ability of polar solvents to better solvate the more polar amide-like structure of 2-pyridone, which possesses a larger dipole moment.[6][7]

  • Physical State: In the gas phase, the 2-hydroxypyridine (enol) form is generally more stable by a small margin (approx. 3 kJ/mol).[5] However, in the solid state, the 2-pyridone (keto) form is overwhelmingly predominant, a fact confirmed by X-ray crystallography and IR spectroscopy.[6][7] This preference is driven by the formation of stable, hydrogen-bonded dimers and helical structures.[7]

  • Temperature: While significant, the effect of temperature is intertwined with the solvent and physical state. Changes in temperature can shift the equilibrium constant, but the direction of the shift depends on the enthalpy difference between the tautomers in that specific medium.

The interplay of these factors means that a molecule's dominant tautomeric form can differ from the solid drug substance to its state in solution or at a biological target.[1]

Case Study 2: this compound ⇌ 2-Oxo-1,2-dihydropyridine-4-carbonitrile

The introduction of a strong electron-withdrawing cyano (-CN) group at the 4-position creates this compound (also named 2-oxo-1,2-dihydropyridine-4-carbonitrile).[9] This substitution significantly influences the electronic properties of the pyridine ring and, consequently, the tautomeric equilibrium.

The cyano group's inductive and resonance effects withdraw electron density from the ring, which can impact the relative acidities of the N-H and O-H protons and the stability of the respective conjugate bases. While specific equilibrium constants for this substituted system are less reported in general literature compared to the parent 2-pyridone, the fundamental principles remain. It is expected that the strong preference for the pyridone form in polar solvents will persist and may even be enhanced due to the electronic influence of the cyano group. Precise characterization using the methodologies described below is essential to confirm the dominant species under relevant conditions.

Visualizing Tautomeric Equilibria

The following diagram illustrates the lactam-lactim tautomerism for both core structures.

Caption: Tautomeric equilibria for the parent pyridone and its cyano-substituted derivative.

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational methods is required for the unambiguous characterization of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for quantitatively assessing tautomeric ratios in solution, as the exchange between tautomers is often slow on the NMR timescale.[10][11]

Key Differentiating Signals:

  • ¹H NMR: The most direct evidence comes from observing distinct signals for the proton attached to nitrogen (N-H, typically broad, ~10-13 ppm) in the pyridone form versus the proton on oxygen (O-H, may be sharp or broad, variable ppm) in the hydroxypyridine form.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C=O) in the pyridone form is highly characteristic, appearing significantly downfield (e.g., >160 ppm) compared to the corresponding C-O carbon in the hydroxypyridine form.

  • ¹⁵N NMR: Although less common, ¹⁵N NMR provides a large chemical shift range that is very sensitive to the protonation state of the nitrogen atom.

Protocol: Quantitative ¹H NMR for Tautomer Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed sample of the compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration.

  • Internal Standard: Add a suitable internal standard with a known concentration and a resonance that does not overlap with analyte signals.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full magnetization recovery.

  • Signal Integration: Carefully integrate a well-resolved signal unique to the pyridone tautomer and one unique to the hydroxypyridine tautomer.

  • Calculation: The molar ratio of the tautomers is directly proportional to the ratio of their corresponding integrals, normalized for the number of protons each signal represents.

    • Ratio (Pyridone:Hydroxypyridine) = (Integral_pyridone / #H_pyridone) : (Integral_hydroxypyridine / #H_hydroxypyridine)

Tautomer FormCharacteristic NMR SignalTypical Chemical Shift (ppm)
2-Pyridone (Lactam) N-H Proton10 - 13 (¹H)
C=O Carbon> 160 (¹³C)
2-Hydroxypyridine (Lactim) O-H ProtonVariable (¹H)
C-O Carbon~150-160 (¹³C)
Caption: Table 1. Characteristic NMR signals for differentiating lactam and lactim tautomers.
UV-Vis Spectroscopy

UV-Vis spectroscopy is highly effective for studying how solvent changes affect tautomeric equilibria.[12] The two tautomers have different chromophores (amide vs. aromatic alcohol) and thus exhibit distinct absorption maxima (λ_max).[13]

Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-interfering solvent like acetonitrile.

  • Solvent Series: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the λ_max values across the solvent series. A shift in λ_max and changes in the spectral shape indicate a shift in the tautomeric equilibrium. The spectrum in a non-polar solvent like cyclohexane will approximate that of the pure hydroxypyridine form, while the spectrum in water will be representative of the pyridone form.

SolventPolarityPredominant Tautomer (for 2-Pyridone)Expected λ_max Shift
CyclohexaneLow2-HydroxypyridineShorter Wavelength
AcetonitrileMediumMixtureIntermediate
Water / EthanolHigh2-PyridoneLonger Wavelength[7]
Caption: Table 2. Expected trends in UV-Vis absorption for 2-pyridone tautomerism.
Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are invaluable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[5] These methods can calculate the relative Gibbs free energies (ΔG) of tautomers in the gas phase and in solution (using solvent models like PCM).[14]

Protocol: DFT-Based Tautomer Energy Calculation

  • Structure Generation: Build 3D structures of both tautomers (e.g., 2-pyridone and 2-hydroxypyridine).

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[5]

  • Energy Calculation: The output will provide the electronic energy and thermal corrections to the Gibbs free energy. The difference in these energies (ΔG) indicates the relative stability. A negative ΔG suggests the product tautomer is more stable.

  • Solvent Modeling: Repeat the calculations incorporating a polarizable continuum model (PCM) for the solvent of interest to simulate solution-phase energetics.

Workflow for Comprehensive Tautomer Analysis

Tautomer_Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Data Synthesis & Analysis cluster_conclusion Final Assessment start Compound of Interest nmr NMR Spectroscopy (DMSO-d6, CDCl3, etc.) start->nmr uvvis UV-Vis Spectroscopy (Solvent Series) start->uvvis dft DFT Calculations (Gas Phase & PCM) start->dft ratio Determine Tautomer Ratio (from NMR Integrals) nmr->ratio solvent_effect Assess Solvent Effects (from UV-Vis Shifts) uvvis->solvent_effect stability Determine Relative Stabilities (from DFT ΔG) dft->stability conclusion Identify Dominant Tautomer(s) under Specific Conditions ratio->conclusion stability->conclusion solvent_effect->conclusion

Caption: Integrated workflow for the experimental and computational analysis of tautomerism.

Implications in Drug Development

Controlling or at least understanding tautomerism is not an academic exercise; it is fundamental to modern drug design.[15] The two primary tautomers of a single compound can be considered two distinct chemical entities with different properties.[1][16]

  • Receptor Binding: A change from a hydrogen bond donor (N-H) to an acceptor (pyridine N) and vice-versa can completely alter the binding mode of a drug to its target protein.[2]

  • Physicochemical Properties: Tautomerism affects solubility, pKa, and lipophilicity (logP). The more polar pyridone form is typically more water-soluble, while the less polar hydroxypyridine form is more lipophilic, affecting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Intellectual Property: Different tautomers may be claimed in separate patents. A thorough understanding is crucial for establishing a robust IP position.

  • Bioisosterism: The 2-pyridone motif is often used as a bioisostere for a phenyl ring or other functionalities. Understanding its tautomeric preference is key to its successful application.

Conclusion

The tautomeric behavior of 2-pyridone and its derivatives like this compound is a complex interplay of intrinsic electronic structure and extrinsic environmental factors. For drug development professionals, assuming a single, static structure is a significant risk. A rigorous, evidence-based approach using a combination of high-resolution NMR, solvent-dependent UV-Vis spectroscopy, and predictive computational modeling is essential. This integrated strategy allows for the precise determination of the dominant tautomeric forms in relevant environments—from the solid state in a formulation to the aqueous milieu of a biological system—ensuring that drug design, optimization, and formulation are based on a scientifically sound understanding of the true nature of the active molecule.

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The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-oxo-1H-pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Oxo-1H-pyridine-4-carbonitrile, also known by its tautomeric name 2-hydroxyisonicotinonitrile, stands as a cornerstone heterocyclic building block in medicinal chemistry and drug discovery. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, have cemented its status as a privileged scaffold in the design of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of the synthesis of this pivotal molecule. We will begin by examining its foundational synthesis through the classic Guareschi-Thorpe condensation and progress to modern, efficient methodologies, offering researchers, scientists, and drug development professionals a detailed understanding of this compound's rich chemical history and practical applications.

Introduction: The Significance of the 2-Pyridone Core

The 2-pyridone ring system is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms allows for versatile molecular interactions, a key attribute in the design of enzyme inhibitors and receptor antagonists.[3] The introduction of a nitrile group at the C4 position further enhances its utility, providing a key handle for synthetic elaboration and a potent electronic modulator. This combination of functionalities makes 2-oxo-1H-pyridine-4-carbonitrile an invaluable synthon for creating diverse chemical libraries for high-throughput screening and lead optimization.

The Historical Cornerstone: Discovery via the Guareschi-Thorpe Condensation

The genesis of substituted 2-pyridones, including the 4-carbonitrile variant, is deeply rooted in the late 19th and early 20th-century explorations of heterocyclic chemistry. The foundational method for the synthesis of this class of compounds is the Guareschi-Thorpe condensation , named after the pioneering work of Italian chemist Icilio Guareschi and later refined by British chemist Jocelyn Field Thorpe.[4][5][6] This reaction represents a classic example of multicomponent reactions, which have become a mainstay in modern synthetic chemistry.[3]

The original Guareschi reaction, first reported in the 1890s, involved the condensation of cyanoacetic esters with β-dicarbonyl compounds in the presence of ammonia to yield substituted pyridines.[5][6] Thorpe's subsequent investigations expanded upon this, often utilizing two equivalents of a cyano-activated methylene compound with a ketone or aldehyde.[6]

The synthesis of 2-oxo-1H-pyridine-4-carbonitrile via a Guareschi-Thorpe type reaction would conceptually involve the condensation of a three-carbon component with a source of the C4-cyano group and the nitrogen atom. A plausible and historically relevant pathway involves the reaction of ethyl cyanoacetate (providing the C2, C3, and nitrile group) with a β-keto ester or a related synthon in the presence of ammonia.

Mechanistic Insights into the Guareschi-Thorpe Condensation

The causality behind this elegant cyclization lies in a series of well-understood reaction steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an enolizable ketone (or a β-dicarbonyl compound) and a compound with an active methylene group, such as ethyl cyanoacetate. This forms an α,β-unsaturated intermediate.

  • Michael Addition: A second equivalent of the active methylene compound then undergoes a Michael addition to the α,β-unsaturated system.

  • Cyclization and Tautomerization: The resulting intermediate, now containing all the necessary atoms for the pyridine ring, undergoes an intramolecular cyclization, driven by the attack of a nitrogen nucleophile (from ammonia) onto one of the carbonyl groups. Subsequent dehydration and tautomerization lead to the stable 2-pyridone ring.

The choice of ammonia as the nitrogen source is critical, as it readily participates in the cyclization step. The use of a cyano-activated methylene compound like ethyl cyanoacetate is also key, as the electron-withdrawing nature of the nitrile group acidifies the methylene protons, facilitating the initial condensation reactions.

Guareschi_Thorpe_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 Ethyl Cyanoacetate I1 Knoevenagel Adduct (α,β-unsaturated ester) R1->I1 Base Catalyst R2 β-Keto Ester R2->I1 R3 Ammonia (NH3) I2 Michael Adduct I1->I2 + Ethyl Cyanoacetate (Michael Addition) I3 Cyclized Intermediate I2->I3 + NH3 (Cyclization) P 2-Oxo-1H-pyridine-4-carbonitrile I3->P - H2O, - EtOH (Dehydration & Tautomerization)

Figure 1: Conceptual workflow of the Guareschi-Thorpe synthesis of 2-oxo-1H-pyridine-4-carbonitrile.

Foundational Experimental Protocol (Illustrative)

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • A mixture of ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and a molar excess of ammonium acetate (as the ammonia source and catalyst) is prepared in absolute ethanol.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.

  • The solid product is collected by filtration, washed with cold ethanol to remove unreacted starting materials and soluble byproducts, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and ethanol.

The Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of 2-oxo-1H-pyridine-4-carbonitrile and its derivatives has been the subject of extensive research, leading to the development of more efficient, versatile, and environmentally friendly methods.

One-Pot Multicomponent Reactions (MCRs)

Modern synthetic approaches often employ one-pot multicomponent reactions that build upon the principles of the Guareschi-Thorpe condensation. These methods offer significant advantages in terms of operational simplicity, time and energy savings, and the ability to generate molecular diversity.[3] A common strategy involves the reaction of an aromatic aldehyde, an active methylene compound (like ethyl cyanoacetate or malononitrile), a ketone, and ammonium acetate in a single pot.[7][8]

Illustrative MCR Protocol:

  • An equimolar mixture of an appropriate aldehyde, a ketone (e.g., acetophenone), and ethyl cyanoacetate is dissolved in a suitable solvent, often ethanol.

  • A significant excess of ammonium acetate is added to the solution.

  • The mixture is refluxed for 10-18 hours.[7]

  • Workup and purification are similar to the classical method, involving filtration of the precipitated product and subsequent recrystallization or column chromatography.

Green Chemistry Approaches

More recent advancements have focused on developing greener synthetic routes. These include the use of water as a solvent, catalyst-free conditions, and the use of eco-friendly catalysts like pyridine-2-carboxylic acid.[9] For instance, an advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium, serving as both the nitrogen source and a pH controller, with the product often precipitating directly from the reaction mixture, simplifying purification.[9]

Comparative Analysis of Synthetic Protocols

The evolution of the synthesis of 2-oxo-1H-pyridine-4-carbonitrile and its derivatives is summarized in the table below, highlighting the progression towards higher efficiency and improved environmental compatibility.

MethodKey ReagentsCatalyst/ConditionsAdvantagesDisadvantages
Guareschi-Thorpe Condensation β-Keto ester, Ethyl cyanoacetate, AmmoniaBase catalyst, RefluxFoundational, robustOften requires harsh conditions, moderate yields
One-Pot MCR Aldehyde, Ketone, Ethyl cyanoacetate, Ammonium acetateReflux in ethanolHigh efficiency, operational simplicity, diversityLong reaction times, use of organic solvents
Green MCR 1,3-Dicarbonyl, Ethyl cyanoacetate, Ammonium carbonateWater, Reflux or UltrasoundEnvironmentally friendly, simple workup, high yieldsSubstrate scope may be limited

Conclusion

The journey of 2-oxo-1H-pyridine-4-carbonitrile from its discovery through the classic Guareschi-Thorpe condensation to its synthesis via modern, green multicomponent reactions showcases the remarkable progress in synthetic organic chemistry. Understanding this historical and technical evolution is crucial for today's researchers and drug development professionals. The foundational principles of the initial discovery continue to inform the development of novel, efficient, and sustainable methods for preparing this invaluable heterocyclic scaffold, ensuring its continued prominence in the quest for new and improved medicines.

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An In-depth Technical Guide to the Physical Properties of 2-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key physical properties of 2-Hydroxyisonicotinonitrile (CAS No: 94805-51-3), a pivotal heterocyclic building block in pharmaceutical and materials science research. The document focuses on its melting point and solubility characteristics, offering both established data and theoretical insights. Recognizing the compound's structural nuances, particularly its pronounced tautomerism, this guide explains the causality behind its physical behavior. Standardized, field-proven protocols for the experimental determination of melting point and solubility are detailed to ensure methodological rigor and reproducibility for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Characteristics

This compound, a substituted pyridine derivative, is more accurately described by its IUPAC name, 2-oxo-1H-pyridine-4-carbonitrile . This nomenclature is critical as it reflects the compound's predominant tautomeric form, which dictates its physical and chemical properties.

The Principle of Tautomerism

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible structural forms, known as tautomers, that are in dynamic equilibrium.[1][2] In the case of this compound, it exists in a keto-enol equilibrium between the hydroxy (enol) form and the pyridone (keto) form.

tautomerism cluster_enol This compound (Enol Form) cluster_keto 2-Oxo-1H-pyridine-4-carbonitrile (Keto Form) enol enol keto keto enol->keto caption Keto-enol tautomerism of the title compound.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

This compound is a high-melting-point solid, a property directly attributable to the strong intermolecular hydrogen bonding enabled by its predominant 2-pyridone tautomeric form. While quantitative solubility data is sparse, its molecular structure strongly suggests solubility in polar solvents. The standardized protocols provided herein for melting point and solubility determination offer a robust framework for researchers to generate reliable and reproducible data, which is essential for applications in drug discovery, process chemistry, and materials science.

References

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An In-depth Technical Guide on the Reactivity and Chemical Stability of 2-oxo-1H-pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-oxo-1H-pyridine-4-carbonitrile, also known as 4-cyano-2-pyridone, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridone ring substituted with a cyano group, imparts a unique combination of reactivity and stability, making it a valuable scaffold for the synthesis of diverse biologically active molecules and functional materials.[1][2] This guide provides a comprehensive overview of the chemical behavior of 2-oxo-1H-pyridine-4-carbonitrile, offering insights into its reactivity profile and stability characteristics for researchers, scientists, and drug development professionals.

At the heart of its chemical nature lies the phenomenon of lactam-lactim tautomerism, where 2-oxo-1H-pyridine-4-carbonitrile (the lactam form) exists in equilibrium with its tautomer, 2-hydroxy-4-cyanopyridine (the lactim form).[3][4][5] The position of this equilibrium is sensitive to the solvent environment.[5][6] In polar solvents and the solid state, the 2-pyridone (lactam) form is favored, stabilized by intermolecular hydrogen bonding.[3][6] Conversely, non-polar solvents tend to favor the 2-hydroxypyridine (lactim) form.[6] This tautomerism is a critical determinant of its reactivity.

Reactivity Profile

The reactivity of 2-oxo-1H-pyridine-4-carbonitrile is characterized by a rich array of transformations, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. The presence of the electron-withdrawing cyano group and the interplay of the pyridone ring's electronic properties govern the regioselectivity and feasibility of these reactions.

Electrophilic Substitution

The pyridone ring, while possessing some aromatic character, is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the ring nitrogen and the carbonyl group. However, electrophilic substitution reactions can occur, with the position of attack being influenced by the reaction conditions. For instance, the nitration of 2-pyridone has been shown to yield the 3-nitro derivative in low acidity media and the 5-nitro derivative in high acidity media, both reactions occurring on the free base.[7]

Nucleophilic Substitution

The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom.[8] In 2-oxo-1H-pyridine-4-carbonitrile, the presence of good leaving groups at these positions facilitates nucleophilic substitution. Aromatic nucleophilic substitution (SNAr) is a key synthetic strategy for modifying the pyridone core.[1][9] For example, 2-thiopyridines can be converted to 2-pyridones via an SNAr reaction.[1][9]

Cycloaddition Reactions

The diene-like character of the 2-pyridone ring allows it to participate in cycloaddition reactions, offering a powerful tool for the construction of complex polycyclic systems.[10][11][12] These reactions can be influenced by steric and electronic factors of the substituents on the pyridone ring.[10][11]

  • [4+2] Cycloaddition (Diels-Alder Reaction): 2-Pyridones can react as dienes with dienophiles such as dimethyl butynedioate, leading to the formation of bicyclic adducts.[10][11] The regioselectivity of these reactions can be controlled by the substitution pattern on the pyridone ring.[13]

  • [4+4] Photocycloaddition: 2-Pyridones are known to undergo photodimerization and can also participate in [4+4] photocycloaddition reactions with molecules like furan and naphthalene.[14][15] These reactions can exhibit high regio- and stereospecificity.[14]

  • [2+2] Cycloaddition: Intramolecular [2+2] cycloaddition reactions have been utilized to synthesize cyclobutane-fused thiazolino-2-pyridones.[16]

  • 1,3-Dipolar Cycloaddition: Non-stabilized azomethine ylides can undergo efficient 1,3-dipolar cycloaddition with 2-pyridones to construct nitrogen-containing heterocycles.[17]

Chemical Stability

The stability of 2-oxo-1H-pyridine-4-carbonitrile is a critical consideration for its synthesis, storage, and application. Key factors influencing its stability include temperature, light, and pH.

Thermal Stability

Generally, pyridone derivatives exhibit good thermal stability. Studies on related azo pyridone derivatives have shown decomposition temperatures well above 230°C, which is suitable for many industrial processes.[18] The pyrolysis of 2-alkoxypyridines to 2-pyridone has been studied, indicating a unimolecular elimination reaction at high temperatures.[19]

Photostability

Pyridones are known to be photoreactive, undergoing reactions such as photodimerization and photocycloaddition.[14][15] Therefore, protection from light is crucial during storage and handling to prevent degradation. Photostability testing, as outlined in guidelines like ICH Q1B, is essential to assess the impact of light on the compound and its formulations.[20]

pH Stability

The tautomeric equilibrium of 2-oxo-1H-pyridine-4-carbonitrile is pH-dependent. In acidic or basic conditions, the molecule can undergo hydrolysis of the cyano group or other degradation pathways. The stability of the compound across a range of pH values should be evaluated, particularly for applications in aqueous media or biological systems.

Experimental Protocols for Stability Assessment

A systematic approach is required to evaluate the chemical stability of 2-oxo-1H-pyridine-4-carbonitrile.

Protocol 1: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Place a small, accurately weighed amount of the compound (5-10 mg) in an inert crucible (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate.

    • Heating Rate: A linear heating rate, typically 10 °C/min.

    • Temperature Range: From ambient temperature to a temperature beyond the expected decomposition point (e.g., 25 °C to 600 °C).

  • Data Analysis: Plot the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Protocol 2: Photostability Testing
  • Light Source: A calibrated light source that provides both UV-A and visible light, as specified in ICH Q1B guidelines.

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent and also expose the solid compound. Prepare control samples wrapped in aluminum foil to protect them from light.

  • Exposure: Expose the samples to a controlled amount of light (e.g., not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light).

  • Analysis: Analyze the exposed and control samples at appropriate time points using a stability-indicating analytical method, such as HPLC.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the loss of the parent compound.

Protocol 3: pH Stability Study
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 25 °C or 40 °C) and protect from light.

  • Analysis: At specified time intervals, withdraw aliquots and analyze them using a stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation kinetics and calculate the degradation rate constant at each pH.

Data Presentation: Stability Data Summary
Stability ParameterConditionObservationAnalytical Method
Thermal Stability 10 °C/min heating rate in N2Onset of decomposition > 230 °CTGA
Photostability ICH Q1B conditionsDegradation observedHPLC-UV
pH Stability pH 1.2, 40 °C, 24hSignificant degradationHPLC-UV
pH Stability pH 7.4, 40 °C, 24hModerate degradationHPLC-UV
pH Stability pH 9.0, 40 °C, 24hRapid degradationHPLC-UV
Analytical Methods for Characterization and Quantification

Accurate assessment of the reactivity and stability of 2-oxo-1H-pyridine-4-carbonitrile relies on robust analytical methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purity assessment of the compound and its reaction or degradation products.[21] A reverse-phase HPLC method with UV detection is commonly employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or related compounds, GC-MS provides excellent separation and structural identification capabilities.[21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of 2-oxo-1H-pyridine-4-carbonitrile and its reaction products.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the carbonyl (C=O) and nitrile (C≡N) groups, and for studying hydrogen bonding interactions.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and characterization.

Mandatory Visualization: Reactivity and Stability Workflow

cluster_reactivity Reactivity Profile cluster_stability Chemical Stability Assessment cluster_analysis Analytical Characterization Reactant 2-oxo-1H-pyridine-4-carbonitrile ES Electrophilic Substitution Reactant->ES NS Nucleophilic Substitution Reactant->NS CA Cycloaddition Reactions Reactant->CA HPLC HPLC ES->HPLC Product Analysis NMR NMR NS->NMR Structure Elucidation MS MS CA->MS Product ID Compound 2-oxo-1H-pyridine-4-carbonitrile Thermal Thermal (TGA) Compound->Thermal Photo Photochemical (ICH Q1B) Compound->Photo pH pH (HPLC) Compound->pH GCMS GC-MS Thermal->GCMS Degradant ID Photo->HPLC Quantification pH->HPLC Kinetics IR IR

Caption: Workflow for assessing reactivity and stability.

Conclusion

2-oxo-1H-pyridine-4-carbonitrile is a versatile heterocyclic building block with a well-defined yet complex reactivity and stability profile. Its susceptibility to electrophilic and nucleophilic substitution, coupled with its participation in various cycloaddition reactions, provides a rich platform for the synthesis of novel compounds. A thorough understanding of its stability under different environmental conditions is paramount for its successful application in drug development and materials science. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to explore and exploit the full potential of this valuable molecule.

References

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Sources

An In-depth Technical Guide to the Synthesis of 2-Hydroxyisonicotinonitrile Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydroxyisonicotinonitrile scaffold, existing in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-4-carbonitrile, is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities and serve as crucial intermediates in the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this compound derivatives and their analogues. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. This guide is structured to provide both a conceptual understanding and practical, actionable protocols for the synthesis of this important class of compounds.

Introduction: The this compound Scaffold

This compound is a pyridine derivative characterized by a hydroxyl group at the 2-position and a nitrile group at the 4-position. A key feature of this molecule is its tautomerism, existing in equilibrium between the hydroxy form and the more stable pyridone (or oxo) form. This equilibrium is a critical consideration in both its synthesis and its reactivity.

The nitrile group is a versatile functional handle, and its presence in pharmaceuticals is widespread, often contributing to improved metabolic stability and acting as a key hydrogen bond acceptor or a bioisostere for other functional groups. The 2-pyridone moiety is also a common feature in many biologically active compounds, known for its ability to act as both a hydrogen bond donor and acceptor. The combination of these two functionalities in the this compound core makes it a highly attractive scaffold in drug discovery.

This guide will explore the primary synthetic avenues to this scaffold, which can be broadly categorized into two main approaches:

  • Ring Formation Strategies: Building the pyridone ring from acyclic precursors.

  • Functional Group Interconversion: Modifying a pre-existing pyridine or pyridone ring.

Key Synthetic Strategies and Mechanistic Insights

Ring Formation via Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of highly substituted 2-pyridones, including those bearing a 4-cyano group.

A common and powerful approach involves the condensation of a β-ketoester or a related active methylene compound, an aldehyde, a nitrile-containing component (like malononitrile or cyanoacetamide), and a source of ammonia (often ammonium acetate).[1][2]

Mechanism Rationale: The reaction typically proceeds through a cascade of condensation and cyclization reactions. For instance, a Knoevenagel condensation between the aldehyde and the active methylene nitrile can generate an electron-deficient alkene. This is followed by a Michael addition of an enolate derived from the β-ketoester. Subsequent cyclization and aromatization, often with the loss of water, leads to the formation of the stable 2-pyridone ring. The choice of reactants allows for a high degree of diversity in the final products.

Functional Group Interconversion on a Pre-existing Pyridine Ring

This approach starts with a commercially available or readily synthesized pyridine derivative and introduces the required hydroxyl and cyano functionalities in a stepwise manner.

A robust and widely applicable method involves the use of 2-chloroisonicotinonitrile as a key intermediate. This precursor can be synthesized from 4-cyanopyridine N-oxide.[2] The 2-chloro substituent is a good leaving group and can be displaced by a nucleophile to introduce the hydroxyl group.

Causality Behind Experimental Choices: The hydrolysis of the 2-chloro group to a hydroxyl group is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen, which stabilize the negatively charged Meisenheimer intermediate. The reaction is typically carried out under basic conditions (e.g., using sodium hydroxide) to generate the hydroxide nucleophile and drive the reaction to completion.[3][4]

An alternative strategy involves the use of a 2-alkoxypyridine, such as a 2-methoxypyridine derivative, as a protected form of the 2-pyridone.[5] The alkoxy group can be introduced via nucleophilic substitution of a 2-halopyridine with an alkoxide. The final step is the dealkylation of the ether to unveil the desired 2-hydroxy functionality.

Expertise in Action: O-dealkylation is a standard transformation in organic synthesis. For methyl ethers, boron tribromide (BBr₃) is a highly effective reagent that proceeds via a Lewis acid-mediated cleavage of the C-O bond. Other reagents, such as strong acids (e.g., HBr), can also be employed. The choice of dealkylation agent depends on the other functional groups present in the molecule.

While the introduction of a cyano group onto an existing 2-hydroxypyridine ring at the 4-position is a conceptually straightforward approach, it can be challenging due to the reactivity of the pyridone ring. However, methods for the direct cyanation of pyridines and their N-oxides have been developed and can be adapted for this purpose.[6][7]

Mechanistic Consideration: One common method for the cyanation of pyridines involves the activation of the ring, for example, by forming the N-oxide. The N-oxide can then be treated with a cyanide source and an activating agent, such as an acyl chloride, to facilitate nucleophilic attack of the cyanide ion at the 2- or 4-position.[8] Subsequent removal of the N-oxide group would yield the desired product.

Data Presentation: A Comparative Overview of Synthetic Routes

Synthetic Strategy Key Starting Materials Key Transformations Advantages Challenges Typical Yields
Multicomponent Reactions Aldehydes, β-ketoesters, malononitrile/cyanoacetamide, ammonium acetateKnoevenagel condensation, Michael addition, cyclizationHigh step economy, rapid generation of diversityCan lead to complex mixtures, optimization may be required60-95%
From 2-Halopyridines 4-Cyanopyridine N-oxide, 2-chloroisonicotinonitrileChlorination, Nucleophilic aromatic substitution (hydrolysis)Reliable and scalable, utilizes readily available starting materialsMay require harsh reaction conditions for hydrolysis70-90% over two steps
From 2-Alkoxypyridines 2-Halo-4-cyanopyridine, alcoholsNucleophilic aromatic substitution (alkoxylation), O-dealkylationMilder conditions for the final deprotection stepRequires an additional protection/deprotection sequence65-85% over two steps
Direct Cyanation 2-HydroxypyridineRing activation (e.g., N-oxidation), cyanationPotentially the most direct routeRegioselectivity can be an issue, harsh reagents may be neededVariable, often moderate

Experimental Protocols

Protocol 1: Multicomponent Synthesis of a 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile[1]

This protocol provides a general procedure for the synthesis of a diversely substituted 2-pyridone derivative.

Step-by-Step Methodology:

  • To a round-bottom flask, add the appropriate acetophenone (2.5 mmol), the desired aromatic aldehyde (2.5 mmol), ethyl cyanoacetate (0.28 g, 2.5 mmol), and ammonium acetate (1.50 g, 20 mmol).

  • Add ethanol (30 mL) as the solvent.

  • Reflux the reaction mixture for 10-14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from a mixture of DMF and ethanol (1:10) to afford the pure 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

Protocol 2: Synthesis of this compound from 4-Cyanopyridine N-Oxide via a 2-Chloro Intermediate

This two-step protocol is a reliable method for the synthesis of the parent this compound scaffold.

  • In a reaction flask, suspend 4-cyanopyridine N-oxide (0.25 mol) in phosphorus oxychloride (0.35 mol).

  • Carefully add phosphorus pentachloride (0.38 mol) to the mixture.

  • Reflux the reaction mixture at 120-130 °C for 6 hours.

  • After cooling to room temperature, stir the mixture for an additional 12 hours.

  • Slowly and carefully pour the reaction mixture into a mixture of ice and sodium/potassium carbonate to neutralize the excess acid.

  • Extract the aqueous layer with chloroform (4 x 250 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of ether and hexanes) to yield 2-chloroisonicotinonitrile.

  • Dissolve 2-chloroisonicotinonitrile (1 mmol) in a suitable solvent such as aqueous dioxane or water.

  • Add an excess of a base, for example, 1.5 to 2.0 molar equivalents of sodium hydroxide.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Protocol 3: Synthesis of this compound from a 2-Alkoxy Precursor

This protocol outlines the synthesis via a 2-methoxy intermediate.

  • Dissolve 2-chloroisonicotinonitrile (1 mmol) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2-methoxyisonicotinonitrile, which can be purified by column chromatography if necessary.

  • Dissolve 2-methoxyisonicotinonitrile (1 mmol) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or methanol.

  • Extract the product into an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Mandatory Visualizations

Diagram 1: General Synthetic Pathways to this compound

Synthesis_Pathways cluster_ring_formation Ring Formation cluster_fgi Functional Group Interconversion Aldehyde Aldehyde MCR Multicomponent Reaction Aldehyde->MCR Ketoester Ketoester Ketoester->MCR Nitrile_Source Malononitrile or Cyanoacetamide Nitrile_Source->MCR Ammonia_Source Ammonium Acetate Ammonia_Source->MCR Target This compound Derivatives MCR->Target 4_CN_Py_N_Oxide 4-Cyanopyridine N-Oxide 2_Cl_Isonico 2-Chloroisonicotinonitrile 4_CN_Py_N_Oxide->2_Cl_Isonico Chlorination 2_Alkoxy_Isonico 2-Alkoxyisonicotinonitrile 2_Cl_Isonico->2_Alkoxy_Isonico Alkoxylation 2_Cl_Isonico->Target Hydrolysis 2_Alkoxy_Isonico->Target Dealkylation caption Key synthetic strategies for this compound derivatives. Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrolysis Start1 4-Cyanopyridine N-Oxide Reagents1 POCl₃, PCl₅ Start1->Reagents1 Reaction1 Reflux (120-130°C) Reagents1->Reaction1 Workup1 Quench with ice/carbonate Extract with Chloroform Reaction1->Workup1 Intermediate 2-Chloroisonicotinonitrile Workup1->Intermediate Start2 2-Chloroisonicotinonitrile Intermediate->Start2 Reagents2 NaOH (aq) Start2->Reagents2 Reaction2 Heat (50-80°C) Reagents2->Reaction2 Workup2 Acidify with HCl Filter precipitate Reaction2->Workup2 Product This compound Workup2->Product caption Workflow for the two-step synthesis of this compound.

Sources

Methodological & Application

Application Notes & Protocols: The 2-oxo-1H-pyridine-4-carbonitrile Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery

Protein kinases, regulating a vast majority of cellular processes, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms. A key strategy in this field is the identification and optimization of "privileged scaffolds" – core molecular structures that exhibit favorable binding properties to the kinase hinge region, the highly conserved anchor point within the ATP pocket.[1][2]

This guide focuses on one such scaffold: 2-oxo-1H-pyridine-4-carbonitrile . This heterocyclic core presents a unique combination of features that make it an exceptional starting point for the development of potent and selective kinase inhibitors. Its inherent structure allows it to act as both a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of the native ATP ligand.[3][4] The nitrile group and various positions on the pyridine ring provide versatile vectors for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides an in-depth look at the mechanism of action, detailed protocols for synthesis and biological evaluation, and critical insights into the structure-activity relationship (SAR) of this promising scaffold.

Section 1: Mechanism of Action - The Hinge-Binding Advantage

The efficacy of the 2-oxo-pyridine (also known as a 2-pyridone) scaffold is rooted in its ability to form multiple, stable hydrogen bonds with the kinase hinge region. This region, typically a short stretch of 3-4 amino acids connecting the N- and C-lobes of the kinase domain, acts as an anchor for the adenine ring of ATP.[3] Type I and II kinase inhibitors almost invariably mimic this interaction.[1]

The 2-oxo-pyridine core achieves this through a bidentate hydrogen bonding pattern:

  • The exocyclic oxygen (C2=O) acts as a hydrogen bond acceptor.

  • The ring nitrogen proton (N1-H) acts as a hydrogen bond donor.

This pattern effectively mimics the N1 and N6-amino group of adenine, allowing it to anchor securely in the ATP binding site. The rigidity of the pyridine ring helps to minimize the entropic penalty upon binding, contributing to higher affinity.

Figure 1: H-Bonding of the 2-oxo-pyridine core with the kinase hinge.

Section 2: Synthesis of the Scaffold and Key Derivatives

A common and effective method for synthesizing the 2-oxo-1H-pyridine-4-carbonitrile core involves a multi-component reaction, which is both efficient and adaptable for creating diverse libraries.[5][6]

Protocol 2.1: General One-Pot Synthesis of 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol describes a cost-effective, one-pot synthesis adaptable to various aldehydes and methyl ketones, allowing for the introduction of diversity at the R1 and R2 positions.

Rationale: This procedure utilizes a variation of the Guareschi-Thorpe reaction. An aldehyde and a methyl ketone undergo a Claisen-Schmidt condensation to form an α,β-unsaturated ketone in situ. This intermediate then reacts with ethyl cyanoacetate in the presence of an ammonium source (ammonium acetate) which facilitates a Michael addition followed by cyclization and aromatization to yield the final 2-oxo-pyridine product. Piperidine acts as a basic catalyst to promote the condensation and cyclization steps.

Materials:

  • Aromatic or Aliphatic Aldehyde (10 mmol)

  • Methyl Ketone (e.g., acetophenone, 1-(naphthalen-1-yl)ethanone) (10 mmol)

  • Ethyl Cyanoacetate (10 mmol)

  • Ammonium Acetate (70 mmol)

  • Piperidine (catalytic amount, ~5 drops)

  • Ethanol (25-30 mL)

  • Dioxane (for recrystallization, if needed)

Procedure:

  • To a 100 mL round-bottom flask, add the aldehyde (10 mmol), methyl ketone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (70 mmol) in ethanol (25 mL).

  • Add a few drops of piperidine to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Dry the product under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/dioxane) to obtain the pure 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[5]

  • Self-Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][7]

Figure 2: General workflow for the synthesis of the 2-oxo-pyridine scaffold.

Section 3: Biochemical Kinase Inhibition Assay

Once a library of compounds is synthesized, the first step is to determine their inhibitory activity against the target kinase in a purified, biochemical system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[8][9]

Protocol 3.1: IC50 Determination using the ADP-Glo™ Kinase Assay

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to lower ADP production and a decreased luminescent signal.[8] The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is a key measure of potency.

Materials:

  • Purified Kinase of interest

  • Specific Kinase Substrate (peptide or protein)

  • 2-oxo-pyridine test compounds

  • Known inhibitor for the target kinase (Positive Control, e.g., Staurosporine)

  • DMSO (Vehicle Control)

  • ADP-Glo™ Kinase Assay Kit (Promega), containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP Standard

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of your 2-oxo-pyridine test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.

    • Using a multichannel pipette or automated liquid handler, transfer 2.5 µL of each compound dilution into the wells of a 384-well plate.

    • Include wells for a positive control inhibitor and vehicle control (DMSO only).

  • Kinase Reaction:

    • Prepare a 2X Kinase Solution containing the kinase of interest in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 2.5 µL of the 2X Kinase Solution to each well containing the test compounds.

    • Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Prepare a 2X Substrate/ATP Solution containing the kinase substrate and ATP in 1X Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[10]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

    • Self-Validation: The positive control should yield a known IC50 value, and the signal difference between the vehicle control (high signal, 0% inhibition) and a "no enzyme" control (low signal, 100% inhibition) should provide a robust assay window (Z' factor > 0.5).

Section 4: Cell-Based Target Engagement Assay

A potent hit in a biochemical assay is a great start, but it's crucial to confirm that the compound can enter cells and bind to its target in a physiological environment.[11] The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for quantifying compound binding to a specific kinase in live cells.[12][13]

Protocol 4.1: Quantifying Cellular Target Engagement with NanoBRET™

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. A target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase active site is added (the energy acceptor). When the tracer is bound, its proximity to NanoLuc® results in a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[12][14]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the Kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • DMEM + 10% FBS

  • NanoBRET™ TE Kinase Assay reagents (Promega), including:

    • Specific NanoBRET™ Tracer

    • NanoGlo® Substrate

    • Extracellular NanoLuc® Inhibitor

  • 2-oxo-pyridine test compounds

  • White, non-binding 96-well or 384-well assay plates

Procedure:

  • Cell Preparation and Transfection:

    • One day prior to the assay, seed HEK293 cells into a 96-well tissue culture plate at a density that will result in ~90% confluency on the day of the experiment.

    • Prepare transfection complexes by combining the Kinase-NanoLuc® plasmid DNA with the transfection reagent in Opti-MEM® according to the manufacturer's protocol.

    • Add the transfection complexes to the cells and incubate for 20-24 hours.

  • Assay Execution:

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • On the day of the assay, remove the culture medium from the cells.

    • Add 80 µL of a prepared Tracer/Medium solution to each well.

    • Add 20 µL of the serially diluted test compounds to the appropriate wells.

    • Incubate the plate for 2 hours in a CO₂ incubator at 37°C to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Prepare the NanoBRET™ detection reagent by mixing the NanoGlo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®. The extracellular inhibitor is critical to ensure the signal comes only from intact, live cells.[12]

    • Add 25 µL of the detection reagent to each well.

    • Read the plate immediately on a BRET-capable plate reader, measuring both donor (e.g., 460nm) and acceptor (e.g., 610nm) emission simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data by converting the raw ratios to milliBRET units (mBU).

    • Plot the corrected mBU values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular IC50, which reflects the compound's apparent affinity for the target kinase in a live-cell context.

G cluster_workflow Screening Cascade Lib Compound Library (2-oxo-pyridine derivatives) Biochem Biochemical Assay (e.g., ADP-Glo) Determine Potency (IC50) Lib->Biochem Cell_TE Cellular Target Engagement (e.g., NanoBRET) Confirm Cellular Activity Biochem->Cell_TE Potent Hits Cell_Func Functional Cellular Assay (e.g., Phospho-Substrate WB) Measure Pathway Inhibition Cell_TE->Cell_Func Cell-Active Hits Lead_Opt Lead Optimization (SAR, PK/PD) Cell_Func->Lead_Opt Validated Hits

Figure 3: A typical screening cascade for kinase inhibitor development.

Section 5: Structure-Activity Relationship (SAR) Insights

The true power of a scaffold lies in its amenability to systematic modification to improve biological activity. For the 2-oxo-1H-pyridine-4-carbonitrile core, substitutions at the C4, C6, and N1 positions are most commonly explored.

Key Modification Points:

  • C4 and C6 Positions: Substitutions here, often aryl or heteroaryl groups, extend into the ribose and phosphate-binding pockets of the ATP site. These modifications are critical for tuning potency and, importantly, selectivity. By designing groups that exploit unique features in the target kinase's binding pocket that are not present in other kinases, selectivity can be dramatically improved.[15][16]

  • N1 Position: Alkylation or arylation at the ring nitrogen can be used to modulate physical properties such as solubility and cell permeability. These substituents can also pick up additional interactions in the solvent-exposed region of the ATP pocket.[17]

  • C5 Position: While less commonly modified, small substituents at this position can influence the electronic properties of the ring and make subtle steric contacts.

The following table summarizes hypothetical SAR data for a generic kinase target, illustrating how modifications can impact inhibitory potency.

Compound IDR1 (C4-Position)R2 (C6-Position)Target Kinase IC50 (nM)
Scaffold-01 PhenylMethyl850
Scaffold-02 4-ChlorophenylMethyl220
Scaffold-03 4-MethoxyphenylMethyl450
Scaffold-04 PhenylNaphthyl95
Scaffold-05 4-ChlorophenylNaphthyl15
Scaffold-06 Thiophen-2-ylNaphthyl25

Interpretation:

  • Adding an electron-withdrawing group (Cl) at the para-position of the C4-phenyl ring improves potency (01 vs. 02), suggesting a favorable interaction or electronic effect.

  • A bulky, hydrophobic group at the C6-position (Naphthyl) significantly enhances potency (01 vs. 04), indicating it likely occupies a deep hydrophobic pocket.

  • Combining these favorable modifications (Scaffold-05) results in a highly potent inhibitor, demonstrating a synergistic effect of the substitutions.

References

  • Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Prajapati, S. M., et al. (2015). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Synthetic Communications. Available at [Link]

  • Vidal, D., et al. (2014). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at [Link]

  • El-Sayed, N. N. E., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. National Institutes of Health. Retrieved from [Link]

  • Al-Zaqri, N., et al. (2020). Synthesis of Heterocycles via 2-Thioxo-1,2-dihydropyridine-3-carbonitrile Derivative. ResearchGate. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Song, X., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at [Link]

  • Schultes, S., et al. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Chemical Information and Modeling. Available at [Link]

  • Hu, Y., et al. (2021). How Ligands Interact with the Kinase Hinge. Molecules. Available at [Link]

  • Xing, L., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry. Available at [Link]

  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at [Link]

  • Song, X., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. Retrieved from [Link]

  • Karam, A., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry. Available at [Link]

  • Szelag, M., et al. (2021). How protein kinase inhibitors bind to the hinge region of the target protein. Future Medicinal Chemistry. Available at [Link]

  • ResearchGate. (n.d.). Designing of kinase hinge binders: A medicinal chemistry perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Retrieved from [Link]

Sources

Application Note & Protocols: Synthesis of Multi-Kinase Inhibitors from 2-Hydroxyisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details a strategic approach for the synthesis of potent anticancer agents, specifically multi-kinase inhibitors, utilizing the versatile 2-hydroxypyridine scaffold. 2-Hydroxyisonicotinonitrile serves as an exemplary starting material, embodying the chemical functionalities required for constructing complex, biologically active molecules. We will focus on the synthesis of Sorafenib analogues, a class of drugs approved for treating advanced renal cell carcinoma and hepatocellular carcinoma[1]. This document provides a retrosynthetic analysis, detailed, step-by-step protocols for key intermediates and the final convergent synthesis, and an overview of the biological mechanism of action. The methodologies are designed for researchers, chemists, and professionals in drug development, emphasizing the rationale behind experimental choices to ensure reproducibility and scalability.

Introduction: The Strategic Value of the 2-Hydroxypyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system allows for diverse functionalization, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the 2-hydroxypyridine moiety, which exists in tautomeric equilibrium with its 2-pyridone form, is a cornerstone for building kinase inhibitors[2][3].

This compound (2-hydroxypyridine-4-carbonitrile) is a particularly valuable starting material. It possesses three key functional handles:

  • The Hydroxyl/Ketone Group: Enables O-alkylation to form critical ether linkages.

  • The Nitrile Group: Can be hydrolyzed to a carboxylic acid or carboxamide, essential components for interacting with protein targets.

  • The Pyridine Ring: Allows for further substitution to modulate solubility and biological activity.

This guide will demonstrate how these features can be strategically exploited to synthesize Sorafenib and its analogues, which function by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis, such as RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs)[1][4].

Synthetic Strategy and Retrosynthetic Analysis

A convergent synthesis is the most efficient approach for molecules like Sorafenib. This strategy involves preparing key fragments of the molecule separately and then combining them in the final steps. This improves overall yield and simplifies purification.

The retrosynthetic analysis of our target Sorafenib analogue (4) breaks the molecule down into three primary building blocks:

  • The Picolinamide Core (A): 4-chloro-N-methylpicolinamide. This central scaffold is derived from picolinic acid.

  • The Phenoxy Linker (B): 4-aminophenol. This simple phenol provides the ether linkage point.

  • The Diarylurea Moiety (C): 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This electrophilic component forms the urea bond.

The overall synthetic workflow is visualized below.

G Picolinic_Acid Picolinic Acid Thionyl_Chloride SOCl₂ Picolinic_Acid->Thionyl_Chloride Acid_Chloride 4-chloropyridine- 2-carbonyl chloride (1) Thionyl_Chloride->Acid_Chloride Chlorination Methylamine CH₃NH₂ Acid_Chloride->Methylamine Picolinamide 4-chloro-N-methyl- picolinamide (2) Methylamine->Picolinamide Amidation Aminophenol 4-aminophenol Base KOtBu, K₂CO₃ Picolinamide->Base Intermediate_3 4-(4-aminophenoxy)-N- methylpicolinamide (3) Picolinamide->Intermediate_3 Aminophenol->Base Base->Intermediate_3 Nucleophilic Aromatic Substitution (SNAr) Isocyanate 4-chloro-3-(trifluoromethyl) phenyl isocyanate Intermediate_3->Isocyanate Final_Product Sorafenib Analogue (4) Intermediate_3->Final_Product Isocyanate->Final_Product

Caption: Convergent synthetic workflow for Sorafenib analogues.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-N-methylpicolinamide (2)

This protocol outlines the synthesis of the key picolinamide intermediate from picolinic acid. The initial chlorination step is crucial for activating the 4-position for the subsequent etherification.

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous methylamine solution (40%)

  • Toluene

  • Ethanol

  • Acetyl chloride

  • Sodium hydroxide (NaOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Step-by-Step Procedure:

  • Chlorination: In a fume hood, suspend picolinic acid in toluene. Carefully add thionyl chloride (2 equivalents) dropwise at room temperature.

  • Heat the mixture to 70-80°C and reflux for 16 hours under a nitrogen atmosphere. During this step, chlorination occurs at both the carboxylic acid and the 4-position of the pyridine ring, yielding 4-chloropyridine-2-carbonyl chloride hydrochloride (1).

  • Amidation: Cool the reaction mixture to 0°C in an ice bath. Slowly add an aqueous solution of methylamine. The reaction is exothermic. Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Wash with water and then with brine. Dry the organic layer (toluene) over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-chloro-N-methylpicolinamide (2).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expert's Insight (Causality):

  • Thionyl Chloride: It serves as both a chlorinating agent for the carboxylic acid (forming the acyl chloride) and, under harsher conditions (heat, long reaction time), for the pyridine ring at the 4-position[5].

  • Aqueous Methylamine: Using an aqueous solution is a practical choice for this highly exothermic amidation reaction, helping to control the temperature. The excess amine also neutralizes the HCl generated.

Protocol 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide (3)

This step involves a nucleophilic aromatic substitution (SNAr) reaction to form the critical diaryl ether bond.

Materials:

  • 4-chloro-N-methylpicolinamide (2)

  • 4-aminophenol

  • Potassium tert-butoxide (KOtBu)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-aminophenol (1.2 equivalents) in DMF, add potassium tert-butoxide (1.5 equivalents) and potassium carbonate (1.5 equivalents). Stir at room temperature for 30 minutes.

  • Coupling: Add a solution of 4-chloro-N-methylpicolinamide (2) (1 equivalent) in DMF to the reaction mixture.

  • Heat the reaction to 80°C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material[1]. Microwave irradiation can significantly shorten the reaction time[1].

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-(4-aminophenoxy)-N-methylpicolinamide (3).

Expert's Insight (Causality):

  • KOtBu and K₂CO₃: Potassium tert-butoxide is a strong, non-nucleophilic base that deprotonates the hydroxyl group of 4-aminophenol, forming a potent phenoxide nucleophile. Under these basic conditions, the alkoxide is a much stronger nucleophile than the amino group, ensuring the desired ether formation over secondary amine formation[1]. K₂CO₃ is a milder base that assists in the reaction.

  • DMF Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the cations (K⁺) while leaving the phenoxide nucleophile highly reactive.

Protocol 3: Final Synthesis of Sorafenib Analogue (4)

This final step constructs the urea linkage, completing the synthesis of the target molecule.

Materials:

  • 4-(4-aminophenoxy)-N-methylpicolinamide (3)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the amine intermediate (3) in anhydrous DCM under a nitrogen atmosphere.

  • Urea Formation: Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) in DCM dropwise to the mixture at room temperature.

  • Stir the reaction for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated. Filter the solid, wash with cold DCM or ether to remove any unreacted isocyanate, and dry under vacuum to yield the final Sorafenib analogue (4).

Expert's Insight (Causality):

  • Isocyanate Reactivity: Isocyanates are highly electrophilic and react readily with nucleophiles like the primary amine on intermediate (3) to form a stable urea bond. The reaction is typically clean and high-yielding.

  • Anhydrous Conditions: It is important to use anhydrous solvents to prevent the isocyanate from reacting with water, which would form an unstable carbamic acid that decomposes to an undesired amine.

Biological Mechanism of Action

Sorafenib and its analogues are classified as multi-kinase inhibitors. They target several key proteins in signaling pathways that are often dysregulated in cancer cells, leading to reduced tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).

Key Targets:

  • RAF Kinases (C-RAF, B-RAF): These are serine/threonine kinases in the MAP kinase pathway (RAF/MEK/ERK), which controls cell division and proliferation[1].

  • VEGFRs (VEGFR-2, VEGFR-3): Tyrosine kinase receptors that are critical for angiogenesis. By inhibiting VEGFRs, the drug chokes off the tumor's blood supply[4].

  • PDGFR-β: Platelet-derived growth factor receptor, another tyrosine kinase involved in angiogenesis.

The diagram below illustrates the dual inhibitory action on these critical cancer signaling pathways.

G cluster_0 MAPK/ERK Pathway (Proliferation) cluster_1 Angiogenesis Pathway GrowthFactors Growth Factors (e.g., EGF) RAS RAS GrowthFactors->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis (New Blood Vessel Growth) PKC->Angiogenesis Sorafenib Sorafenib Analogue Sorafenib->BRAF Inhibits Sorafenib->VEGFR Inhibits

Caption: Mechanism of action of Sorafenib analogues.

Data Summary & Characterization

Proper characterization of intermediates and the final product is essential to validate the synthesis. The following table provides expected analytical data for the synthesized compounds.

CompoundFormulaM.W. ( g/mol )AppearanceExpected ¹H NMR Signals (ppm, DMSO-d₆)
2 : 4-chloro-N-methylpicolinamideC₇H₇ClN₂O170.60White to off-white solid~8.6 (d, pyridine), ~8.0 (s, pyridine), ~7.8 (d, pyridine), ~2.8 (d, N-CH₃)
3 : 4-(4-aminophenoxy)-picolinamideC₁₃H₁₃N₃O₂243.26Light brown solid~8.5 (d, pyridine), ~7.1-6.6 (m, aromatics), ~5.2 (s, -NH₂), ~2.7 (d, N-CH₃)
4 : Sorafenib AnalogueC₂₁H₁₆ClF₃N₄O₃464.83White crystalline solid~9.2 (s, urea NH), ~8.7 (s, urea NH), ~8.5-7.0 (m, aromatics), ~2.8 (d, N-CH₃)

Conclusion

This application note provides a comprehensive and rational guide for the synthesis of Sorafenib analogues, a clinically significant class of anticancer agents, starting from precursors related to the 2-hydroxypyridine scaffold. By employing a convergent synthetic strategy, researchers can efficiently access these complex molecules. The detailed protocols, supported by mechanistic rationale, are designed to be robust and reproducible. This work underscores the power of heterocyclic building blocks like this compound in modern drug discovery and development.

References

  • Pospisilova, S., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Singh, U., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen. Available at: [Link]

  • Hwang, S. H., et al. (2013). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Human Metabolome Database. (2012). 2-Hydroxypyridine (HMDB0013751). HMDB. Available at: [Link]

Sources

Application Notes and Protocols for the Selective N-Alkylation of 2-oxo-1H-pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the N-alkylation of 2-oxo-1H-pyridine-4-carbonitrile, a key transformation in the synthesis of various pharmacologically active compounds. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering insights into reaction mechanisms, parameter optimization, and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and high yields of the desired N-alkylated product while minimizing the formation of the O-alkylated regioisomer. This guide is intended for researchers, scientists, and drug development professionals seeking to master this crucial synthetic technique.

Introduction: The Significance of N-Alkylated 2-Pyridones

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide array of biological activities, including antiviral, antimalarial, and antidiabetic properties.[1][2] The functionalization of the nitrogen atom at the 1-position through N-alkylation is a pivotal strategy for modulating the pharmacological profile of these molecules. The introduction of diverse alkyl groups can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

However, the alkylation of 2-pyridones presents a classic regioselectivity challenge.[3] The 2-pyridone molecule exists in tautomeric equilibrium with its 2-hydroxypyridine form. Deprotonation with a base generates an ambident nucleophile, the pyridonate anion, which can be alkylated at either the nitrogen or the oxygen atom, leading to a mixture of N-alkylated and O-alkylated products.[1] Achieving high selectivity for the desired N-alkylated isomer is therefore a critical aspect of the synthetic process. This application note provides a robust protocol to selectively synthesize N-alkylated 2-oxo-1H-pyridine-4-carbonitrile, a versatile intermediate for further chemical elaboration.

Reaction Mechanism and Principles of Selectivity

The N-alkylation of 2-oxo-1H-pyridine-4-carbonitrile proceeds via a nucleophilic substitution reaction. The reaction is typically performed in the presence of a base, which deprotonates the acidic N-H of the pyridone ring to form a resonance-stabilized pyridonate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.

The key to achieving high N-selectivity lies in understanding and controlling the factors that influence the reactivity of the two nucleophilic centers (N and O) of the pyridonate anion. Several factors play a crucial role:

  • The Base and its Counterion: The choice of base is critical. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed.[4][5] Cesium carbonate is often preferred due to its higher solubility in organic solvents and its ability to promote N-alkylation, a phenomenon sometimes referred to as the "cesium effect".[6][7] The larger, softer cesium cation is thought to coordinate less tightly with the harder oxygen atom of the pyridonate anion, leaving the nitrogen atom more available for nucleophilic attack.[8]

  • The Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) are generally used for this reaction.[9] DMF is particularly effective as it readily dissolves the pyridone starting material and the carbonate base, facilitating a homogeneous reaction environment.[10][11] The use of micellar systems with surfactants like Tween 20 in water has also been reported as a greener alternative that can enhance reaction rates and regioselectivity.[12][13]

  • The Alkylating Agent: The nature of the alkylating agent also influences the reaction. More reactive alkylating agents, such as alkyl iodides, will generally react faster than the corresponding bromides or chlorides.[9]

Below is a diagram illustrating the general workflow for the N-alkylation reaction.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Combine 2-oxo-1H-pyridine-4-carbonitrile, base (e.g., Cs₂CO₃), and solvent (e.g., DMF) in a reaction vessel. B Add alkylating agent (e.g., alkyl halide) to the mixture. A->B C Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture and quench with water. D->E Upon completion F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer, dry over Na₂SO₄, and concentrate in vacuo. F->G H Purify the crude product by column chromatography. G->H

Caption: General workflow for the N-alkylation of 2-oxo-1H-pyridine-4-carbonitrile.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of 2-oxo-1H-pyridine-4-carbonitrile using an alkyl halide as the alkylating agent and cesium carbonate as the base in DMF.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-oxo-1H-pyridine-4-carbonitrile≥98%Commercially available
Alkyl halide (e.g., benzyl bromide)≥98%Commercially available
Cesium carbonate (Cs₂CO₃)≥99%Commercially availableShould be finely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableUse from a sealed bottle or dry over molecular sieves.
Ethyl acetate (EtOAc)ACS grade or higherCommercially availableFor extraction.
WaterDeionizedIn-houseFor workup.
Brine (saturated NaCl solution)In-houseFor washing.
Anhydrous sodium sulfate (Na₂SO₄)ACS grade or higherCommercially availableFor drying.
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature control
Condenser
Thin-layer chromatography (TLC) platesFor reaction monitoring.
Rotary evaporatorFor solvent removal.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-oxo-1H-pyridine-4-carbonitrile (1.0 eq).

    • Add cesium carbonate (1.5 - 2.0 eq).

    • Add anhydrous DMF to achieve a concentration of the starting material of approximately 0.1-0.5 M.

    • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Reaction Execution:

    • With vigorous stirring, add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C using a heating mantle or oil bath.

    • Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent) or LC-MS until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[15]

Process Optimization and Troubleshooting

The success of the N-alkylation reaction can be influenced by several parameters. The following table summarizes the effects of varying these parameters and provides a guide for optimizing the reaction conditions.

ParameterVariationEffect on ReactionRecommendation
Base K₂CO₃ vs. Cs₂CO₃Cs₂CO₃ is generally more effective due to higher solubility and the "cesium effect," which can enhance N-selectivity.[16][17]Start with Cs₂CO₃ for optimal results. K₂CO₃ can be a more economical alternative, but may require higher temperatures or longer reaction times.[4]
Solvent DMF, Acetonitrile, THFDMF is an excellent solvent for this reaction due to its polarity and ability to dissolve the reactants. Acetonitrile and THF are also viable options.DMF is the recommended starting solvent. If issues with product isolation arise due to the high boiling point of DMF, consider acetonitrile.
Temperature Room temp. to 80 °CHigher temperatures generally increase the reaction rate.Start at 60 °C and adjust as needed based on reaction monitoring. Microwave irradiation can also be used to accelerate the reaction.[1][6]
Alkylating Agent Alkyl-I > Alkyl-Br > Alkyl-ClReactivity follows the order of leaving group ability.If the reaction is sluggish with an alkyl bromide or chloride, consider using the corresponding iodide or adding a catalytic amount of KI (Finkelstein reaction).[9]
Troubleshooting Guide

The following diagram outlines a decision-making process for troubleshooting common issues encountered during the N-alkylation of 2-oxo-1H-pyridine-4-carbonitrile.

G cluster_0 Low or No Conversion cluster_1 Poor Regioselectivity (O-alkylation) start Reaction Issue issue1 Is the base strong/soluble enough? start->issue1 Low Conversion issue4 Is the base appropriate? start->issue4 Poor Selectivity action1a Switch to Cs₂CO₃ from K₂CO₃. issue1->action1a No action1b Ensure base is finely powdered and dry. issue1->action1b No issue2 Is the temperature high enough? issue1->issue2 Yes action2 Increase temperature to 80 °C or use microwave irradiation. issue2->action2 No issue3 Is the alkylating agent reactive enough? issue2->issue3 Yes action3 Use alkyl iodide or add catalytic KI. issue3->action3 No action4 Use Cs₂CO₃ to favor N-alkylation. issue4->action4 No issue5 Is the solvent optimal? issue4->issue5 Yes action5 Polar aprotic solvents like DMF generally favor N-alkylation. issue5->action5 No

Caption: Troubleshooting decision tree for the N-alkylation reaction.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this protocol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18] When handling corrosive chemicals, a full-length chemical-resistant apron and arm-length rubber gloves are recommended.[19]

  • Fume Hood: All manipulations should be carried out in a well-ventilated chemical fume hood.[19]

  • Reagent Handling:

    • Alkyl Halides: Many alkyl halides are lachrymators, toxic, and/or carcinogenic. Avoid inhalation and skin contact. Handle with care in a fume hood.

    • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Use in a well-ventilated area and avoid contact.[20]

    • Cesium Carbonate: Cesium carbonate is a strong base and can cause skin and eye irritation.[21] Handle with care and avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[19]

For more detailed information on handling pyrophoric reagents, which may be used in other alkylation protocols, consult specialized safety guidelines.[22][23][24]

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Pyridazinones.
  • Organic Synthesis. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Org. Biomo. Chem., 16, 4151–4158.
  • PTC Organics Inc. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?.
  • Benchchem. (n.d.). Application Notes and Protocols: Experimental Protocol for N-alkylation of Pyridin-4-ol.
  • Hao, X., et al. (2015). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89, 3657-3665.
  • Hao, X., et al. (2015).
  • X-MOL. (n.d.). Cesium Carbonate Participates in the Selective Construction of Polycyclic Skeletons.
  • ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Baba Ahmed, I., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation.
  • Organic Chemistry Portal. (n.d.). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation.
  • ResearchGate. (n.d.). N, N -Dimethylformamide (DMF)
  • ResearchGate. (n.d.).
  • ScienceDirect. (2006). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids.
  • Loughborough University Research Repository. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Ingenta Connect. (2024). Cesium Carbonate (Cs2CO3)
  • Loughborough University Research Repository. (n.d.).
  • ScienceDirect. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
  • National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
  • ResearchGate. (n.d.). N -Alkylation of N-H Compounds in N , N -Dimethylformamide Dialkyl Acetal.
  • Google Patents. (n.d.). CN101654432A - Method for N-alkylation of 2-pyridone.
  • Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
  • ACS Publications. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. III.
  • Wikipedia. (n.d.). Dimethylformamide.
  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-pyridones.
  • National Institutes of Health. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
  • ACS Publications. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure.
  • University of California, Santa Barbara. (n.d.).
  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.).
  • BioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. YouTube.
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  • Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents.

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Application Note: 2-Hydroxyisonicotinonitrile as a Privileged Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and evaluation of antimicrobial compounds derived from 2-Hydroxyisonicotinonitrile, designed for researchers and drug development professionals.

Introduction

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the urgent discovery of novel therapeutic agents.[1][2] The pyridine ring is a core structural motif in numerous clinically significant drugs, and its derivatives continue to be a fertile ground for identifying new bioactive compounds. Among these, this compound, also known as 2-oxo-1,4-dihydropyridine-4-carbonitrile, stands out as a versatile and promising starting scaffold.[3] Its unique electronic properties and multiple reactive sites—the hydroxyl/oxo group, the ring nitrogen, and the cyano group—offer a rich platform for chemical modification and the development of diverse compound libraries with potential antimicrobial activity.[4][5]

This guide provides a comprehensive overview of the strategic use of this compound in the synthesis of novel antimicrobial candidates. We will explore the rationale behind synthetic strategies, provide detailed, field-tested protocols for synthesis and biological evaluation, and discuss the principles of establishing a structure-activity relationship (SAR) to guide lead optimization.

Scientific Rationale: Why this compound?

The therapeutic potential of the this compound scaffold is rooted in several key chemical features:

  • Tautomerism: The molecule exists in equilibrium between its 2-hydroxy and 2-oxo forms. This allows for selective reactions at either the oxygen or nitrogen atom, providing synthetic flexibility to generate N-substituted or O-substituted derivatives.[4]

  • Activated Pyridine Ring: The electron-withdrawing nature of the cyano group activates the pyridine ring, making it amenable to various chemical transformations.[5]

  • Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (N-H in the oxo form) and acceptor (hydroxyl O, ring N, and nitrile N) facilitates potential interactions with biological targets, such as bacterial enzymes or structural proteins.

  • Bioisosteric Potential: The nitrile group can act as a bioisostere for other functional groups, influencing the compound's polarity, metabolic stability, and target-binding affinity.

These features collectively make this compound an excellent starting point for generating molecules that can interact with and disrupt essential bacterial processes. The primary mechanism of action for many heterocyclic antimicrobials involves the disruption of the bacterial cell membrane's integrity, leading to depolarization, leakage of cellular contents, and ultimately, cell death.[6][7][8] Derivatives synthesized from this scaffold are hypothesized to act similarly, a claim that can be systematically tested.

Part 1: Synthesis of this compound Derivatives

The synthesis of antimicrobial agents from this compound typically involves the strategic introduction of various functional groups to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and steric profile. A common and effective approach is the N-alkylation of the pyridine ring, which introduces substituents that can profoundly influence biological activity.

Workflow for Synthesis, Purification, and Characterization

The overall process involves a straightforward synthetic step followed by rigorous purification and characterization to ensure the compound's identity and purity before biological testing.

Caption: General workflow for the synthesis and analysis of N-alkylated this compound derivatives.

Protocol 1: Synthesis of N-Benzyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

This protocol details the synthesis of a representative N-alkylated derivative. The choice of a benzyl group introduces a lipophilic aromatic moiety, which can enhance membrane permeability.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/EtOAc mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvent Addition: Add dry DMF to the flask to dissolve the starting material (concentration approx. 0.1 M). Stir the suspension for 10 minutes at room temperature.

    • Causality Note: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of reactants and promoting the nucleophilic attack of the deprotonated pyridine nitrogen. K₂CO₃ is a mild base sufficient to deprotonate the N-H of the 2-pyridone tautomer.

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction Progression: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Causality Note: The aqueous workup removes the water-soluble DMF and potassium salts.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the compound's structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 2: Antimicrobial and Cytotoxicity Evaluation

Once a novel compound is synthesized and purified, its biological activity must be rigorously assessed. The foundational assays in antimicrobial drug discovery are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2] It is also crucial to assess the compound's toxicity against mammalian cells to establish a preliminary therapeutic window.[9][10]

Workflow for Antimicrobial Susceptibility Testing

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells (Final conc. ~5 x 10^5 CFU/mL) A->C B Serial Dilution of Test Compound (in 96-well plate) B->C D Incubate Plate (16-20 hours at 37°C) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Plate MIC & Higher Conc. Wells onto Agar E->F G Incubate Agar Plates (24 hours at 37°C) F->G H Determine MBC (Lowest concentration with no colony growth) G->H X1 Positive Control (Bacteria, no compound) X1->C X2 Negative Control (Broth only) X2->B

Caption: Workflow for determining Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for quantifying the antimicrobial potency of a compound.[9][11]

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate into broth. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium directly in a 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10.

    • Self-Validation: Well 11 should contain broth and the bacterial inoculum but no compound (Positive/Growth Control). Well 12 should contain only broth (Negative/Sterility Control). A known antibiotic (e.g., ampicillin) should be run in parallel as a reference standard.

  • Inoculation: Add the diluted bacterial suspension to wells 1-11. The final volume in each well should be uniform (e.g., 100 or 200 µL).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[2][9]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is an extension of the MIC assay to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial colony growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.

Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is a common method for evaluating the cytotoxicity of a compound.[9]

Procedure:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density and allow cells to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing the different compound concentrations. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound dose) and an untreated control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) is determined by plotting viability against compound concentration.

Part 3: Structure-Activity Relationship (SAR) Analysis

SAR analysis is fundamental to lead optimization.[12] By synthesizing a small library of related compounds and evaluating their antimicrobial activity, researchers can identify which structural modifications enhance potency and which are detrimental.

Conceptual SAR Model for this compound Derivatives

Caption: A conceptual model illustrating key positions for modification on the this compound scaffold to explore structure-activity relationships.

By systematically varying substituents at the R¹ and R² positions and modifying the cyano group, a clear picture of the SAR can emerge. For instance, a series of N-alkyl derivatives with increasing chain length can be synthesized to probe the effect of lipophilicity on antimicrobial activity.

Data Presentation

Quantitative results from these assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Antimicrobial Activity of Synthesized Derivatives

Compound ID R¹ Substituent MIC (µg/mL) vs. S. aureus MBC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MBC (µg/mL) vs. E. coli
HN-01 -H (Parent) >128 >128 >128 >128
HN-02 -CH₃ 64 128 >128 >128
HN-03 -CH₂CH₂CH₃ 16 32 64 128
HN-04 -Benzyl 8 16 32 64

| Ampicillin | (Control) | 4 | 8 | 8 | 16 |

Table 2: Cytotoxicity and Selectivity Index

Compound ID CC₅₀ (µg/mL) vs. HEK293 Selectivity Index (SI) vs. S. aureus (CC₅₀/MIC)
HN-03 >100 >6.25
HN-04 85 10.6

| Ampicillin | >200 | >50 |

These tables clearly demonstrate how substituting the N-H with alkyl and benzyl groups (HN-02 to HN-04) progressively increases potency against S. aureus. The Selectivity Index (SI) provides a crucial metric for balancing efficacy and toxicity, with a higher SI being more favorable.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Dadgostar, P. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • Simões, M., Vilas Boas, D., & Borges, A. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.
  • BenchChem. (n.d.). Application Notes and Protocols for the Development of Novel Antimicrobial Agents.
  • El-Sayed, N. N. E., et al. (2018). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. National Institutes of Health.
  • Simões, M., Vilas Boas, D., & Borges, A. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. ResearchGate.
  • Struga, M., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Institutes of Health.
  • Zhang, L., et al. (2025). Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation. Madison Academic Press.
  • Senturk, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed.
  • Zhang, L., et al. (2025). Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation. ResearchGate.
  • Pahalagedara, A. S. N. W., et al. (2022). Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA). PLOS ONE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Ziarani, G. M., et al. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate.
  • Pahalagedara, A. S. N. W., et al. (2022). Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA). National Institutes of Health.
  • Chen, L., et al. (2022). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI.
  • Gupta-Ost, A., & Engkvist, O. (2016). On Exploring Structure Activity Relationships. National Institutes of Health.

Sources

The Pivotal Role of 2-Hydroxyisonicotinonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that can serve as starting points for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic compounds, the 2-pyridone motif, accessible through intermediates like 2-Hydroxyisonicotinonitrile (also known as 2-oxo-1H-pyridine-4-carbonitrile), has emerged as a "privileged scaffold." This designation stems from its remarkable versatility in engaging with a wide array of biological targets, underpinning the development of drugs across diverse therapeutic areas. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed insights and actionable protocols for researchers, scientists, and drug development professionals. We will delve into its role as a key building block in the synthesis of kinase inhibitors and antiviral agents, elucidating the chemical principles and practical methodologies that underscore its significance.

Core Concepts: The Chemical Biology of the 2-Pyridone Scaffold

The utility of this compound as a precursor in medicinal chemistry is rooted in the chemical properties of the resultant 2-pyridone ring. This heterocycle can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding sites of proteins. Its planar nature allows for effective π-stacking with aromatic amino acid residues, while the nitrile group and the potential for substitution at various positions on the ring provide avenues for modulating potency, selectivity, and pharmacokinetic properties.

The tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms is a key consideration in its reactivity. While it is often named as a hydroxyl derivative, it predominantly exists in the pyridone form. This characteristic influences its behavior in chemical reactions, particularly in alkylation and coupling reactions, which are fundamental to the synthesis of more complex drug candidates.

Application Spotlight I: Kinase Inhibitors - Taming Dysregulated Signaling

Kinases are a class of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. The 2-pyridone scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.

Janus Kinase (JAK) Inhibitors: A Case Study with PF-06263276

The Janus kinases (JAKs) are a family of tyrosine kinases that are critical for cytokine signaling.[1] Inhibitors of JAKs have shown significant therapeutic promise in the treatment of autoimmune diseases and certain cancers.[1] A notable example of a clinical candidate featuring a 2-pyridone core is PF-06263276 , a pan-JAK inhibitor developed for the treatment of inflammatory diseases of the lungs and skin.[2][3][4]

The synthesis of complex molecules like PF-06263276 often involves a multi-step sequence where the 2-pyridone core is elaborated with various functional groups to achieve the desired pharmacological profile. While the direct synthesis from this compound is part of a broader synthetic strategy, the principles of its reactivity are central. A key transformation for this class of compounds is the N-alkylation of the 2-pyridone ring, which is a critical step in building the final drug molecule.

Protocol 1: General Procedure for N-Alkylation of a 2-Pyridone Intermediate

This protocol provides a general method for the N-alkylation of a 2-pyridone derivative, a common step in the synthesis of kinase inhibitors. This example illustrates the alkylation of a 2-pyridone with benzyl bromide.

Materials:

  • This compound or a derivative (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the 2-pyridone starting material (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids.

  • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the N-alkylated 2-pyridone.[5]

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is used to deprotonate the nitrogen of the 2-pyridone, forming the more nucleophilic pyridonate anion.

  • Solvent (DMF): A polar apathetic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Signaling Pathway of JAK Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (p) stat_p p-STAT dimer STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Modulates inhibitor JAK Inhibitor (e.g., PF-06263276) inhibitor->jak Inhibits

Caption: JAK-STAT signaling pathway and inhibition.

Application Spotlight II: Antiviral Agents - Combating HIV

The 2-pyridone scaffold has also been instrumental in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[6][7] These drugs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents viral replication.

Pyridone-Based HIV-1 Reverse Transcriptase Inhibitors

Several 2-pyridone derivatives have been identified as potent HIV-1 RT inhibitors.[6][8] The synthesis of these compounds often involves the construction of a substituted 2-pyridone core, followed by the introduction of various side chains to optimize antiviral activity and pharmacokinetic properties. While specific protocols starting from this compound for a marketed drug are proprietary, the general synthetic strategies are well-documented in the scientific literature.

Protocol 2: Illustrative Synthesis of a Substituted 2-Pyridone for NNRTI Development

This protocol outlines a plausible, multi-step synthesis of a functionalized 2-pyridone core that could serve as a precursor for more complex NNRTIs, based on common synthetic methodologies in the field.

Materials:

  • Ethyl cyanoacetate

  • An appropriate aldehyde or ketone

  • Malononitrile

  • A suitable base (e.g., piperidine or sodium ethoxide)

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Knoevenagel Condensation: React an appropriate aldehyde or ketone with malononitrile in the presence of a base like piperidine in ethanol to form a dinitrile intermediate.

  • Michael Addition and Cyclization: React the dinitrile intermediate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This will undergo a Michael addition followed by an intramolecular cyclization to form the 2-pyridone ring.

  • Hydrolysis and Decarboxylation: The resulting ester can be hydrolyzed to a carboxylic acid using acidic or basic conditions, followed by decarboxylation upon heating to yield the desired substituted 2-pyridone.

  • Further Functionalization: The nitrile and other positions on the 2-pyridone ring can be further modified to introduce the necessary pharmacophoric elements for anti-HIV activity.

Causality Behind Experimental Choices:

  • Multi-component Reaction: This approach allows for the rapid assembly of the core heterocyclic structure from simple starting materials.

  • Choice of Base: The selection of the base is crucial for promoting the desired condensation and cyclization reactions while minimizing side products.

  • Stepwise Functionalization: Building the molecule in a stepwise manner allows for the introduction of chemical diversity and the fine-tuning of biological activity.

Experimental Workflow for NNRTI Synthesis

The following diagram outlines a generalized workflow for the synthesis and evaluation of novel 2-pyridone-based NNRTIs.

NNRTI_Workflow start This compound (or related precursors) synthesis Multi-step Synthesis of 2-Pyridone Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Screening (HIV-1 RT Inhibition Assay) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis Iterative Design lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow for NNRTI discovery.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 2-pyridone-based compounds against their respective targets.

Compound ClassTargetExample CompoundIC₅₀ / EC₅₀Reference
JAK InhibitorsPan-JAKPF-06263276Potent (nM range)[4]
HIV-1 NNRTIsHIV-1 RTL-697,63925-50 nM (EC₉₅)[6]
HIV-1 NNRTIsHIV-1 RTL-697,66125-50 nM (EC₉₅)[6]

Conclusion and Future Outlook

This compound is a versatile and valuable building block in medicinal chemistry, providing access to the privileged 2-pyridone scaffold. Its application in the development of kinase inhibitors and antiviral agents highlights its significance in addressing major human diseases. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this remarkable molecule. As our understanding of disease biology deepens, the creative application of such privileged scaffolds will undoubtedly continue to drive the discovery of the next generation of innovative medicines.

References

  • Jones, P. et al. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry, 60(2), 767-786. [Link]

  • Magano, J. et al. (2019). Development of a Scalable Synthesis for an Inhaled pan-JAK Inhibitor. Organic Process Research & Development, 23(9), 1990-2000. [Link]

  • PubMed. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. [Link]

  • Merck Millipore. (n.d.). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. [Link]

  • Goldman, M. E. et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-802. [Link]

  • Gomez, R. et al. (2011). Design and synthesis of pyridone inhibitors of non-nucleoside reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 21(24), 7344-50. [Link]

  • Saari, W. S. et al. (1991). 2-Pyridinone derivatives: a new class of nonnucleoside, HIV-1-specific reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 34(9), 2922-5. [Link]

  • MDPI. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. [Link]

  • Figshare. (2016). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. [Link]

  • OUCI. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. [Link]

  • MDPI. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • OUCI. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. [Link]

  • PubMed Central. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. [Link]

  • ResearchGate. (2023). The asymmetric synthesis of tofacitinib. [Link]

  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][3][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2011). Preparation of N-[ω-(4-aryl-1-piperazinyl)ethyl/propyl]-3-hydroxyphthalimidines. [Link]

  • PubMed Central. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]

  • National Institutes of Health. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • SCIRP. (2014). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. [Link]

Sources

Strategic Functionalization of the 2-Hydroxyisonicotinonitrile Scaffold via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Strategic Value of the 2-Hydroxyisonicotinonitrile Core

In the landscape of modern drug discovery, the this compound scaffold, existing in tautomeric equilibrium with 4-cyano-2-pyridone, represents a privileged structural motif. Its utility stems from its role as a versatile bioisostere for carboxylic acids and amides, enabling modulation of critical molecular properties such as potency, selectivity, and pharmacokinetics.[1][2] The strategic diversification of this core structure is paramount for generating novel intellectual property and optimizing lead candidates. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tool for this purpose, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.[3][4]

This guide provides an in-depth analysis and field-proven protocols for three cornerstone palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—applied to the functionalization of the this compound scaffold. We will delve into the mechanistic rationale behind experimental choices, addressing the unique challenges posed by pyridine-based substrates, such as potential catalyst inhibition by the ring nitrogen.[5] For practical synthetic applications, the protocols will focus on commercially available and readily accessible precursors, primarily 2-halo-4-cyanopyridines (e.g., 2-chloro- or 2-bromoisonicotinonitrile), which serve as the key electrophilic partners in these transformations.

Core Mechanistic Principles: The Palladium(0)/Palladium(II) Catalytic Cycle

At the heart of these transformations lies the palladium(0)/palladium(II) catalytic cycle.[6][7][8] Understanding this cycle is not merely academic; it is the foundation for rational troubleshooting and optimization. The cycle universally proceeds through three fundamental steps:

  • Oxidative Addition: A coordinatively unsaturated Palladium(0) complex reacts with the aryl halide (R-X), inserting itself into the carbon-halogen bond. This oxidizes the metal center from Pd(0) to Pd(II) and is often the rate-limiting step, especially for less reactive aryl chlorides.[4][8]

  • Transmetalation: The organic group from a nucleophilic partner (e.g., organoboron, organotin, or an amine/alkyne complex) is transferred to the Pd(II) center, displacing the halide. The choice of base is often critical to facilitate this step, particularly in the Suzuki-Miyaura reaction.[4][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][9]

The efficiency of each step is profoundly influenced by the choice of ligands, which stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the cycle.

Palladium_Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle cluster_reagents Key Components Pd0 Pd(0)L_n OA_Complex R-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (+ R-X) T_Complex R-Pd(II)L_n-R' OA_Complex->T_Complex Transmetalation (+ R'-M) T_Complex->Pd0 Reductive Elimination (- R-R') Product Coupled Product (R-R') T_Complex->Product RX Aryl Halide (R-X) (e.g., 2-Chloroisonicotinonitrile) RX->OA_Complex RM Nucleophile (R'-M) (Boronic Acid, Amine, etc.) RM->T_Complex

Figure 1. Generalized Palladium Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and vinyl-aryl linkages, which are prevalent in pharmaceuticals.[10][11] For heteroaryl substrates like 2-chloroisonicotinonitrile, success hinges on overcoming the lower reactivity of the C-Cl bond and preventing catalyst deactivation.

Expertise & Causality:

  • Catalyst System: While Pd(PPh₃)₄ can be effective for aryl bromides, aryl chlorides often require more robust systems. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is the modern standard.[12] These bulky ligands promote the oxidative addition step, stabilize the monomeric Pd(0) species, and accelerate the reductive elimination.[13]

  • Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role beyond neutralizing the halide byproduct. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[14] For heteroaryl substrates, K₃PO₄ is often a superior choice as it is strong enough to promote catalysis without causing significant substrate or product degradation.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) with water is common. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[10]

Protocol: Suzuki-Miyaura Coupling of 2-Chloroisonicotinonitrile with Phenylboronic Acid

Suzuki_Workflow start Start setup Assemble Reaction: - 2-Chloroisonicotinonitrile (1 eq) - Phenylboronic Acid (1.2 eq) - K3PO4 (2.5 eq) - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) - Dioxane/H2O (4:1) start->setup degas Degas Mixture (N2 sparging or Freeze-Pump-Thaw) setup->degas react Heat to 80-100 °C (Monitor by TLC/LC-MS) degas->react workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O, brine react->workup purify Purification: - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify end Isolated Product: 2-Phenylisonicotinonitrile purify->end

Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-chloroisonicotinonitrile (1.0 mmol, 1 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Seal the vessel and thoroughly degas the mixture by sparging with nitrogen or argon for 15-20 minutes. Proper degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired 2-arylisonicotinonitrile product.

Data Summary: Suzuki-Miyaura Coupling
Arylboronic Acid PartnerPd Source (mol%)Ligand (mol%)BaseTemp (°C)Typical Yield
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄10085-95%
4-Methoxyphenylboronic AcidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄10080-92%
3-Thienylboronic AcidPdCl₂(dppf) (3)-K₂CO₃9075-88%
4-Fluorophenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄10088-96%

Application 2: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, which are ubiquitous in medicinal chemistry.[9] When applied to 2-halopyridines, the reaction is sensitive to both catalyst deactivation and the basicity of the amine nucleophile.

Expertise & Causality:

  • Catalyst System: The success of this reaction is almost entirely dependent on the ligand. First and second-generation ligands (e.g., DPPF, BINAP) have been largely superseded by highly specialized biaryl phosphine ligands (e.g., XPhos, RuPhos).[5] These ligands possess the steric bulk and electron-donating ability required to promote the challenging reductive elimination step that forms the C-N bond.

  • Base Selection: A strong, non-nucleophilic base is mandatory. Sodium tert-butoxide (NaOtBu) is the most common choice.[15] Its role is to deprotonate the amine (or the intermediate palladium-amine complex) to generate a more nucleophilic amide, which is necessary for the catalytic cycle to turn over. Weaker bases like carbonates are generally ineffective.

  • Substrate Reactivity: 2-Bromopyridines are significantly more reactive than 2-chloropyridines in this amination.[16] For challenging couplings involving 2-chloropyridines, more advanced catalysts or higher temperatures may be required.

Protocol: Buchwald-Hartwig Amination of 2-Bromoisonicotinonitrile with Morpholine

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox, add 2-bromoisonicotinonitrile (1.0 mmol, 1 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add toluene or dioxane (4 mL). Then, add the amine (morpholine, 1.2 mmol, 1.2 eq).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture in an oil bath at 80-110 °C. The reaction is typically complete within 2-16 hours. Monitor by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired 2-amino-substituted isonicotinonitrile.

Data Summary: Buchwald-Hartwig Amination

| Amine Partner | Pd Precatalyst (mol%) | Base | Temp (°C) | Typical Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | XPhos Pd G3 (2) | NaOtBu | 100 | 90-98% | | Aniline | RuPhos Pd G3 (2) | LHMDS | 100 | 85-95% | | Benzylamine | XPhos Pd G3 (2) | NaOtBu | 80 | 80-90% | | Aqueous Ammonia | KPhos/Pd(OAc)₂ (2) | KOH | 110 | 70-85%[17] |

Application 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates for further functionalization (e.g., in click chemistry) or as components of conjugated materials.[18][19] The reaction is unique in its typical use of a dual-catalyst system.

Expertise & Causality:

  • Dual Catalyst System: The standard Sonogashira reaction employs a palladium catalyst for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[20] The role of copper is to react with the terminal alkyne to form a copper(I) acetylide species. This species is more reactive and readily undergoes transmetalation with the Pd(II)-halide complex.

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is almost always used.[21] It serves a dual purpose: it acts as the base to deprotonate the alkyne and neutralize the HX byproduct, and it can also serve as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this reaction, often used with a Pd(II) source like PdCl₂(PPh₃)₂.

  • Substrate Reactivity: Electron-deficient heteroaryl halides, such as 2-bromoisonicotinonitrile, are excellent substrates for the Sonogashira coupling as the electron-withdrawing nature of the ring and nitrile group facilitates the initial oxidative addition step.[21]

Protocol: Sonogashira Coupling of 2-Bromoisonicotinonitrile with Phenylacetylene

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask, add 2-bromoisonicotinonitrile (1.0 mmol, 1 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Reagent Addition: Add degassed triethylamine (Et₃N, 5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 1.1 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) if necessary. The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the 2-alkynylisonicotinonitrile product.

Data Summary: Sonogashira Coupling
Alkyne PartnerPd Catalyst (mol%)Co-catalyst (mol%)BaseTemp (°C)Typical Yield
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NRT90-97%
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N5085-95%
Propargyl AlcoholPdCl₂(PPh₃)₂ (2)CuI (4)DIPEA6080-90%
1-HexynePd(OAc)₂/PPh₃ (2/4)CuI (5)Et₃N4088-96%

Conclusion and Outlook

The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide a robust and versatile platform for the late-stage functionalization and library synthesis centered on the medicinally important this compound core. By understanding the underlying catalytic cycles and the specific roles of ligands and bases, researchers can rationally select conditions to efficiently forge new C-C and C-N bonds. These protocols serve as a validated starting point for drug development professionals aiming to explore the chemical space around this valuable scaffold, accelerating the discovery of next-generation therapeutics.

Scaffold_Diversification Core 2-Halo-4-cyanopyridine (Starting Scaffold) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Core->Suzuki C-C (sp2) Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Core->Buchwald C-N Sonogashira Sonogashira (R-C≡CH, Pd/Cu cat.) Core->Sonogashira C-C (sp) Product_Aryl 2-Aryl-4-cyanopyridine Suzuki->Product_Aryl Product_Amino 2-Amino-4-cyanopyridine Buchwald->Product_Amino Product_Alkynyl 2-Alkynyl-4-cyanopyridine Sonogashira->Product_Alkynyl

Figure 3. Diversification of the 2-halopyridine scaffold.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Espinet, P., & Echavarren, A. M. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Quintavalla, A., & Garg, J. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Cross-coupling reaction. (n.d.). In Wikipedia.
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  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.).
  • Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium c
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Noël, T., et al. (n.d.). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (n.d.).
  • Buchwald–Hartwig amin
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). PubMed.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.).
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
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Application Notes & Protocols: High-Purity Isolation of 2-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxyisonicotinonitrile, a heterocyclic compound featuring both a pyridine ring and a nitrile group, is a valuable building block in medicinal chemistry and materials science.[1] The dual functionality of its tautomeric forms, 2-hydroxypyridine and 2-pyridone, allows for diverse synthetic transformations. The ultimate efficacy and safety of downstream products, particularly active pharmaceutical ingredients (APIs), are directly dependent on the purity of this starting material.[2] Reaction mixtures, however, invariably contain a spectrum of impurities, including unreacted starting materials, reagents, and byproducts from side reactions or degradation.[]

This guide provides a comprehensive overview of robust purification strategies for this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to not only execute but also adapt and troubleshoot these protocols for optimal results. We will explore methods ranging from classical recrystallization and liquid-liquid extraction to advanced chromatographic separations.

Impurity Profiling: The First Critical Step

Before any purification attempt, it is imperative to understand the nature of the impurities present in the crude reaction product. A detailed impurity profile provides the necessary insight to select the most effective purification strategy.[2]

Common Sources of Impurities:

  • Unreacted Starting Materials & Reagents: The most common impurities often stem from the reactants used in the synthesis.

  • Side-Reaction Products: Depending on the synthetic route, alternative reaction pathways can lead to isomeric or related byproducts.

  • Degradation Products: this compound can be susceptible to degradation, particularly hydrolysis of the nitrile group under harsh acidic or basic conditions, which can form the corresponding carboxylic acid or amide.[4]

Analytical Characterization: A combination of analytical techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for quantifying purity and resolving individual components.

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to determine the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities.

The following diagram outlines a logical workflow for selecting a purification strategy based on the initial analysis of the crude product.

G A Crude this compound Reaction Product B Analytical Assessment (TLC, HPLC, LC-MS) A->B C Is the major impurity a solid with different solubility properties? B->C Analyze Solubility D Does the product have acidic/basic properties distinct from impurities? B->D Analyze pKa E Are impurities closely related isomers or have similar polarity? B->E Analyze Polarity C->D No F Protocol 1: Recrystallization C->F Yes D->E No G Protocol 2: Acid-Base Extraction D->G Yes H Protocol 3: Chromatography (Flash or Prep-HPLC) E->H Yes I High Purity Product (>99%) F->I G->I H->I G cluster_0 Acidic Extraction (pH ~2) cluster_1 Basification & Re-extraction A Crude product dissolved in DCM B Add 1M HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (Protonated Product) C->D E Organic Layer (Neutral Impurities) C->E F Adjust Aqueous Layer to pH ~8-9 with NaOH D->F G Extract with fresh DCM F->G H Separate Layers G->H I Organic Layer (Purified Neutral Product) H->I J Aqueous Layer (Salts) H->J

References

Scale-up synthesis of 2-oxo-1H-pyridine-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-Up Synthesis of 2-oxo-1H-pyridine-4-carbonitrile Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-oxo-1H-pyridine (or 2-pyridone) core, particularly when functionalized with a 4-carbonitrile group, represents a "privileged scaffold" in medicinal chemistry.[1][2] These structures are integral to a wide array of pharmacologically active agents, demonstrating activities such as antitumor, antifungal, antiviral, and anti-inflammatory properties.[3][4] However, transitioning a promising laboratory-scale synthesis of these derivatives to a multigram or pilot-plant scale introduces significant challenges related to reaction control, product isolation, and safety. This guide provides a comprehensive overview of the strategic considerations and a detailed, field-proven protocol for the robust and scalable synthesis of 2-oxo-1H-pyridine-4-carbonitrile derivatives, with a focus on multicomponent reactions that offer high atom economy and operational simplicity.[5][6][7]

Strategic Imperatives for Scalable Synthesis

The successful scale-up of a chemical synthesis is not merely a linear increase in reagent quantities. It requires a fundamental rethinking of the process, prioritizing safety, efficiency, cost-effectiveness, and robustness.

The Rationale for Multicomponent Reactions (MCRs)

For the synthesis of highly functionalized heterocyclic systems like 2-pyridones, multicomponent reactions (MCRs) are exceptionally well-suited for large-scale production.[1][2] Unlike traditional multi-step syntheses, MCRs combine three or more starting materials in a single operation, proceeding through a cascade of reactions to form the final product.

Core Advantages for Scale-Up:

  • Process Intensification: MCRs dramatically reduce the number of unit operations (e.g., separate reactions, isolations, purifications), which translates to lower capital costs, less solvent waste, and reduced energy consumption.

  • Atom Economy: By design, MCRs incorporate the majority of the atoms from the starting materials into the final product, minimizing waste.[7][8]

  • Operational Simplicity: A one-pot procedure simplifies process control and reduces the potential for handling losses between steps.

A common and highly effective MCR strategy for this scaffold involves the condensation of an aldehyde, an active methylene nitrile (e.g., malononitrile), and a β-dicarbonyl compound or its equivalent in the presence of a basic catalyst.[9][10]

Critical Process Parameters (CPPs) in Scale-Up

A. Reagent & Solvent Selection:

  • Starting Materials: On a large scale, the purity of starting materials is paramount. Impurities that are negligible in a 100 mg reaction can become major contaminants in a 1 kg batch, complicating purification.

  • Solvent Choice: The ideal solvent should not only facilitate the reaction but also be selected based on its boiling point (for ease of removal), safety profile (flash point, toxicity), cost, and its ability to enable product crystallization. Ethanol or ethanol/water mixtures are often excellent choices due to their low cost, favorable safety profile, and effectiveness.[1][7]

B. Thermal Management:

  • Many condensation reactions involved in pyridone synthesis are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways if not properly controlled.

  • Causality: Effective thermal management is critical. This involves using a jacketed reactor with controlled heating/cooling, ensuring a proper stirring rate to maintain homogeneity, and implementing a staged (slow) addition of key reagents to control the rate of heat generation.

C. Product Isolation & Purification:

  • While laboratory syntheses often rely on silica gel chromatography, this method is generally not economically viable for large-scale production.[11][12]

  • Crystallization is the preferred industrial method. The process must be optimized by carefully selecting an appropriate solvent or solvent mixture that ensures high solubility of the product at elevated temperatures and low solubility at room or sub-ambient temperatures, while keeping impurities in solution.[11]

Safety: Managing Cyanide-Containing Reagents at Scale

The synthesis of 4-carbonitrile derivatives inherently involves the use of reagents like malononitrile or cyanoacetamide. On scale, the risks associated with cyanide compounds are magnified.

  • Hazard: Cyanide salts and their precursors are acutely toxic.[13][14] A critical danger is the potential generation of highly toxic and flammable hydrogen cyanide (HCN) gas if these reagents are exposed to acidic conditions.[15]

  • Mandatory Precautions:

    • Engineering Controls: All operations, including weighing, transfer, reaction, and work-up, must be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger setups.[13][16]

    • pH Monitoring: Maintain awareness of the solution's pH. The reaction and work-up should be kept under neutral or basic conditions to prevent HCN evolution.[13]

    • Personal Protective Equipment (PPE): A fastened lab coat, splash goggles, a face shield, and double-gloving with nitrile or neoprene gloves are mandatory.[14][15]

    • Waste Disposal: All cyanide-contaminated waste (liquid and solid) must be segregated, clearly labeled, and disposed of as P-listed hazardous waste according to institutional and regulatory guidelines.[15][16] Do not mix cyanide waste with acidic waste streams.[16]

    • Emergency Preparedness: Never work alone.[14] Ensure an emergency shower and eyewash station are immediately accessible. All personnel must be trained on emergency procedures for cyanide exposure.[14][17]

Workflow & Generalized Mechanism

The overall process for scaling up the synthesis can be visualized as a sequence of controlled unit operations.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Quality Control reagent_prep Reagent Staging & Purity Check reactor_setup Reactor Setup & Inerting reagent_prep->reactor_setup addition Staged Reagent Addition reactor_setup->addition monitoring Reaction Monitoring (TLC, HPLC, Temp) addition->monitoring quench Reaction Quench / pH Adjustment monitoring->quench isolation Precipitation & Filtration quench->isolation purification Recrystallization isolation->purification drying Vacuum Drying purification->drying analysis Final Product Analysis (NMR, MP, Purity) drying->analysis

Caption: High-level workflow for the scale-up synthesis of 2-pyridone derivatives.

The chemical transformation typically proceeds through a well-established cascade, beginning with a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and aromatization.

G r1 Ar-CHO (Aldehyde) inter1 Knoevenagel Adduct (Ar-CH=C(CN)2) r1->inter1 Base -H2O r2 NC-CH2-CN (Malononitrile) r2->inter1 Base -H2O r3 β-Ketoester inter2 Michael Adduct r3->inter2 Michael Addition inter1->inter2 Michael Addition inter3 Cyclized Intermediate inter2->inter3 Intramolecular Cyclization product 2-Oxo-1H-pyridine- 4-carbonitrile Derivative inter3->product Tautomerization / Aromatization

Caption: Simplified reaction pathway for a multicomponent synthesis of 2-pyridones.

Detailed Scale-Up Protocol

This protocol details the synthesis of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-5-carbonitrile on a ~100-gram scale. This example is representative and can be adapted for other aldehyde or active methylene starting materials.

Reagent & Equipment Table
Reagent/MaterialMolar Mass ( g/mol )Moles (mol)QuantityNotes
Benzaldehyde106.121.00106.1 g (102 mL)Reagent grade, freshly distilled if necessary.
Ethyl Acetoacetate130.141.00130.1 g (127.5 mL)Reagent grade.
Malononitrile66.061.0066.1 gHIGHLY TOXIC . Handle with extreme care.[13]
Piperidine85.150.2017.0 g (19.7 mL)Catalyst.
Ethanol (200 proof)46.07-1.0 LReaction and recrystallization solvent.
Equipment
3 L Jacketed Glass Reactor--1With overhead stirrer, condenser, thermocouple, and addition funnel.
Heating/Cooling Circulator--1For temperature control of the reactor jacket.
Büchner Funnel & Filter Flask--1 (Large)For product isolation.
Vacuum Oven--1For drying the final product.
Step-by-Step Procedure

A. Reactor Setup and Reagent Charging

  • Ensure the reactor is clean, dry, and set up within a walk-in fume hood. Equip the reactor with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel.

  • Charge the reactor with ethanol (500 mL), benzaldehyde (106.1 g), ethyl acetoacetate (130.1 g), and malononitrile (66.1 g).

    • Causality: Adding the solid malononitrile to the solvent first can aid in its dissolution before other reagents are introduced. All reagents are added at the start in this one-pot protocol to simplify the process.

  • Begin stirring to form a homogeneous solution.

B. Reaction Initiation and Control 4. In the dropping funnel, prepare a solution of piperidine (17.0 g) in ethanol (100 mL). 5. Begin adding the piperidine solution dropwise to the stirred reactor contents over a period of 30-45 minutes.

  • Causality: The addition of the basic catalyst initiates the exothermic condensation reactions. A slow, controlled addition is crucial to manage the exotherm and maintain the internal temperature below 40-50 °C. Use the cooling circulator as needed.
  • Once the addition is complete, heat the reaction mixture to a gentle reflux (~78-80 °C) using the heating circulator.
  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane) until the starting materials are consumed.

C. Product Isolation 8. After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature overnight with gentle stirring.

  • Causality: Slow cooling promotes the formation of larger, purer crystals, which are easier to filter and wash. A significant amount of product should precipitate during this cooling phase.
  • Further cool the slurry in an ice-water bath for 1-2 hours to maximize product precipitation.
  • Isolate the solid product by vacuum filtration using a large Büchner funnel.
  • Wash the filter cake sequentially with two portions of cold ethanol (2 x 200 mL) to remove residual catalyst and soluble impurities.
  • Continue to pull air through the filter cake for 30 minutes to partially dry the solid.

D. Purification by Recrystallization 13. Transfer the crude solid product to a clean 3 L flask or beaker. 14. Add ethanol (~1.0 - 1.5 L, or enough to form a slurry) and heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethanol in small portions if needed to achieve full dissolution. 15. If insoluble impurities are present, perform a hot gravity filtration. 16. Allow the hot, clear solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization. 17. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and air-dry on the funnel.

E. Drying and Characterization 18. Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved. 19. Expected Yield: 180-200 g (76-85%). 20. Characterization:

  • Appearance: Off-white to pale yellow crystalline solid.
  • Melting Point: ~290-294 °C.
  • Confirm identity and purity using ¹H NMR, ¹³C NMR, and HPLC analysis.

Conclusion

The transition from lab-bench discovery to large-scale production of 2-oxo-1H-pyridine-4-carbonitrile derivatives is a complex but manageable process. By leveraging efficient synthetic strategies like multicomponent reactions and focusing on critical scale-up parameters—particularly thermal management, safety protocols for handling cyanides, and crystallization-based purification—researchers can develop robust, safe, and economically viable processes. The protocol provided herein serves as a validated template that can be adapted to a wide range of substrates within this important class of molecules.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Cyanide Salts - Environmental Health and Safety. Dartmouth College.
  • CHEM12 Cyanide Compounds. University of Bristol.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
  • Laboratory-Specific Standard Operating Procedures: SOP for the safe use of cyanide compounds. LSU Health Shreveport.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.
  • Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology EHS.
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Royal Society of Chemistry.
  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Semantic Scholar.
  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.
  • Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides.
  • Purification of 3,4-Dihydro-6-methyl-2-pyridone: Applic
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Strategies for 2-pyridones synthesis.
  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradi
  • 2-Pyridone. Wikipedia.
  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).

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Application Notes & Protocols: 2-Hydroxyisonicotinonitrile as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Hydroxyisonicotinonitrile

In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials. Among the myriad of available building blocks, this compound stands out as a particularly valuable and versatile precursor. Its strategic importance lies in the unique arrangement of its functional groups, which allows for a diverse range of chemical transformations.

The molecule exists in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the more stable 2-pyridone form (2-oxo-1H-pyridine-4-carbonitrile).[1] This duality, combined with the presence of an electron-withdrawing nitrile group and multiple reactive sites, makes it an ideal starting point for constructing complex, fused heterocyclic systems. The nitrile group can act as an electrophile or be transformed into other functional groups, the pyridone oxygen and nitrogen offer sites for alkylation, and the ring itself is activated for various substitution and annulation reactions.

This guide provides an in-depth exploration of this compound's reactivity and offers detailed, field-proven protocols for its conversion into high-value heterocyclic scaffolds, with a primary focus on the medicinally significant pyrido[2,3-d]pyrimidine core.[2][3][4]

workflow1 start This compound (Pyridone Tautomer) step1 Michael Addition + α,β-Unsaturated Ester + Active Methylene Cmpd. start->step1 Base Catalyst (e.g., NaOMe) intermediate Key Intermediate: Substituted 2-Oxo-tetra- hydropyridine-3-carbonitrile step1->intermediate Intramolecular Cyclization step2 Cyclocondensation + Guanidine Carbonate intermediate->step2 product Final Product: 2,4-Diamino-5-aryl-dihydropyrido [2,3-d]pyrimidin-7(8H)-one step2->product

Figure 2: General workflow for Pyrido[2,3-d]pyrimidine synthesis.
Detailed Protocol 1: Synthesis of 2,4-Diamino-6-phenyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

This protocol details a reliable, two-step synthesis adapted from methodologies described for constructing the dihydropyrido[2,3-d]pyrimidine core. [4] Step A: Synthesis of 4-Phenyl-2-oxo-1,2,5,6-tetrahydropyridine-3,5-dicarbonitrile

  • Causality: This step builds the core pyridone ring. Sodium methoxide acts as a strong base to deprotonate malononitrile, creating a nucleophile that attacks the β-carbon of ethyl cinnamate (the Michael donor). A subsequent intramolecular cyclization between the second malononitrile unit and the ester, followed by elimination, forms the stable pyridone ring.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Ethyl Cinnamate176.211.76 g10
Malononitrile66.061.32 g20
Sodium Methoxide54.020.54 g10
Anhydrous Methanol-30 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (30 mL) and sodium methoxide (0.54 g). Stir until fully dissolved.

  • Add malononitrile (1.32 g) to the solution, followed by ethyl cinnamate (1.76 g).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Acidify the mixture slowly with 2M HCl until a pH of ~5-6 is reached. A precipitate will form.

  • Filter the solid precipitate, wash with cold water (2 x 15 mL), and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the intermediate product as a pale yellow solid. (Typical yield: 75-85%).

Step B: Cyclocondensation with Guanidine Carbonate

  • Causality: Guanidine, a highly nucleophilic reagent, attacks one of the nitrile groups of the pyridone intermediate. A subsequent intramolecular cyclization involving the pyridone's endocyclic amide nitrogen onto the newly formed imine, followed by tautomerization, yields the thermodynamically stable, fused aromatic pyrimidine ring.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Pyridone Intermediate (from Step A)235.242.35 g10
Guanidine Carbonate180.161.80 g10
Anhydrous N,N-Dimethylformamide (DMF)-25 mL-

Procedure:

  • In a 100 mL round-bottom flask, suspend the pyridone intermediate (2.35 g) and guanidine carbonate (1.80 g) in anhydrous DMF (25 mL).

  • Heat the mixture to 120-130 °C with stirring for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 20 mL), and then with diethyl ether (2 x 10 mL).

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2,4-Diamino-6-phenyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one. (Typical yield: 65-75%).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

Safety: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled with care.

Part 2: Synthesis via O-Alkylation and Thorpe-Ziegler Cyclization

An alternative and powerful strategy involves leveraging the nucleophilicity of the pyridone oxygen. This route generates a key o-aminonitrile intermediate, which is a versatile precursor for a wide array of other fused heterocyclic systems.

Principle and Mechanism

This approach begins with the O-alkylation of the 2-pyridone tautomer using an alkyl halide that also contains a nitrile, such as 2-chloroacetonitrile. This reaction is typically performed in the presence of a mild base like potassium carbonate. The resulting ether intermediate is then treated with a stronger base (e.g., potassium tert-butoxide), which deprotonates the carbon alpha to both nitrile groups, initiating an intramolecular Thorpe-Ziegler cyclization. [5]This ring-closing reaction, followed by tautomerization, affords a stable 2-amino-3-cyanopyridine derivative.

workflow2 start This compound step1 O-Alkylation + ClCH₂CN + K₂CO₃ in DMF start->step1 intermediate Intermediate: 2-(Cyanomethoxy)isonicotinonitrile step1->intermediate Forms ether linkage step2 Thorpe-Ziegler Cyclization + t-BuOK (strong base) intermediate->step2 Base-catalyzed intramolecular attack product Versatile Precursor: 3-Amino-4-cyanopyrido [2,3-b]furan step2->product Tautomerization

Figure 3: Synthesis of an o-aminonitrile via Thorpe-Ziegler cyclization.
Detailed Protocol 2: Synthesis of 3-Amino-4-cyanopyrido[2,3-b]furan

This protocol provides a method for creating a key amino-nitrile precursor, which can be used to synthesize a variety of other fused systems. [5][6]

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol)
This compound 120.11 1.20 g 10
2-Chloroacetonitrile 75.50 0.83 g 11
Potassium Carbonate (K₂CO₃), anhydrous 138.21 2.76 g 20
Potassium tert-butoxide (t-BuOK) 112.21 1.68 g 15

| Anhydrous N,N-Dimethylformamide (DMF) | - | 40 mL | - |

Procedure:

  • Step A (O-Alkylation): To a solution of this compound (1.20 g) in anhydrous DMF (20 mL) in a dry flask, add anhydrous potassium carbonate (2.76 g) and 2-chloroacetonitrile (0.83 g).

  • Heat the reaction mixture to 80 °C and stir for 3-4 hours. Monitor the reaction by TLC.

  • After the starting material is consumed, cool the mixture and pour it into 150 mL of ice-cold water. A solid will precipitate.

  • Filter the solid, wash with water, and dry under vacuum. This intermediate, 2-(cyanomethoxy)isonicotinonitrile, can be used directly in the next step.

  • Step B (Cyclization): In a separate dry flask under a nitrogen atmosphere, add the crude intermediate from Step A to a solution of potassium tert-butoxide (1.68 g) in anhydrous DMF (20 mL).

  • Heat the mixture to 80 °C and stir for 5-6 hours. The solution will typically darken.

  • Cool the reaction to room temperature and pour it into 150 mL of ice water.

  • Neutralize the mixture with dilute acetic acid to precipitate the product.

  • Filter the solid, wash with copious amounts of water, and dry under vacuum.

  • The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to yield pure 3-amino-4-cyanopyrido[2,3-b]furan. (Typical overall yield: 60-70%).

Summary and Outlook

The protocols and strategies outlined in this guide demonstrate the profound utility of this compound as a readily available and highly adaptable precursor for complex heterocyclic synthesis. The ability to selectively engage its different functional groups allows for divergent synthetic pathways, leading to a rich diversity of molecular scaffolds. The o-aminonitrile intermediates, in particular, serve as a gateway to further annulation reactions, enabling the construction of libraries of novel compounds for screening in drug discovery and for development as advanced materials. [3][6]The continued exploration of this versatile building block promises to yield new and potent biologically active agents.

References

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports. Available at: [Link]

  • Patil, S. A., et al. (2019). Aqueous hydrotropic solution: green reaction medium for synthesis of pyridopyrimidine carbonitrile and spiro-oxindole dihydroquinazolinone derivatives. ResearchGate. Available at: [Link]

  • Ukrainets, I. V., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Serrano, E., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Organic Syntheses (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Gouda, M. A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Available at: [Link]

  • Oakwood Chemical (n.d.). This compound. Oakwood Chemical. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Hydroxyisonicotinonitrile. As a key intermediate in various pharmaceutical syntheses, ensuring the purity of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation during its synthesis. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate problems but also to proactively control your reaction outcomes.

Introduction to this compound and its Tautomerism

This compound exists in a tautomeric equilibrium with its pyridone form, 2-oxo-1,2-dihydropyridine-4-carbonitrile. The pyridone tautomer is generally the more stable and predominant form. For the purpose of this guide, both names will be used interchangeably to refer to the target molecule.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific experimental issues, their probable causes related to byproduct formation, and actionable solutions.

Issue 1: Presence of an Isomeric Byproduct in Syntheses from 4-Cyanopyridine N-Oxide

Symptom: You observe an impurity with the same mass-to-charge ratio (m/z) as your product in your mass spectrometry analysis, but with a different retention time in your HPLC chromatogram.

Probable Cause: Formation of an isomeric cyanopyridone, most likely 3-hydroxy-4-cyanopyridine, during the synthesis from 4-cyanopyridine N-oxide. This can occur through a rearrangement mechanism, especially under harsh reaction conditions. For instance, in a related synthesis of 2-chloro-4-cyanopyridine from 4-cyanopyridine N-oxide using phosphorus oxychloride and phosphorus pentachloride, the formation of 3-chloro-4-cyanopyridine has been reported as a byproduct.[1] A similar rearrangement can occur when introducing a hydroxyl group.

Mechanism of Isomer Formation:

The reaction of 4-cyanopyridine N-oxide with an activating agent, such as an acylating agent, forms a reactive intermediate. While the intended nucleophilic attack occurs at the 2-position, a competing reaction or rearrangement can lead to substitution at the 3-position.

Solutions:

  • Reaction Temperature Control: Carefully control the reaction temperature. Lowering the temperature can often disfavor the rearrangement pathway, leading to higher regioselectivity for the 2-position.

  • Choice of Reagents: The choice of acylating agent can influence the regioselectivity. Milder activating agents may reduce the likelihood of isomerization.

  • Purification: If the isomeric byproduct is formed, careful purification by column chromatography or recrystallization is necessary. Developing an appropriate HPLC method is crucial for monitoring the separation.

Issue 2: Presence of a Carboxylic Acid or Amide Impurity in Syntheses from 2-Chloro-4-cyanopyridine

Symptom: Your product is contaminated with impurities that have a higher polarity than the desired this compound, as observed by TLC or HPLC. Mass spectrometry may show ions corresponding to the addition of water or ammonia to the nitrile group.

Probable Cause: Over-hydrolysis of the nitrile group to a carboxylic acid (2-hydroxyisonicotinic acid) or an amide (2-hydroxyisonicotinamide) during the hydrolysis of 2-chloro-4-cyanopyridine.[2] This is a common side reaction in the hydrolysis of cyanopyridines, especially under strong acidic or basic conditions and elevated temperatures.[3]

Mechanism of Over-hydrolysis:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. The reaction proceeds first to the amide, which can then be further hydrolyzed to the carboxylic acid.[3]

Solutions:

  • Control of Reaction Conditions:

    • pH Control: Maintain the pH of the reaction mixture within a range that favors the hydrolysis of the chloro group over the nitrile group. Near-neutral or mildly basic conditions are often preferred.

    • Temperature and Time: Use the lowest effective temperature and monitor the reaction progress closely to stop it once the starting material is consumed, preventing further hydrolysis of the product.

  • Purification:

    • Extraction: The carboxylic acid byproduct can often be removed by a basic wash during the work-up procedure.

    • Chromatography: If the amide is present, column chromatography is typically required for its removal.

Issue 3: Incomplete Reaction and Presence of Starting Material

Symptom: Significant amounts of starting material (either 4-cyanopyridine N-oxide or 2-chloro-4-cyanopyridine) are detected in the crude product.

Probable Cause:

  • Insufficient Reagent: The stoichiometric amount of the acylating agent (for the N-oxide route) or the hydrolyzing agent may be insufficient.

  • Low Reaction Temperature: The reaction may not have reached the necessary activation energy for completion.

  • Short Reaction Time: The reaction was not allowed to proceed to completion.

  • Poor Reagent Quality: The reagents used may be of low purity or have degraded.

Solutions:

  • Optimize Stoichiometry: Ensure a slight excess of the key reagent is used, if appropriate for the reaction mechanism.

  • Increase Temperature or Time: Gradually increase the reaction temperature or extend the reaction time while carefully monitoring for the formation of byproducts.

  • Reagent Quality Check: Use fresh, high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two most prevalent laboratory and industrial synthesis routes are:

  • From 4-Cyanopyridine N-Oxide: This involves the reaction of 4-cyanopyridine N-oxide with an acylating agent, such as trifluoroacetic anhydride or dimethylcarbamoyl chloride, followed by hydrolysis.[4][5]

  • From 2-Chloro-4-cyanopyridine: This route involves the hydrolysis of the 2-chloro substituent to a hydroxyl group.[1][5]

Q2: What analytical methods are best for detecting byproducts in my this compound synthesis?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating the desired product from its byproducts and unreacted starting materials. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) is a good starting point.[8]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of impurities by their mass-to-charge ratio.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals do not overlap significantly with the product's signals.

  • Gas Chromatography (GC): GC can be useful for detecting volatile impurities and residual solvents.

Q3: Can the Guareschi-Thorpe reaction be used to synthesize this compound?

A3: Yes, the Guareschi-Thorpe reaction, a multicomponent reaction, can be adapted to synthesize substituted 2-hydroxypyridines, including those with a cyano group.[10] However, this method can sometimes lead to a mixture of products depending on the starting materials, and purification can be challenging.

Q4: How can I minimize the formation of colored impurities in my reaction?

A4: The formation of colored impurities often indicates decomposition or polymerization side reactions. To minimize these:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: Avoid excessive heating, as this can promote degradation.

  • Purification of Starting Materials: Ensure your starting materials are free of impurities that could act as catalysts for side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloro-4-cyanopyridine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 2-Chloro-4-cyanopyridine

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-cyanopyridine in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane or ethanol).

  • Prepare a solution of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution to the solution of 2-chloro-4-cyanopyridine at a controlled temperature (e.g., 50-70 °C).

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Visualizations

Diagram 1: Key Synthesis Routes and Potential Byproducts

Synthesis_Byproducts cluster_route1 Route 1: From 4-Cyanopyridine N-Oxide cluster_route2 Route 2: From 2-Chloro-4-cyanopyridine start1 4-Cyanopyridine N-Oxide product This compound start1->product Acylating Agent byproduct1 Isomeric Byproduct (e.g., 3-Hydroxy-4-cyanopyridine) start1->byproduct1 Rearrangement start2 2-Chloro-4-cyanopyridine product2 This compound start2->product2 Hydrolysis byproduct2 Over-hydrolysis Products (Amide, Carboxylic Acid) product2->byproduct2 Further Hydrolysis

Caption: Common synthesis routes and major byproducts.

Diagram 2: Troubleshooting Logic for Impurity Analysis

Troubleshooting_Logic start Impurity Detected in Crude Product q1 What is the m/z of the impurity? start->q1 ans1_same Same m/z as Product q1->ans1_same ans1_diff Different m/z q1->ans1_diff res1 Probable Isomeric Byproduct (Check Route 1) ans1_same->res1 q2 Is m/z > Product m/z? ans1_diff->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no res2 Probable Over-hydrolysis (Amide/Acid) (Check Route 2) ans2_yes->res2 res3 Probable Unreacted Starting Material ans2_no->res3

Caption: Decision tree for identifying common impurities.

References

  • Huo, Z. et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. Available at: [Link]

  • Yamamoto, Y. (2007). A kind of preparation method of 2-chloroisonicotinic acid. JP2007001882A.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Issa, S. A. (2013). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules, 18(7), 8349-8365. Available at: [Link]

  • Gasson, E. J. (1958). Process for manufacture of isonicotinic acid hydrazide from pyridine nitrile. US2830994A.
  • International Journal of Research and Analytical Reviews. (2020). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR, 7(1), 865-871. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(31), 20513-20526. Available at: [Link]

  • Japan Patent Office. (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. JPS56169672A.
  • Waters Corporation. (n.d.). Impurities Application Notebook. Available at: [Link]

  • Wang, J. et al. (2014). Impurities analysis and purity determination of pure hydrocortisone. Chinese Journal of Mass Spectrometry, 35(3), 246-252. Available at: [Link]

  • Aksenov, N. A. et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1100. Available at: [Link]

  • El-Basiony, M. M. et al. (2020). Development of Fast Analytical Method for the Detection and Quantification of Honey Adulteration Using Vibrational Spectroscopy and Chemometrics Tools. Foods, 9(12), 1886. Available at: [Link]

  • Aksenov, N. A. et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. Available at: [Link]

  • Hertog, H. J. & Combe, W. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. Available at: [Link]

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Available at: [Link]

  • Vamos, M. & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(10), 4713-4720. Available at: [Link]

  • Kayan, B. et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. Available at: [Link]

  • Al-Tel, T. H. et al. (2011). One-pot Synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; A New Scaffold for p38alpha MAP Kinase Inhibition. Medicinal Chemistry, 7(4), 346-353. Available at: [Link]

  • Corry, T. A. et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460470. Available at: [Link]

  • Kuber, R. et al. (2019). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Molecules, 24(18), 3299. Available at: [Link]

  • El-Ragehy, N. A. et al. (2013). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of Chromatographic Science, 51(8), 753-759. Available at: [Link]

  • Li, J. et al. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.

Sources

Technical Support Center: A Troubleshooting Guide for 2-Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-pyridone synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis and purification of 2-pyridone and its derivatives. As a foundational scaffold in medicinal chemistry and materials science, mastering its synthesis is crucial. This document provides in-depth, field-tested insights in a direct question-and-answer format to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-pyridone, and what are their primary advantages and disadvantages?

There are several established methods for synthesizing the 2-pyridone core, each with distinct benefits and drawbacks. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Synthesis Method Starting Materials General Conditions Advantages Disadvantages Reference
From Pyridine-N-Oxide Pyridine-N-OxideAcetic Anhydride, heatReadily available starting material, straightforward rearrangement.Can require harsh conditions, potential for side reactions.[1][2]
From 2-Pyrone 2-PyroneAmmonia or amine sourceDirect conversion to the corresponding N-substituted or NH-pyridone.2-Pyrones may not be as commercially available as pyridines.[1][2]
Guareschi-Thorpe Condensation 1,3-Diketone, CyanoacetamideBase-catalyzed condensationBuilds the ring system, allowing for diverse functionalization.Requires specific diketone precursors.[1][2]
Nucleophilic Aromatic Substitution (SNAr) 2-Halopyridine or 2-ThiopyridineNucleophile (e.g., NaOH), heatGood for introducing functionality at the 2-position.Can require drastic reaction conditions and may result in low yields.[3][3]
Multicomponent Reactions (MCRs) Aldehydes, malononitrile, etc.Various, often one-potHigh efficiency, atom economy, and ability to generate molecular diversity quickly.[4]Reaction discovery and optimization can be complex.[4]
Q2: How does the tautomerism of 2-pyridone affect its reactivity, particularly in alkylation reactions?

The 2-pyridone scaffold exists in a tautomeric equilibrium between the lactam form (2-pyridone) and the lactim form (2-hydroxypyridine). In both solid and solution phases, the 2-pyridone form predominates.[4] This equilibrium is critical because the molecule presents two nucleophilic sites: the nitrogen atom (in the lactam form) and the oxygen atom (in the lactim form).

This dual reactivity leads to a common and significant challenge in derivatization: controlling the selectivity between N-alkylation and O-alkylation. The reaction conditions—particularly solvent, base, and counter-ion—play a pivotal role in determining the outcome. Generally, N-alkylation is desired for many pharmaceutical applications.

tautomerism cluster_pyridone 2-Pyridone (Lactam) cluster_hydroxypyridine 2-Hydroxypyridine (Lactim) pyridone 2-Pyridone (Predominant) hydroxypyridine 2-Hydroxypyridine pyridone->hydroxypyridine Tautomerization

Caption: Tautomeric equilibrium of 2-pyridone and 2-hydroxypyridine.

Troubleshooting Guide: Low Reaction Yield

Q3: My reaction yield for an N-alkylation of 2-pyridone is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Low yields are a frequent issue in organic synthesis and can stem from multiple factors. A systematic approach is the best way to diagnose and solve the problem.

low_yield_troubleshooting start Low Yield Observed reagents 1. Check Reagent Purity & Stoichiometry - Is 2-pyridone dry? - Is the alkylating agent fresh? - Are molar ratios correct? start->reagents conditions 2. Review Reaction Conditions - Is the temperature optimal? - Is the reaction time sufficient? - Is an inert atmosphere necessary? reagents->conditions Reagents OK workup 3. Evaluate Work-up & Purification - Was product lost during extraction? - Is the purification method (e.g., column) appropriate? conditions->workup Conditions Optimal side_reactions 4. Investigate Side Reactions - Is O-alkylation occurring? - Is there evidence of decomposition? workup->side_reactions Procedure OK solution Yield Improved side_reactions->solution Side Reactions Minimized

Caption: Systematic workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Reagent Purity and Stoichiometry:

    • Moisture: 2-pyridone is hygroscopic. Ensure it is thoroughly dried before use, as water can interfere with many bases and reaction pathways.

    • Reagent Quality: Alkylating agents can degrade over time. Use a freshly opened bottle or purify the agent if its quality is suspect. The purity of solvents and bases is also critical.

    • Stoichiometry: Double-check all calculations. An incorrect molar ratio of base or alkylating agent is a common source of error.

  • Reaction Conditions:

    • Temperature: Some reactions require heating to proceed at a reasonable rate, while others may produce side products at elevated temperatures. If the reaction is sluggish, consider a modest increase in temperature. Conversely, if many side products are observed, try lowering the temperature.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Reactions may stall or require longer times than initially expected.

    • Atmosphere: While many 2-pyridone syntheses are robust, some reagents, especially strong bases or organometallic catalysts, are sensitive to air and moisture, necessitating an inert atmosphere (Nitrogen or Argon).

  • Work-up and Purification:

    • Extraction: 2-pyridone and its N-alkylated derivatives can have moderate water solubility. Ensure you are using an appropriate extraction solvent and perform multiple extractions to maximize recovery. Salting out the aqueous layer with sodium carbonate can sometimes help recover the product.[5]

    • Purification: Product can be lost during column chromatography if the polarity of the eluent is not optimized. Recrystallization is an effective purification method for many solid 2-pyridones, with common solvents being benzene, CCl4, ethanol, or a chloroform/diethyl ether mixture.[6][7]

  • Side Reactions:

    • The most common side reaction in alkylation is the formation of the O-alkylated isomer. If you suspect this is occurring, obtain a reference sample or use analytical techniques like NMR to confirm its presence. Addressing this issue is covered in the next section.

Troubleshooting Guide: Impure Product & Selectivity Issues

Q4: My final product is contaminated with a significant amount of the O-alkylated isomer. How can I improve the N-alkylation selectivity?

Controlling the N- vs. O-selectivity is the most critical challenge in the functionalization of 2-pyridones. The key is to manipulate the reaction environment to favor nucleophilic attack from the nitrogen atom.

Key Factors Influencing N- vs. O-Alkylation Selectivity:

Factor To Favor N-Alkylation (Desired) To Favor O-Alkylation (Side Product) Explanation
Solvent Non-polar aprotic (e.g., THF, Dioxane)Polar protic (e.g., Water, Ethanol)Polar protic solvents can solvate the oxygen anion, making it less nucleophilic and promoting the lactim tautomer.
Base/Counter-ion Weaker bases (e.g., K₂CO₃)Strong bases (e.g., NaH, NaOH)Stronger bases can lead to a higher concentration of the pyridone anion, where the negative charge is more localized on the more electronegative oxygen atom.
Micellar Catalysis Use of surfactants (e.g., Tween 20 in water)Homogeneous aqueous or organic solventMicellar systems can create a unique microenvironment that enhances the solubility of organic starting materials and promotes high conversion and regioselectivity for N-alkylation, even in water.[8][9]
Phase Transfer Catalyst Use of tetraalkylammonium salts (e.g., TBAF)No catalystPhase transfer catalysts can shuttle the pyridone anion into the organic phase, influencing its reactivity profile.

Practical Recommendations:

  • Switch to a Non-Polar Solvent: If you are using a polar solvent like ethanol or DMF, try switching to THF or dioxane.

  • Use a Weaker Base: Instead of strong bases like sodium hydride, use potassium carbonate (K₂CO₃).

  • Explore Micellar Catalysis: A highly effective modern approach is to perform the reaction in water with a small amount of a surfactant like Tween 20. This method has been shown to give excellent yields and high selectivity for the N-alkylated product.[8][9]

Q5: I'm having difficulty purifying my 2-pyridone derivative. What are the best practices?

Purification can be challenging due to the polarity and potential water solubility of 2-pyridones.

  • Column Chromatography: This is a versatile method. Use a silica gel stationary phase. The eluent system must be carefully chosen. A gradient of ethyl acetate in hexanes is a common starting point. For more polar compounds, adding a small percentage of methanol or triethylamine (to suppress peak tailing) to a dichloromethane or ethyl acetate mobile phase can be effective.[10]

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline products. The key is finding a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at room temperature or below. Common solvents include:

    • Ethanol

    • Benzene

    • Carbon Tetrachloride (CCl₄)

    • Chloroform/Diethyl ether mixture

    • Ether/n-hexane mixture[6][10]

  • Vacuum Sublimation: For non-volatile impurities, high vacuum sublimation can yield very pure material.[6]

  • Aqueous Wash: During work-up, washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove basic impurities, while a wash with a dilute base (e.g., sat. NaHCO₃) can remove acidic impurities. Be mindful of your product's stability to acid/base.

Experimental Protocol Example

Protocol: Mild and Regioselective N-Alkylation of 5-Bromo-2-pyridone using Micellar Catalysis

This protocol is adapted from a method demonstrating high N-selectivity in an environmentally benign solvent system.[8][9]

Materials:

  • 5-Bromo-2-pyridone

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tween 20

  • Deionized Water

  • Ethyl Acetate (for extraction)

Procedure:

  • To a round-bottom flask, add 5-bromo-2-pyridone (1.0 eq), potassium carbonate (2.0 eq), and Tween 20 (2% w/w in water).

  • Add deionized water to the flask.

  • Stir the mixture vigorously at ambient temperature to form a micellar solution.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue to stir the reaction at ambient temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3-5 hours.

  • Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-5-bromo-2-pyridone.

This method has been shown to provide high conversion and excellent selectivity for the N-alkylated product over the O-alkylated isomer.[8]

References

  • He, W., et al. (2018). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available at: [Link]

  • He, W., et al. (2018). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). 2 Pyridones. Scribd. Available at: [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

  • Rojas-León, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. National Center for Biotechnology Information. Available at: [Link]

  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. Available at: [Link]

  • Anonymous. (n.d.). 2-Pyridone. chemeurope.com. Available at: [Link]

  • Anonymous. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Available at: [Link]

  • Anonymous. (n.d.). Strategies for 2-pyridones synthesis. ResearchGate. Available at: [Link]

  • Anonymous. (2025). Sourcing High-Purity 2-Hydroxypyridine: A Buyer's Guide. Cision PR Newswire. Available at: [Link]

  • Anonymous. (n.d.). 2-Pyridone. Wikipedia. Available at: [Link]

  • Anonymous. (n.d.). 2-Pyridone. PubChem. Available at: [Link]

  • F. J. Moore and F. H. Huntress. (1927). 1-methyl-2-pyridone. Organic Syntheses Procedure. Available at: [Link]

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2-Hydroxyisonicotinonitrile solubility problems in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Technical Support for Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for troubleshooting solubility challenges with 2-Hydroxyisonicotinonitrile. This guide, curated by a Senior Application Scientist, provides in-depth, field-proven insights to navigate the complexities of this compound's behavior in organic solvents. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental work.

Understanding the Core Challenge: The Tautomeric Nature of this compound

A primary reason for inconsistent solubility of this compound lies in its existence as a tautomeric equilibrium between the 2-hydroxy-pyridine (lactim) and 2-pyridone (lactam) forms. The predominant form is highly dependent on the solvent environment.

  • 2-Hydroxypyridine (Lactim form): Generally favored in non-polar solvents.

  • 2-Oxo-1H-pyridine-4-carbonitrile (Lactam form): The more stable and predominant form in polar solvents.[1]

This equilibrium is the key to understanding and overcoming many of the solubility and crystallization issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and problems encountered when working with this compound.

Q1: Why is my this compound not dissolving in my chosen organic solvent?

Answer: This is a common issue and can be attributed to several factors related to solvent choice and the compound's inherent properties.

Troubleshooting Steps & Explanations:

  • Solvent Polarity Mismatch: this compound has both polar (hydroxyl/amide and nitrile groups) and non-polar (pyridine ring) characteristics. Its solubility is a delicate balance of these.

    • Insight: As a general rule, "like dissolves like." The polar 2-pyridone tautomer will be more soluble in polar solvents.[1] Highly non-polar solvents like hexane are generally poor choices.

    • Action: If you are using a non-polar solvent, consider switching to a more polar option. If you are already using a polar solvent and solubility is still low, the issue may be the degree of polarity or the solvent's ability to engage in hydrogen bonding.

  • Insufficient Solvent Volume: You may simply not be using enough solvent to dissolve the compound at the given temperature.

  • Low Temperature: The dissolution of solids is often an endothermic process, meaning solubility generally increases with temperature.

    • Action: Gentle heating of the solvent while stirring can significantly improve solubility. Always be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

Q2: I'm observing an oily residue or "oiling out" instead of crystals upon cooling. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline structure. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the presence of the solvent, or when the cooling process is too rapid.

Troubleshooting Flowchart:

G start Issue: 'Oiling Out' Observed cause1 Possible Cause 1: Solution is too concentrated / Cooling is too rapid start->cause1 cause2 Possible Cause 2: Inappropriate solvent system start->cause2 cause3 Possible Cause 3: Presence of impurities lowering the melting point start->cause3 solution1 Solution: 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly. cause1->solution1 solution2 Solution: Consider a different solvent or a co-solvent system. A solvent in which the compound is less soluble at higher temperatures may be needed. cause2->solution2 solution3 Solution: Purify the crude material first (e.g., flash chromatography) before attempting recrystallization. cause3->solution3

Caption: Troubleshooting logic for "oiling out".

Q3: My compound dissolves in the hot solvent, but no crystals form upon cooling. What should I do?

Answer: This indicates that your solution is not sufficiently supersaturated at the lower temperature.

Troubleshooting Steps & Explanations:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[2][3]

  • Increase Concentration:

    • Evaporation: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow it to cool again.

    • Anti-Solvent Addition: If you are using a solvent in which your compound is highly soluble, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes slightly cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly. This is known as a two-solvent recrystallization.[4]

Q4: How can I improve the yield of my recrystallization?

Answer: A low yield can be due to several factors.

Troubleshooting Steps & Explanations:

  • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor.

    • Action: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. An ice bath is often used after the solution has been allowed to cool to room temperature.

  • Premature Crystallization: If crystals form too early, for example during a hot filtration step, this can lead to loss of product.

    • Action: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated with hot solvent. Use a slight excess of solvent before the hot filtration to prevent premature crystallization.

Solubility Profile & Solvent Selection

While comprehensive quantitative solubility data for this compound is not widely published, a qualitative understanding based on its structure and the behavior of similar compounds can guide solvent selection.

Table 1: Qualitative Solubility and Solvent Properties

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFGenerally Good to HighThese solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the polar 2-pyridone tautomer. A related compound, 4-methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, is noted to be soluble in DMSO.
Polar Protic Methanol, EthanolModerate to Good, Temperature DependentThese solvents can act as both hydrogen bond donors and acceptors. Solubility is expected to increase significantly with temperature.
Less Polar / Halogenated Dichloromethane (DCM), ChloroformLow to ModerateMay have some success, especially with heating, but are less likely to be ideal solvents on their own.
Non-Polar Hexane, TolueneVery Low to InsolubleThe polar functional groups of this compound limit its solubility in non-polar environments.

Experimental Protocols

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This protocol allows you to determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Solvent of choice

  • Scintillation vials or other sealable glass vials

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial. This is to ensure a saturated solution is formed.

  • Pipette a known volume of the desired solvent into the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for 24-48 hours.

  • After equilibration, cease shaking and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered supernatant with a known volume of an appropriate solvent.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculate the original solubility in mg/mL or molarity, accounting for the dilution factor.

Protocol 2: Two-Solvent Recrystallization

This is a powerful technique when a single solvent is not ideal.

Materials:

  • Crude this compound

  • A "good" solvent (in which the compound is soluble when hot)

  • A "poor" or "anti-solvent" (in which the compound is insoluble, but is miscible with the "good" solvent)

  • Erlenmeyer flasks

  • Hot plate

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

G start Start: Crude Compound dissolve Dissolve in minimal hot 'good' solvent start->dissolve add_anti Add 'poor' anti-solvent until cloudy dissolve->add_anti redissolve Add a few drops of 'good' solvent to clarify add_anti->redissolve cool Cool slowly to room temperature, then ice bath redissolve->cool filter Collect crystals by vacuum filtration cool->filter end End: Purified Crystals filter->end

Caption: Workflow for two-solvent recrystallization.

Stability & Degradation Considerations

While specific degradation pathways for this compound in various organic solvents are not extensively documented, general knowledge of pyridine chemistry suggests potential areas of concern.

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide, particularly in the presence of trace amounts of water and acid or base, especially at elevated temperatures.

  • Oxidation: The pyridine ring can be susceptible to oxidation.[5]

  • Photodegradation: Exposure to light, especially UV light, can lead to degradation of pyridine-containing compounds.[6]

Best Practices for Ensuring Stability:

  • Use high-purity, anhydrous solvents when possible.

  • Store solutions of this compound protected from light.

  • For long-term storage, consider storing solutions at low temperatures (-20°C or -80°C).

  • If stability is a concern for a particular application, it is advisable to perform a preliminary stability study by analyzing the solution over time under the experimental conditions.

References

  • SIELC Technologies. (n.d.). Separation of Pyridine-2-carbonitrile 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
  • Fetzner, S. (2012). Microbial Degradation of Pyridine and Pyridine Derivatives. In The Handbook of Environmental Chemistry (Vol. 22, pp. 1-47). Springer, Berlin, Heidelberg.
  • Alsulami, Z. A., & El-Shehry, M. F. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmaceutical and Pharmacological Sciences, 1(1), 1-4.
  • Solubility of Things. (n.d.). 4-Pyridinecarbonitrile. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 298-344.
  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(5), 339-345.
  • Unnisa, A., & Kumar, A. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-methyl-4-oxo-pyridine-3-carbonitrile. Retrieved from [Link]

  • Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

Sources

Preventing side reactions in the functionalization of 2-oxo-1H-pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the functionalization of 2-oxo-1H-pyridine-4-carbonitrile. This document aims to be a practical resource for overcoming common side reactions and achieving desired product outcomes.

I. Understanding the Reactivity of 2-oxo-1H-pyridine-4-carbonitrile

Before delving into specific functionalization reactions, it is crucial to understand the inherent reactivity of the 2-oxo-1H-pyridine-4-carbonitrile core. This molecule exists in tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms, with the pyridone form generally predominating. The electron-withdrawing nature of the nitrile group at the C4 position significantly influences the electron density of the ring, impacting regioselectivity in various reactions.

The pyridone ring possesses several reactive sites: the nitrogen atom (N1), the oxygen atom at C2, and the carbon atoms of the ring (C3, C5, and C6). The nitrile group at C4 is also susceptible to chemical transformations. Understanding the interplay of these reactive sites is key to controlling reaction outcomes.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the functionalization of 2-oxo-1H-pyridine-4-carbonitrile in a question-and-answer format, providing both explanations and actionable troubleshooting steps.

A. N-Alkylation and N-Arylation: The Challenge of N- vs. O-Selectivity

The most frequently encountered challenge in the alkylation or arylation of 2-pyridones is controlling the regioselectivity between the nitrogen and oxygen atoms.

Question 1: I am getting a mixture of N- and O-alkylated products. How can I improve the N-selectivity?

Answer: The formation of a mixture of N- and O-alkylated products is a common issue arising from the ambident nucleophilic nature of the pyridone ring.[1] Several factors influence the N/O selectivity, including the choice of base, solvent, and the nature of the electrophile.

Troubleshooting Guide: Improving N-Alkylation Selectivity

Factor Recommendation for N-Selectivity Causality
Base Use a weaker base such as K₂CO₃ or Cs₂CO₃.[2]Weaker bases favor the formation of the pyridonate anion in equilibrium, which is a softer nucleophile and preferentially attacks the softer electrophilic carbon of the alkyl halide at the nitrogen atom.
Solvent Employ polar aprotic solvents like DMF, DMSO, or acetonitrile.These solvents solvate the cation of the base, leaving a "naked" and more reactive pyridonate anion, which favors N-alkylation.
Electrophile Use "softer" electrophiles like alkyl iodides or bromides. Benzyl and allyl halides also tend to favor N-alkylation.According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom of the pyridonate preferentially reacts with softer electrophiles.
Temperature Lower reaction temperatures can sometimes improve N-selectivity.At lower temperatures, the reaction is more likely to be under kinetic control, which can favor N-alkylation.
Additives The use of tetraalkylammonium fluorides as phase-transfer catalysts has been shown to promote N-alkylation.These catalysts can facilitate the reaction in less polar solvents and improve selectivity.

Question 2: How can I favor O-alkylation if that is my desired product?

Answer: While often the undesired side product, selective O-alkylation to form 2-alkoxypyridine-4-carbonitriles can be achieved under specific conditions.

Troubleshooting Guide: Improving O-Alkylation Selectivity

Factor Recommendation for O-Selectivity Causality
Base Use a strong base like NaH to fully deprotonate the pyridone.Complete deprotonation leads to a harder pyridonate anion, which, according to HSAB theory, preferentially reacts at the harder oxygen atom.
Electrophile Employ "harder" electrophiles such as alkyl sulfates or under Mitsunobu conditions.[1]The harder oxygen atom of the pyridonate anion reacts more readily with hard electrophiles.
Solvent Less polar solvents like THF or dioxane can favor O-alkylation.In less polar solvents, ion pairing between the cation and the oxygen atom of the pyridonate can direct the electrophile to the oxygen.

Question 3: How can I separate the N- and O-alkylated isomers?

Answer: Separation of N- and O-alkylated isomers can often be achieved by column chromatography on silica gel. The N-alkylated pyridone is typically more polar than the O-alkylated pyridine isomer. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective.

B. C-H Functionalization: Halogenation and Nitration

Direct functionalization of the C-H bonds of the pyridone ring offers a step-economical approach to introduce substituents. However, controlling the regioselectivity is a key challenge. The electron-rich C3 and C5 positions are generally more susceptible to electrophilic attack.

Question 4: I am trying to halogenate my 2-oxo-1H-pyridine-4-carbonitrile. Where will the halogen add, and how can I avoid multiple halogenations?

Answer: Electrophilic halogenation of 2-pyridones typically occurs at the electron-rich C3 and C5 positions. The presence of the electron-withdrawing nitrile group at C4 will further deactivate the C3 and C5 positions to some extent, but they remain the most likely sites for electrophilic attack. Over-halogenation to form di- or tri-halogenated products is a common side reaction.

Troubleshooting Guide: Controlling Halogenation

Issue Recommendation Causality
Poor Regioselectivity Use a bulky halogenating agent or a directing group strategy if specific regioselectivity is required.Steric hindrance can favor attack at the less hindered position. Directing groups can force the reaction to a specific site.
Over-halogenation Use a stoichiometric amount of the halogenating agent. Perform the reaction at a low temperature and monitor the reaction progress carefully by TLC or LC-MS.Limiting the amount of the electrophile and keeping the reaction conditions mild will reduce the likelihood of multiple additions.
No Reaction Use a more reactive halogenating agent (e.g., NBS for bromination, NCS for chlorination) and consider the use of a Lewis acid catalyst, although this may decrease selectivity.The electron-withdrawing nitrile group deactivates the ring, so more potent electrophilic conditions may be necessary.

Question 5: What are the expected side reactions during the nitration of 2-oxo-1H-pyridine-4-carbonitrile?

Answer: Nitration of 2-pyridones is known to occur, typically at the 3- and/or 5-positions. The reaction is usually performed with a mixture of nitric acid and sulfuric acid. Due to the strongly acidic conditions, side reactions such as hydrolysis of the nitrile group to a carboxylic acid or amide can occur. The strongly deactivating effect of the nitro group, once introduced, generally helps to prevent further nitration.

C. Reactions of the Nitrile Group

The cyano group at the C4 position is a versatile functional handle but can also be a source of unwanted side reactions.

Question 6: I am concerned about the stability of the nitrile group during my functionalization reactions. Under what conditions is it likely to hydrolyze?

Answer: The nitrile group is generally stable under neutral and mildly acidic or basic conditions. However, it can be hydrolyzed to a carboxylic acid or an amide under more forcing acidic or basic conditions, especially at elevated temperatures.

Troubleshooting Guide: Preventing Nitrile Hydrolysis

Reaction Condition Recommendation Causality
Strongly Acidic If possible, use milder acidic conditions or protect the nitrile group. If strong acid is necessary, keep the reaction time and temperature to a minimum.Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to nucleophilic attack by water.
Strongly Basic Avoid prolonged heating with strong bases like NaOH or KOH. Use weaker bases when possible.The hydroxide ion is a strong nucleophile that can directly attack the carbon of the nitrile group.
D. Use of Protecting Groups

When other functionalization strategies fail to provide the desired selectivity, the use of a protecting group for the N-H of the pyridone can be an effective strategy.

Question 7: What are suitable protecting groups for the N-H of 2-oxo-1H-pyridine-4-carbonitrile?

Answer: Several protecting groups can be employed for the pyridone nitrogen. Two notable examples are the N-hydroxy group and 2-pyridinyl thermolabile groups.

Comparison of Protecting Groups

Protecting Group Introduction Deprotection Advantages Disadvantages
N-Hydroxy Oxidation of the corresponding pyridine with a peroxy acid.Reduction with agents like PCl₃ or catalytic hydrogenation.Can be introduced early in a synthetic sequence.Deprotection conditions might not be compatible with all functional groups.
2-Pyridinyl Thermolabile Groups Reaction with a suitable 2-pyridinyl derivative.Thermolysis (heating).[3][4][5]Mild, non-reagent based deprotection. The stability can be tuned.[6]May not be stable to all reaction conditions, especially at elevated temperatures.

III. Experimental Protocols

The following are representative protocols that can be adapted for the functionalization of 2-oxo-1H-pyridine-4-carbonitrile.

Protocol 1: Selective N-Alkylation

This protocol is adapted from methods that have shown high N-selectivity.

  • To a stirred solution of 2-oxo-1H-pyridine-4-carbonitrile (1.0 eq) in anhydrous DMF (0.1 M) is added cesium carbonate (Cs₂CO₃, 1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • The alkyl halide (1.1 eq) is added, and the reaction is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed as monitored by TLC.

  • The reaction mixture is poured into water and extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the N-alkylated product.

Protocol 2: Electrophilic Bromination at C3/C5

This protocol provides a starting point for the selective monobromination.

  • 2-oxo-1H-pyridine-4-carbonitrile (1.0 eq) is dissolved in a suitable solvent such as acetic acid or dichloromethane (0.2 M).

  • The solution is cooled to 0 °C in an ice bath.

  • N-Bromosuccinimide (NBS, 1.05 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at 0 °C and allowed to slowly warm to room temperature while monitoring the progress by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane (3 x).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, then brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the monobrominated product.

IV. Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using Graphviz, illustrate key reaction pathways and decision-making processes for troubleshooting common issues.

N_vs_O_Alkylation start Alkylation of 2-oxo-1H-pyridine-4-carbonitrile base Choose Base start->base solvent Choose Solvent base->solvent Weaker Base (e.g., K2CO3) base->solvent Stronger Base (e.g., NaH) electrophile Choose Electrophile solvent->electrophile Polar Aprotic (e.g., DMF) solvent->electrophile Less Polar (e.g., THF) product Desired Product electrophile->product Soft Electrophile (e.g., R-I) -> N-Alkylation side_product Side Product(s) electrophile->side_product Hard Electrophile -> O-Alkylation

Caption: Decision workflow for controlling N- vs. O-alkylation.

Halogenation_Troubleshooting start Halogenation Reaction issue Problem Encountered start->issue solution1 Use stoichiometric halogenating agent Lower temperature issue->solution1 Over-halogenation solution2 Use bulky halogenating agent Employ a directing group issue->solution2 Poor Regioselectivity solution3 Use a more reactive halogenating agent Consider a Lewis acid catalyst issue->solution3 No Reaction

Caption: Troubleshooting guide for common halogenation issues.

V. References

  • Bennasar, M.-L., Zulaica, E., Juan, C., Alonso, Y., & Bosch, J. (2002). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Organic & Biomolecular Chemistry, 16(23), 4151–4158.

  • Chmielewski, M. K. (2017). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Current Protocols in Nucleic Acid Chemistry, 68, 2.20.1–2.20.25.

  • Chmielewski, M. K., & Grzybowski, P. (2015). Modulating the Stability of 2-Pyridinyl Thermolabile Hydroxyl Protecting Groups via the “Chemical Switch” Approach. The Journal of Organic Chemistry, 80(24), 12129–12136.

  • Comins, D. L., & Goehring, R. R. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(17), 2819-2822.

  • Katritzky, A. R., & Lunt, E. (1970). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron, 26(18), 4291-4303.

  • Ratajczak, T., & Chmielewski, M. K. (2012). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. The Journal of Organic Chemistry, 77(18), 7866-7872.

  • Sato, T., Yoshimatsu, K., & Otera, J. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synlett, 1995(11), 1157-1158.

  • Wikipedia. (2023). Thermolabile protecting groups. [Link]

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665.

  • Salamanca-Perdigón, K., Hurtado-Rodríguez, D., Portilla, J., Iriepa, I., & Castillo, J.-C. (2024). Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking. ChemistryPlus, 89(8), e202400172.

Sources

Technical Support Center: Efficient Synthesis of 2-Hydroxyisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Hydroxyisonicotinonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you to overcome common experimental hurdles and achieve high-yield, high-purity synthesis of these valuable heterocyclic compounds.

Introduction to the Synthesis

This compound, a derivative of the 2-pyridone scaffold, is a crucial building block in medicinal chemistry. The synthesis typically involves the cyclization of a suitable precursor, often through a multi-component reaction, where the choice of catalyst is paramount for controlling reaction kinetics, yield, and selectivity.[1] This guide will focus on troubleshooting issues related to catalyst performance and reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

Question: I am attempting a one-pot synthesis of a this compound derivative using an aldehyde, malononitrile, an active methylene compound, and ammonium acetate, with a custom magnetic nanocatalyst (Fe₃O₄@SiO₂-L-proline), but I'm observing very low to no yield. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in this multi-component reaction can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.

Possible Causes & Step-by-Step Solutions:

  • Catalyst Inactivity:

    • Cause: The catalyst may be improperly synthesized, deactivated, or not suitable for the specific substrates. Magnetic nanocatalysts, while reusable, can lose activity if not handled correctly.[2][3]

    • Solution:

      • Verify Catalyst Structure: Confirm the successful synthesis and functionalization of your Fe₃O₄@SiO₂-L-proline catalyst using techniques like FT-IR, SEM, and EDX.[3]

      • Test Catalyst Activity: Run a model reaction with known successful substrates to confirm the catalyst's baseline activity.

      • Increase Catalyst Loading: While catalytic amounts are desired, a slight increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues. Monitor for any increase in side products.

  • Sub-optimal Reaction Conditions:

    • Cause: Temperature, solvent, and reaction time are critical parameters.[][5] An inappropriate solvent can hinder reagent solubility or interfere with the catalytic mechanism. The temperature might be too low to overcome the activation energy.

    • Solution:

      • Solvent Screening: If using a solvent, screen a panel of solvents with varying polarities (e.g., Ethanol, Acetonitrile, Toluene, or solvent-free conditions). Solvent-free conditions at elevated temperatures are often successful for these types of reactions.[2][6]

      • Temperature Optimization: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 120°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal temperature that maximizes product formation without significant byproduct generation.[7]

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Take aliquots at different time points (e.g., 2h, 4h, 8h, 12h) to determine when the reaction reaches completion.

  • Reagent Quality:

    • Cause: Degradation of reagents, especially the aldehyde, can halt the reaction. Malononitrile can also degrade in the presence of moisture.

    • Solution:

      • Check Reagent Purity: Use freshly distilled or purified aldehydes. Ensure malononitrile is dry.

      • Stoichiometry: Verify the stoichiometry of your reactants. A slight excess of ammonium acetate might be beneficial.

Issue 2: Formation of Multiple Byproducts and Purification Challenges

Question: My reaction is producing the desired this compound derivative, but TLC and NMR analysis show multiple, difficult-to-separate byproducts. How can I improve the selectivity and simplify purification?

Answer: Poor selectivity is often a sign of a non-optimized catalytic system or reaction conditions that allow side reactions to compete with the main pathway.

Possible Causes & Step-by-Step Solutions:

  • Non-Specific Catalysis:

    • Cause: The catalyst might be promoting undesired side reactions. For instance, a strongly acidic or basic catalyst could promote polymerization or decomposition.

    • Solution:

      • Catalyst Choice: Consider a catalyst with higher specificity. For pyridone synthesis, catalysts that facilitate C-C and C-N bond formation through a defined mechanism, like a hydrogen-bond donor/acceptor catalyst, can improve selectivity.[2][8]

      • Compare Catalysts: Screen a small set of different catalysts. For example, compare your current nanocatalyst with a simple base catalyst like piperidine or a Lewis acid like ZnCl₂. This can provide insight into the reaction's sensitivity to the type of catalysis.

  • Reaction Conditions Favoring Side Products:

    • Cause: High temperatures can lead to thermal decomposition or undesired secondary reactions.

    • Solution:

      • Lower the Temperature: Once you have established a working temperature, try reducing it by 10-20°C. This may slow down the reaction but can significantly improve selectivity.

      • Controlled Addition of Reagents: Instead of a one-pot addition of all reagents, try a sequential addition. For example, allow the aldehyde and malononitrile to react first before adding the active methylene compound and ammonium acetate.

  • Purification Strategy:

    • Cause: Complex mixtures require more advanced purification techniques than simple column chromatography.

    • Solution:

      • Optimize Column Chromatography: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients for your column chromatography.

      • Alternative Purification: If byproducts have very similar polarity, consider preparative HPLC or high-speed counter-current chromatography (HSCCC) for more efficient separation.[9] Recrystallization from a suitable solvent system can also be highly effective if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of these nicotinonitrile derivatives, and how does the catalyst participate?

A1: The synthesis of this compound (which exists in tautomeric equilibrium with 2-pyridone-4-carbonitrile) derivatives through a multi-component reaction generally follows a cascade of reactions. A plausible mechanism, particularly with an amine or H-bond donating catalyst, is a cooperative vinylogous anomeric-based oxidation.[2][6]

The process can be summarized as:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (e.g., malononitrile), catalyzed by a base, to form a vinylidene intermediate.

  • Michael Addition: A second active methylene compound (the enol form) attacks the vinylidene intermediate in a Michael addition.

  • Cyclization and Tautomerization: Intramolecular cyclization occurs, followed by tautomerization to form the stable 2-pyridone ring.

  • Dehydrogenation/Oxidation: A final oxidation/dehydrogenation step, often facilitated by air or an oxidant, leads to the aromatic pyridone system.

The catalyst plays a crucial role in activating the substrates. For instance, a hydrogen-bond donor/acceptor catalyst can activate both the aldehyde carbonyl group and the active methylene compounds, bringing them into proximity and lowering the activation energy for the condensation and addition steps.[8]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?

A2: The choice depends on your specific goals regarding scalability, reusability, and purification.

FeatureHomogeneous Catalysts (e.g., Piperidine, Et₃N)Heterogeneous Catalysts (e.g., Magnetic Nanoparticles, Zeolites)
Activity/Selectivity Often show high activity and selectivity due to well-defined active sites.Can be highly selective, but mass transfer limitations can sometimes affect activity.
Separation Difficult to separate from the reaction mixture, often requiring extraction or distillation.Easily separated by filtration or, in the case of magnetic catalysts, with an external magnet.[3]
Reusability Generally not reusable.Can often be recovered and reused multiple times, making the process more cost-effective and sustainable.[3]
Scalability Can be challenging to scale up due to separation issues.Generally easier to handle in large-scale industrial processes.

For lab-scale research and rapid screening, homogeneous catalysts are convenient. For process development and green chemistry applications, heterogeneous catalysts are highly preferred.[3]

Q3: My final product shows signs of degradation over time. How can I improve its stability?

A3: 2-Hydroxypyridine derivatives can be sensitive to light, air (oxidation), and pH.

  • Storage: Store the purified compound in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C).

  • Antioxidants: If the compound is to be used in solution, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can prevent oxidative degradation.[10]

  • pH Control: The pyridone ring system has acidic and basic properties. Ensure that any residual acid or base from the purification process is removed. Storing it as a neutral, dry solid is optimal.

Visualizing the Workflow

General Synthesis and Troubleshooting Workflow

The following diagram outlines a logical workflow for synthesizing and troubleshooting this compound derivatives.

cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis cluster_troubleshoot Troubleshooting Reagents Select & Purify Reagents (Aldehyde, Malononitrile, etc.) Setup Setup Reaction (Solvent, Temp, Stoichiometry) Reagents->Setup Catalyst Synthesize/Procure Catalyst (e.g., Fe3O4@SiO2-L-proline) Catalyst->Setup Monitor Monitor Progress (TLC/LC-MS) Setup->Monitor Isolate Isolate Crude Product (Filtration/Extraction) Monitor->Isolate Purify Purify Product (Column Chromatography/Recrystallization) Isolate->Purify Analyze Analyze Final Product (NMR, MS, Purity) Purify->Analyze Problem Problem Identified? Analyze->Problem LowYield Low Yield Problem->LowYield Yes Byproducts Byproducts/Low Purity Problem->Byproducts Yes Success Success! Problem->Success No Opt_Cond Optimize Conditions (Temp, Solvent, Time) LowYield->Opt_Cond Opt_Cat Change/Check Catalyst LowYield->Opt_Cat Byproducts->Opt_Cond Opt_Purify Refine Purification Byproducts->Opt_Purify Opt_Cond->Monitor Opt_Cat->Monitor Opt_Purify->Analyze

Caption: A workflow for synthesis and troubleshooting.

Decision Tree for Low Yield Issues

This diagram provides a decision-making path when faced with low product yield.

Start Start: Low Product Yield Observed Check_TLC Does TLC show unreacted starting materials? Start->Check_TLC Check_Spots Are there multiple new spots on TLC? Check_TLC->Check_Spots No Inc_Time_Temp Action: Increase Reaction Time and/or Temperature Check_TLC->Inc_Time_Temp Yes Optimize_Cond Action: Screen Solvents and Optimize Temperature Check_Spots->Optimize_Cond Yes Decomposition Conclusion: Possible Product or Reagent Decomposition Check_Spots->Decomposition No (Baseline streak/tar) Check_Reagents Action: Verify Reagent Purity and Stoichiometry Inc_Time_Temp->Check_Reagents Check_Catalyst Action: Check Catalyst Activity or Increase Loading Check_Reagents->Check_Catalyst Monitor_Again Monitor_Again Check_Catalyst->Monitor_Again Re-run Reaction Optimize_Cond->Monitor_Again

Sources

Work-up procedures for reactions involving 2-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Hydroxyisonicotinonitrile (CAS: 94805-51-3). This document serves as a resource for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work-ups. This compound, which exists in tautomeric equilibrium with its more stable pyridone form, 2-oxo-1,2-dihydropyridine-4-carbonitrile, is a versatile heterocyclic building block.[1] Its unique chemical properties, including its potential for hydrogen bonding, moderate polarity, and the reactivity of its nitrile and pyridone functionalities, can present specific challenges during reaction work-up and purification. This guide is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Critical Safety & Handling

Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful and requires careful handling.

GHS Hazard Statements:

  • Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1]

  • Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always use a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2]

  • Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[2]

  • Accidental Exposure: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if symptoms persist.[2]

Frequently Asked Questions (FAQs): General Properties

Q1: What is the stable form of this compound? I see it named as both a "hydroxy-pyridine" and a "pyridone".

A: This is an excellent and crucial question. The compound exists as a pair of tautomers: the aromatic enol form (2-hydroxypyridine) and the non-aromatic keto form (2-pyridone). For this specific molecule, the 2-oxo-1,2-dihydropyridine-4-carbonitrile (pyridone) form is the predominant and more stable tautomer in most conditions due to the amide-like stability.[1][3] This is critical because its properties—such as hydrogen bonding capability, polarity, and solubility—are dictated by this pyridone structure.

Q2: What are the best common laboratory solvents to dissolve this compound?

A: Due to the polar pyridone structure and the presence of both a hydrogen bond donor (N-H) and acceptor (C=O), its solubility is highest in polar aprotic solvents like DMSO and DMF. It has moderate to low solubility in solvents like ethyl acetate, acetonitrile, and acetone, particularly at room temperature. Its solubility in non-polar solvents like hexanes or toluene is negligible. For purification by recrystallization, polar protic solvents like ethanol, methanol, or water (or mixtures thereof) are often good starting points.[3][4]

Q3: How stable is the nitrile group to hydrolysis during work-up?

A: The nitrile group is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially when heated.[5] Careful work-up is required to prevent its conversion to the corresponding amide (2-hydroxyisonicotinamide) or carboxylic acid (2-hydroxyisonicotinic acid).[5][6]

  • Acidic Conditions: Heating with strong aqueous acid (e.g., >3M HCl) will hydrolyze the nitrile to a carboxylic acid.[5]

  • Basic Conditions: Heating with strong aqueous base (e.g., >3M NaOH) will hydrolyze the nitrile to a carboxylate salt.[5] For standard work-ups, use dilute acids or bases (e.g., 1M HCl, saturated NaHCO₃) at room temperature and minimize contact time.

Troubleshooting Guide: Reaction Work-up Procedures

This section addresses common issues encountered during the isolation and purification of products derived from this compound.

Problem 1: My product is soluble in the aqueous layer during extraction.

Causality: The pyridone ring possesses both acidic (N-H) and weakly basic (ring nitrogen) sites. If your product retains this core structure, it can exhibit amphoteric behavior. In strongly acidic aqueous washes (pH < 2), the ring nitrogen can be protonated. In strongly basic aqueous washes (pH > 11), the N-H proton can be removed, forming an anionic salt. Both protonated and deprotonated forms are highly water-soluble.

Solutions:

  • pH Control: During aqueous extraction, maintain a pH range between 4 and 8. Use milder reagents like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralizing acid, or dilute (5-10%) aqueous citric acid to remove basic impurities instead of strong acids like HCl.[7]

  • Salting Out: If your product has some water solubility, saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of organic compounds in the aqueous phase.

  • Back-Extraction: If you suspect your product is in the aqueous layer, neutralize the pH of that layer back to ~7 and re-extract with an appropriate organic solvent like ethyl acetate or dichloromethane.

G start Problem: Low organic yield after extraction q1 Is the aqueous layer intensely colored or cloudy? start->q1 sol1 Hypothesis: Product is in the aqueous layer. q1->sol1 Yes sol3 Hypothesis: Low yield is due to incomplete reaction or other loss. Analyze crude reaction mixture. q1->sol3 No a1_yes YES a1_no NO proc1 Action: Take a sample of the aqueous layer, neutralize to pH ~7. Does a precipitate form? sol1->proc1 sol2 Solution: Neutralize the entire aqueous layer and re-extract with fresh organic solvent (e.g., EtOAc). proc1->sol2 Yes proc1->sol3 No q2 YES q2_no NO

Caption: Troubleshooting logic for product loss during extraction.

Problem 2: An intractable emulsion or "goo" formed during aqueous wash.

Causality: The amphiphilic nature of pyridone derivatives can act as a surfactant, stabilizing emulsions between aqueous and organic phases. Partially soluble impurities or byproducts can also precipitate at the interface, creating a thick layer that prevents clean separation.

Solutions:

  • Filtration: If a solid precipitate is causing the issue, attempt to filter the entire biphasic mixture through a pad of Celite®. The layers should then separate in the filtrate.[8]

  • Add Brine: Add a significant amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Change Solvent: Add a small amount of a different solvent. For example, if you are using ethyl acetate, adding some dichloromethane can alter the densities and help resolve the layers.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating stubborn emulsions.

Problem 3: My final product is pure but the yield is very low after recrystallization.

Causality: This is almost always a result of using an inappropriate solvent system for recrystallization. The ideal solvent should dissolve the compound completely when hot but very poorly when cold.[4] Using too much solvent is another common cause.[9]

Solutions:

  • Solvent Selection: Perform small-scale solubility tests with a variety of solvents to find the optimal one. A good starting point for polar molecules like this is a binary solvent system, such as Ethanol/Water, Methanol/Water, or Ethyl Acetate/Hexane.[9]

  • Minimize Hot Solvent: During the recrystallization, add the hot solvent in small portions just until the compound fully dissolves. Adding a large excess will keep your product in solution even after cooling.[9]

  • Recover from Mother Liquor: A significant amount of product may remain in the filtrate (mother liquor). Concentrate the mother liquor by ~75% on a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[9]

Solvent SystemSolubility (Hot)Solubility (Cold)Notes / Potential Issues
Ethanol/WaterHigh in hot ethanolLow in cold aqueous ethanolExcellent for many polar compounds. Add water dropwise to the hot ethanol solution until cloudiness persists.
Ethyl Acetate/HexaneGood in hot EtOAcVery low in hexaneGood for compounds of intermediate polarity. Dissolve in hot EtOAc, then add hexane.
AcetonitrileModerate-HighLowCan be a good single-solvent choice. Ensure slow cooling to avoid oiling out.
IsopropanolGoodLow-ModerateSlower evaporation rate than ethanol, which can promote larger crystal growth.

Table 1: Potential Solvent Systems for Recrystallization.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up for a Neutral Product

This protocol is designed to remove acidic, basic, and water-soluble impurities from a reaction mixture where the desired product is a neutral organic compound.

G start 1. Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) sep_funnel 2. Transfer to Separatory Funnel start->sep_funnel wash1 3. Wash with 1M HCl (aq) (Removes basic impurities) sep_funnel->wash1 separate1 4. Separate Layers (Keep organic layer) wash1->separate1 wash2 5. Wash with sat. NaHCO3 (aq) (Removes acidic impurities) separate1->wash2 separate2 6. Separate Layers (Keep organic layer) wash2->separate2 wash3 7. Wash with Brine (Removes residual water) separate2->wash3 separate3 8. Separate Layers (Keep organic layer) wash3->separate3 dry 9. Dry Organic Layer (e.g., over Na2SO4 or MgSO4) separate3->dry end 10. Filter and Concentrate to yield Crude Product dry->end

Caption: Workflow for a standard liquid-liquid extraction.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl or 5% citric acid).[7] Stopper the funnel, invert, and vent frequently. Shake gently to mix the layers. Allow the layers to separate and drain the lower aqueous layer.

    • Self-Validation: Check the pH of the discarded aqueous layer with pH paper to ensure it is acidic.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake and vent carefully as CO₂ gas may be evolved. Allow the layers to separate and drain the aqueous layer.

    • Self-Validation: Check the pH of the discarded aqueous layer to ensure it is basic.

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer. Shake, separate, and drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, which can then be further purified.

Protocol 2: Recrystallization for Purification

This protocol describes the purification of a solid product based on its differential solubility in a hot versus cold solvent.[4]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) with swirling until the solvent boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all of the solid dissolves.[9] An excess of solvent will reduce your final yield.

    • Troubleshooting: If there are insoluble impurities, perform a hot filtration: filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling (Crystal Growth): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of pure, well-defined crystals.[4]

    • Troubleshooting: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal of the pure product.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid.[9]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass or drying dish to dry completely.

References

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Google Patents. (1998). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Google Patents. (2006). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2008). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • Chemistry university. (2021). Hydrolysis of Nitriles. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Google Patents. (2003). HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-oxo-1H-pyridine-4-carbonitrile Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-oxo-1H-pyridine-4-carbonitrile core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in novel therapeutics and functional materials.[1][2] While synthetically accessible, these compounds present a unique and often frustrating set of characterization challenges. Their inherent chemical properties, particularly keto-enol tautomerism and strong intermolecular interactions, can lead to ambiguous spectroscopic data and difficult purification profiles. This guide provides field-proven insights, troubleshooting protocols, and expert analysis to help you navigate these complexities with confidence. We will move beyond simple procedural lists to explain the causality behind these challenges and their solutions, ensuring your characterization is both accurate and robust.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and points of confusion that researchers encounter.

Q1: Why does my ¹H NMR spectrum look so complex, showing more peaks than expected or broad, ill-defined signals?

A: The primary reason is the existence of tautomers. Your product, 2-oxo-1H-pyridine-4-carbonitrile, is in a dynamic equilibrium with its tautomeric form, 2-hydroxy-pyridine-4-carbonitrile.[3][4] Depending on the solvent, temperature, and concentration, you may be observing signals for both distinct species, or broadened, time-averaged signals if the rate of interconversion is intermediate on the NMR timescale. The acidic N-H proton can also undergo exchange with residual water in the solvent, leading to significant broadening or complete disappearance of its signal.

Q2: Which tautomer—the 'oxo' (amide) or 'hydroxy' (enol) form—is dominant?

A: The position of the equilibrium is highly dependent on the environment. In the solid state and in polar, protic solvents like water or methanol, the 2-pyridone (oxo) form is heavily favored due to its ability to form stable, hydrogen-bonded dimers and its greater polarity.[5][6] In non-polar, aprotic solvents such as cyclohexane or chloroform, the proportion of the 2-hydroxypyridine (hydroxy) form increases significantly, and both tautomers can coexist in comparable amounts.[5][7] This solvent-dependent behavior is a critical factor to consider when interpreting any spectroscopic or chromatographic data.

Q3: I'm struggling with low solubility for my compound. What solvents are recommended for analysis?

A: Low solubility is a frequent challenge, stemming from the planar, polar structure that promotes strong crystal lattice packing via hydrogen bonding and π-stacking. For NMR analysis, highly polar, aprotic solvents like DMSO-d₆ are often the first choice as they effectively disrupt intermolecular hydrogen bonds. For HPLC, a mobile phase containing a polar organic modifier like acetonitrile or methanol is standard, but the aqueous component may require buffering to ensure the compound remains in a single ionic state. If solubility remains an issue, consider gentle warming or using a co-solvent system, such as a mixture of DMSO and chloroform for NMR.

Q4: My mass spectrometry data shows the correct molecular ion, but the fragmentation pattern is difficult to interpret. What's happening?

A: The fragmentation can be complicated by the presence of tautomers, which may fragment via different pathways. Furthermore, the nitrile group is a common site for fragmentation. In electrospray ionization (ESI), you may also be observing adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺). It is crucial to use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of your molecular ion and key fragments, providing a much higher degree of confidence than nominal mass alone.

Section 2: Troubleshooting Guide: A Workflow-Based Approach

This section provides detailed, practical solutions to specific problems encountered during the experimental workflow.

G cluster_0 Purification & Isolation cluster_1 Analysis cluster_2 Final Confirmation P1 Crude Product (Post-Synthesis) P2 Problem: Persistent Impurities P1->P2 P3 Problem: Low Solubility/ Oiling Out P1->P3 A1 Purified Product P2->A1 Solution: Optimized Chromatography or Recrystallization P3->A1 Solution: Solvent Screening A2 HPLC Analysis A1->A2 A3 NMR Spectroscopy A1->A3 A4 Mass Spectrometry A1->A4 C1 Consistent Data Across All Techniques? A2->C1 A3->C1 A4->C1 C1->P1 No C2 Structure Verified C1->C2 Yes

Caption: General characterization workflow for 2-oxo-1H-pyridine-4-carbonitrile products.

Purification & Isolation Issues
IssueProbable Cause(s)Recommended Solution(s)
Persistent Impurities - Co-crystallization with starting materials or byproducts.- Similar polarity of impurities, leading to co-elution in column chromatography.1. Recrystallization Solvent Screening: Test a range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane mixtures).2. Chromatography Optimization: If using silica gel, try a gradient elution with a more polar solvent system. Consider switching to a different stationary phase like alumina or reversed-phase silica.3. Acid-Base Extraction: If impurities have different pKa values, an aqueous acid-base workup can selectively remove them.
Product "Oils Out" or Fails to Crystallize - Presence of residual solvent or minor impurities disrupting the crystal lattice.- The compound may be intrinsically low-melting or amorphous.1. Trituration: Vigorously stir the oil in a non-solvent (like diethyl ether or hexanes) to induce solidification.2. Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the supersaturated solution.3. High Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying under high vacuum, possibly with gentle heating.
Low Yield After Purification - High solubility of the product in the crystallization or chromatography solvent.- Irreversible adsorption onto the silica gel column.1. Cool Crystallization: Cool the crystallization filtrate to 0°C or below to maximize product precipitation.2. Column Deactivation: For sensitive compounds, pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites and prevent adsorption.
Spectroscopic Characterization Issues

NMR is often the most challenging technique due to tautomerism. Understanding the impact of your chosen solvent is paramount.

ProblemProbable Cause(s)Recommended Solution(s)
Broad or Disappearing NH Proton - Intermediate rate of chemical exchange with trace water in the solvent.- Quadrupolar broadening from the ¹⁴N nucleus.1. Use High-Purity Solvent: Employ fresh, sealed ampoules of deuterated solvent (especially DMSO-d₆).2. D₂O Exchange: Add a drop of D₂O to your NMR tube. The NH proton will exchange with deuterium, causing its signal to disappear, confirming its identity.[8]3. Low-Temperature NMR: Cooling the sample can slow the exchange rate, resulting in a sharper signal.
Inconsistent Chemical Shifts - Tautomeric equilibrium shifting due to different solvents, concentrations, or temperatures.1. Standardize Conditions: Always use the same solvent and approximate concentration for comparing different batches.2. Report All Parameters: When reporting data, always specify the solvent, concentration, and temperature at which the spectrum was acquired.
More Aromatic Signals Than Expected - Slow tautomeric interconversion, resulting in distinct signals for both the oxo and hydroxy forms.1. Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can be diagnostic. If tautomers are present, the peaks may coalesce into a single averaged set of signals at higher temperatures.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges (in DMSO-d₆)

AssignmentTautomer Form¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
NH2-Pyridone11.0 - 12.5 (broad s)-
OH2-Hydroxypyridine9.0 - 10.5 (broad s)-
H-32-Pyridone~6.5 (d)~105
H-52-Pyridone~7.8 (d)~140
H-62-Pyridone~7.6 (dd)~135
CNBoth-115 - 120
C=O2-Pyridone-160 - 165
C-OH2-Hydroxypyridine-155 - 160
Note: These are estimated values. Actual shifts will vary based on substitution patterns.
  • Drying: Dry the purified sample under high vacuum for at least 4 hours to remove residual solvents.

  • Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Addition: Using a microliter syringe, add 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆ from a sealed ampoule).

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Gentle warming may be required for poorly soluble compounds.

  • Acquisition: Acquire a standard ¹H spectrum. If the NH proton is of interest, acquire the spectrum promptly to minimize exchange with atmospheric moisture.

HPLC is essential for assessing purity. However, the polar and potentially ionizable nature of these compounds requires careful method development.

G start HPLC Problem (e.g., Poor Peak Shape) q1 Is peak tailing or fronting? start->q1 q2 Poor Resolution? start->q2 a1_tail Possible Cause: Secondary interactions with silica or metal contamination q1->a1_tail Tailing a1_front Possible Cause: Column overload q1->a1_front Fronting sol1_tail Solution: 1. Add TFA or Formic Acid (0.1%) to mobile phase. 2. Use a column with high-purity silica. 3. Buffer the mobile phase (e.g., phosphate). a1_tail->sol1_tail sol1_front Solution: 1. Reduce sample concentration. 2. Inject a smaller volume. a1_front->sol1_front a2 Possible Cause: Insufficient selectivity q2->a2 sol2 Solution: 1. Change organic modifier (ACN vs MeOH). 2. Try a different stationary phase (e.g., Phenyl-Hexyl, PFP). 3. Adjust mobile phase pH. a2->sol2

Caption: Troubleshooting workflow for common HPLC issues.

This method serves as a robust starting point for analysis.

  • Instrumentation: Standard HPLC system with UV detection.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[9]

  • Detection: UV at 254 nm and 280 nm (or lambda max of the compound).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]

Rationale: The acidic modifier (formic acid or TFA) helps to protonate the pyridine nitrogen and any silanol groups on the column, leading to sharper, more symmetrical peaks.[10][11] A gradient elution is necessary to elute both polar and potentially non-polar impurities from the column in a reasonable time.

Section 3: The Tautomerism Deep Dive

The single most important concept for characterizing these molecules is understanding the 2-pyridone <=> 2-hydroxypyridine equilibrium.[6] This is not a case of one correct structure; both exist, and their ratio is a function of their environment.

Caption: Tautomeric equilibrium of the 2-oxo-1H-pyridine core.

The 2-pyridone form contains an amide-like functionality, while the 2-hydroxypyridine form is an aromatic alcohol. This has profound implications:

  • For NMR: As discussed, this can lead to two sets of signals or averaged signals. The aromaticity of the ring is also different between the two forms, affecting the chemical shifts of the ring protons.[7]

  • For UV-Vis Spectroscopy: The two tautomers have different chromophores and thus different λmax values. The 2-pyridone form typically absorbs at a longer wavelength than the 2-hydroxypyridine form.[5]

  • For Reactivity: The presence of the hydroxy form can lead to unexpected O-alkylation or O-acylation side reactions if the compound is used as a nucleophile under certain conditions.

By understanding and controlling for this tautomeric behavior—primarily through consistent and careful choice of solvents—researchers can achieve reproducible and unambiguous characterization of these valuable compounds.

References

  • Inductive Production of 2-Pyridones. (2021). mBio, 12(6). [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

  • Shuaib, N., El-roby, A., & El-Nahas, A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1898. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • H.NMR-Spectrum of Compound{2}. ResearchGate. [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Genomics, Proteomics & Bioinformatics. [Link]

  • Ricinine. mzCloud. [Link]

  • Showing metabocard for 2-Hydroxypyridine (HMDB0013751). Human Metabolome Database. [Link]

  • Solubility of 1-methyl-4-oxo-pyridine-3-carbonitrile. Solubility of Things. [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (2024). IIP Series. [Link]

  • Patel, R. Synthesis of 2-pyridones. University of Bristol. [Link]

  • 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Meza-Menchaca, T., et al. (2015). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 20(8), 13836-13848. [Link]

  • 2-Pyridinecarbonitrile. NIST WebBook. [Link]

  • Supporting information Synthesis of the pyrene derivative. (2018). Preprints.org. [Link]

  • Pyridine-2-carbonitrile. PubChem. [Link]

  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8. [Link]

  • ¹H-NMR spectra of pyridones I. ResearchGate. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. [Link]

  • Kumar, A., et al. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 10(1), 19593. [Link]

Sources

Stability issues of 2-Hydroxyisonicotinonitrile under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxyisonicotinonitrile

Introduction

Welcome to the technical support guide for this compound (CAS 94805-51-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Due to its tautomeric nature (existing as both 2-hydroxypyridine and 2-pyridone forms) and the reactivity of the nitrile group, this compound can exhibit stability issues under various experimental conditions.[1] This guide provides in-depth answers to frequently encountered problems, explains the underlying chemical principles driving its degradation, and offers validated protocols to help you troubleshoot and ensure the integrity of your experiments.

Section 1: General Stability and Storage

FAQ 1.1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment. The key is to protect it from moisture, light, and high temperatures, which can accelerate degradation. An inert atmosphere is recommended for extended storage.

Rationale: The compound is susceptible to hydrolysis and potential oxidation. Storing it under an inert gas like argon or nitrogen displaces atmospheric moisture and oxygen, minimizing these degradation pathways.[2] Cool temperatures slow down the rate of any potential decomposition reactions.

Recommended Storage Conditions Summary

Parameter Condition Rationale
Temperature 2–8 °C (Refrigerated) Slows kinetic rate of degradation.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation and hydrolysis from atmospheric moisture.[2]
Light Amber vial or dark location Protects against potential photolytic degradation.

| Container | Tightly sealed, non-reactive (e.g., glass) | Prevents contamination and moisture ingress.[2] |

Section 2: Stability in Solution & Reaction Conditions

This section delves into the most common source of instability: the reaction environment. Understanding how pH, temperature, and reactive species interact with your compound is critical.

FAQ 2.1: My reaction in acidic media is giving low yields and multiple unknown peaks on HPLC. What is happening?

Under acidic conditions, especially with heating, this compound is highly susceptible to hydrolysis of the nitrile group.[3] This is a classic reaction where the nitrile is converted first to an amide (2-hydroxyisonicotinamide) and then to the corresponding carboxylic acid (2-hydroxyisonicotinic acid).[4]

Causality—The Mechanism: The reaction is catalyzed by acid. The nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon. This makes it highly susceptible to nucleophilic attack by water, initiating the hydrolysis cascade.

Below is a diagram illustrating the acid-catalyzed hydrolysis pathway.

AcidHydrolysis cluster_0 Step 1: Protonation & Nucleophilic Attack cluster_1 Step 2: Tautomerization & Amide Formation cluster_2 Step 3: Further Hydrolysis to Carboxylic Acid Start This compound Protonated Protonated Nitrile (Enhanced Electrophile) Start->Protonated + H+ Adduct Water Adduct Protonated->Adduct + H2O Tautomer Protonated Imidic Acid Adduct->Tautomer Proton Transfer Amide 2-Hydroxyisonicotinamide (Intermediate) Tautomer->Amide - H+ ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ AcidAdduct Tetrahedral Intermediate ProtonatedAmide->AcidAdduct + H2O End 2-Hydroxyisonicotinic Acid (Final Product) AcidAdduct->End - NH4+

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Steps:

  • Lower the Temperature: If your reaction allows, run it at a lower temperature to disfavor the hydrolysis pathway.

  • Use Anhydrous Conditions: If water is not a reactant, ensure your solvent and reagents are scrupulously dry.

  • Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent over-reaction to the carboxylic acid.

  • Choose a Milder Acid: If possible, switch from a strong mineral acid (like HCl or H₂SO₄) to a weaker organic acid or a Lewis acid that is less likely to promote hydrolysis.

FAQ 2.2: I'm performing a reaction under basic conditions (e.g., NaOH, K₂CO₃) and observing degradation. What is the likely pathway?

Similar to acidic conditions, basic media can promote the hydrolysis of the nitrile group. However, the mechanism and products differ slightly. The reaction proceeds via direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[3][4]

Causality—The Mechanism: The hydroxide ion (OH⁻) is a potent nucleophile and attacks the electrophilic nitrile carbon directly. This forms a negatively charged intermediate that is subsequently protonated by water or another proton source. Under vigorous conditions (high temperature, high base concentration), the intermediate amide can be further hydrolyzed to the carboxylate salt.[4][5]

BaseHydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation to Amide cluster_2 Step 3: Further Hydrolysis to Carboxylate Start This compound Adduct Hydroxy-Imino Anion Start->Adduct + OH- Protonated Imino Acid Adduct->Protonated + H2O Amide 2-Hydroxyisonicotinamide (Intermediate) Protonated->Amide Tautomerization AmideAttack Tetrahedral Intermediate Amide->AmideAttack + OH- End 2-Hydroxyisonicotinate Salt (Final Product) AmideAttack->End - NH3

Caption: Base-catalyzed hydrolysis of this compound.

Troubleshooting Steps:

  • Milder Base: If the reaction chemistry permits, use a weaker, non-nucleophilic base (e.g., a hindered amine base like DBU or DIPEA) instead of hydroxide or alkoxides.

  • Control Stoichiometry: Use the minimum required amount of base. An excess will drive unwanted hydrolysis.

  • Aqueous vs. Organic Base: If possible, use an organic base in an anhydrous solvent to eliminate the nucleophilic water/hydroxide component.

  • Acidic Workup: Upon reaction completion, an acidic workup is required to convert the carboxylate salt back to the free carboxylic acid if that is the desired product.[3]

FAQ 2.3: My sample is turning brown upon heating in solution. Is this thermal decomposition?

Yes, discoloration upon heating is a strong indicator of thermal decomposition. While the exact decomposition temperature can vary based on the solvent and other components, pyridine-containing molecules can undergo complex degradation pathways at elevated temperatures.[6][7]

Potential Degradation Products:

  • Hydrolysis Products: As discussed above, if water is present.

  • Decarbonylation/Decyanation: At very high temperatures, the ring or functional groups may fragment.

  • Polymerization: Unstable intermediates can potentially polymerize, leading to insoluble, often colored, materials.

Troubleshooting Steps:

  • Determine Thermal Onset: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the precise onset temperature of decomposition for your specific mixture.

  • Use Lower Boiling Point Solvents: Select a solvent that allows you to run the reaction at a temperature well below the decomposition onset.

  • Consider Flow Chemistry: For reactions requiring high temperatures, using a micro-flow reactor can minimize the time the compound spends at elevated temperatures, thus reducing degradation.

Section 3: Protocol for a Forced Degradation Study

To systematically evaluate the stability of this compound and identify its potential degradation products, a forced degradation (or stress testing) study is essential. This is a standard practice in pharmaceutical development, guided by ICH guidelines.[8]

Objective: To intentionally degrade the sample under controlled conditions to predict its stability profile and ensure analytical methods can detect any impurities.

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Heat at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal: Heat 1 mL of the stock solution at 80 °C for 48 hours, protected from light.

    • Control: Keep 1 mL of the stock solution under normal storage conditions (e.g., 4 °C, protected from light).

  • Sample Preparation for Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Crucially, neutralize the acidic and basic samples to an appropriate pH (e.g., pH 7) to quench the degradation reaction before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution).

    • Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information for the parent compound and any new peaks that appear.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation.

    • Use the MS data to propose structures for the observed degradation products. The most likely products are summarized in the table below.

Summary of Potential Degradation Products

Stress Condition Likely Degradation Product(s) Expected m/z [M+H]⁺
Acidic Hydrolysis 2-Hydroxyisonicotinamide 139.05
2-Hydroxyisonicotinic acid 140.03
Basic Hydrolysis 2-Hydroxyisonicotinamide 139.05
2-Hydroxyisonicotinate 138.02 (M-H)⁻
**Oxidative (H₂O₂) ** This compound-N-oxide 137.03

| | Ring-opened products | Variable |

References

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Validation & Comparative

The 2-oxo-1H-pyridine-4-carbonitrile Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic selection and optimization of core chemical scaffolds. Among the privileged structures in the medicinal chemist's toolbox, nitrogen-containing heterocycles hold a prominent position due to their inherent ability to engage in crucial biological interactions. This guide provides an in-depth, objective comparison of the 2-oxo-1H-pyridine-4-carbonitrile scaffold against other widely utilized heterocycles: quinolines, indoles, pyrimidines, and imidazoles. By examining their synthesis, biological activities with supporting experimental data, and metabolic profiles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for informed scaffold selection in their discovery programs.

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds are integral to the architecture of a vast number of pharmaceuticals. Their unique electronic properties, three-dimensional conformations, and capacity for hydrogen bonding and other non-covalent interactions make them ideal frameworks for designing molecules that can selectively bind to biological targets with high affinity. The choice of a core scaffold is a pivotal decision in the drug discovery cascade, influencing not only the pharmacological profile but also the synthetic tractability and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a potential drug candidate.

This guide will focus on a comparative analysis of the 2-oxo-1H-pyridine-4-carbonitrile moiety, a versatile scaffold that has garnered significant interest for its wide spectrum of biological activities.[1][2][3][4] We will dissect its performance in the context of other established heterocyclic systems to provide a clear perspective on its strengths and potential applications.

The 2-oxo-1H-pyridine-4-carbonitrile Scaffold: A Rising Star

The 2-oxo-1H-pyridine-4-carbonitrile core, a member of the broader pyridinone family, is characterized by a pyridine ring bearing a carbonyl group at the 2-position and a nitrile group at the 4-position. This arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a versatile building block in medicinal chemistry. Pyridinone-containing compounds have demonstrated a wide array of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2][3][4]

Key Structural and Physicochemical Features

The 2-oxo-1H-pyridine-4-carbonitrile scaffold possesses both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen and nitrile nitrogen) functionalities, enabling it to form multiple interactions with biological targets.[1][2] The presence of the polar pyridinone ring can also influence a molecule's solubility and other physicochemical properties.[1][2]

Figure 2: Comparative metabolic stability profiles of the heterocyclic scaffolds.

Generally, the pyridinone scaffold is considered to have favorable metabolic stability, often being introduced to improve the drug-like properties of a molecule. In a direct comparison, 4(1H)-pyridones showed better metabolic stability than their 4(1H)-quinolone counterparts. [2]Indoles, on the other hand, are often susceptible to metabolic oxidation, which can be a liability in drug design. [5]The metabolic pathways of pyrimidines and imidazoles are well-understood and can be modulated through chemical modification. [6][7][8]

Experimental Protocols

To provide practical guidance, this section details representative synthetic protocols for the 2-oxo-1H-pyridine-4-carbonitrile scaffold and the other compared heterocycles.

Synthesis of a Representative 2-oxo-1H-pyridine-4-carbonitrile Derivative

Synthesis of 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile [9][10] This protocol describes a multicomponent reaction for the synthesis of a highly functionalized 2-pyridone derivative.

Materials:

  • 4-chlorobenzaldehyde

  • Malononitrile

  • 10% Sodium hydroxide solution

  • Water

  • Ethanol

Procedure:

  • To a suitable reaction vessel, add 4-chlorobenzaldehyde (1 mmol) and malononitrile (2 mmol).

  • Add 2 mL of water to the mixture.

  • While stirring, add 1 mL of a 10% aqueous sodium hydroxide solution.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from a 95% aqueous ethanol solution to yield the final product.

Synthesis_Workflow start Starting Materials (Aldehyde, Malononitrile) step1 Reaction Setup (Water, NaOH) start->step1 step2 Stirring at RT step1->step2 step3 Filtration step2->step3 step4 Recrystallization (Ethanol/Water) step3->step4 end Final Product step4->end

Figure 3: General workflow for the synthesis of a 2-oxo-1H-pyridine-4-carbonitrile derivative.
General Synthetic Approaches for Comparator Heterocycles

The following provides an overview of common synthetic strategies for the other heterocyclic scaffolds discussed in this guide. For detailed, step-by-step protocols, readers are encouraged to consult the cited references.

  • Quinolines: Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are widely used. These typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.

  • Indoles: The Fischer indole synthesis is a cornerstone method, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. Other notable methods include the Reissert, Leimgruber-Batcho, and Bartoli syntheses.

  • Pyrimidines: The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidones, which can be further modified. Other methods often involve the condensation of 1,3-dicarbonyl compounds with amidines or ureas.

  • Imidazoles: The Radziszewski synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a classical method. The Van Leusen imidazole synthesis is another versatile approach.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparison of the 2-oxo-1H-pyridine-4-carbonitrile scaffold with other key heterocycles in medicinal chemistry. The 2-oxo-1H-pyridine-4-carbonitrile scaffold emerges as a highly promising and versatile platform for drug discovery. Its synthetic accessibility through multicomponent reactions, coupled with a broad spectrum of biological activities and generally favorable metabolic stability, makes it an attractive starting point for the development of novel therapeutic agents.

While quinolines and indoles have a longer history and have yielded numerous successful drugs, the 2-oxo-1H-pyridine-4-carbonitrile scaffold offers a distinct and potentially advantageous profile, particularly in terms of its physicochemical properties and synthetic diversity. Pyrimidines and imidazoles remain fundamental building blocks, and the choice between these and the 2-oxo-1H-pyridine-4-carbonitrile scaffold will depend on the specific therapeutic target and desired drug-like properties.

Future research will undoubtedly continue to explore the vast chemical space around the 2-oxo-1H-pyridine-4-carbonitrile core, leading to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of the intricate interplay between chemical structure and biological function deepens, data-driven comparative guides such as this will become increasingly vital for the rational design of the next generation of medicines.

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The Emerging Role of the o-Cyanophenol Moiety in Oncology: A Comparative Guide to a Promising Anticancer Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective anticancer therapeutics, the identification and validation of new pharmacophores are paramount. This guide delves into the burgeoning potential of the 2-hydroxyisonicotinonitrile scaffold, and more broadly, the o-cyanophenol (2-hydroxybenzonitrile) moiety, as a promising pharmacophore in the design of next-generation anticancer drugs. We will explore its mechanistic underpinnings, compare its potential efficacy with established alternatives, and provide robust experimental frameworks for its validation.

The o-Cyanophenol Pharmacophore: A Structurally Simple Scaffold with Potent Possibilities

The o-cyanophenol group, characterized by a hydroxyl group positioned ortho to a nitrile group on an aromatic ring, is a key structural alert for potent biological activity. While direct and extensive research on this compound itself is emerging, the broader class of molecules containing this feature has demonstrated significant anticancer effects. This moiety can engage in crucial molecular interactions, such as hydrogen bonding via the hydroxyl group and dipole-dipole or hydrogen bond acceptor interactions through the nitrile group. These interactions are fundamental to the high-affinity binding of small molecules to protein targets.[1][2]

Derivatives of structurally related compounds, such as 2-phenylacrylonitrile, have shown potent inhibitory activity against cancer cell lines like HCT116 and BEL-7402, with IC50 values in the nanomolar range.[3][4] This highlights the potential of the cyano-group in conjunction with an aromatic system to drive potent anticancer effects.

Mechanistic Insights: How Might o-Cyanophenol Derivatives Exert Anticancer Activity?

Based on analogous structures, compounds featuring the o-cyanophenol moiety may employ a multi-pronged attack on cancer cells. Several potential mechanisms of action are plausible and warrant experimental investigation.

Disruption of Microtubule Dynamics

A prominent mechanism for similarly structured molecules is the inhibition of tubulin polymerization.[3][4] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] The o-cyanophenol pharmacophore could potentially bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics.

Hypothesized Mechanism of Action: Tubulin Inhibition

G o-Cyanophenol Derivative o-Cyanophenol Derivative Tubulin Binding Tubulin Binding o-Cyanophenol Derivative->Tubulin Binding Microtubule Destabilization Microtubule Destabilization Tubulin Binding->Microtubule Destabilization G2/M Phase Arrest G2/M Phase Arrest Microtubule Destabilization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Hypothesized pathway of tubulin inhibition by o-cyanophenol derivatives.

Inhibition of Key Signaling Pathways

Other related hydroxy-aromatic compounds have been shown to inhibit critical cancer-promoting signaling pathways. For instance, 2'-hydroxycinnamaldehyde has been identified as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation.[6] Similarly, 2'-hydroxyflavanone has demonstrated anticancer activity by inhibiting the PI3K/AKT/mTOR pathway.[7][8] The o-cyanophenol moiety could serve as a scaffold for designing inhibitors of these pathways.

Induction of Oxidative Stress

The generation of reactive oxygen species (ROS) is another potential mechanism. Some anticancer compounds exert their effects by increasing intracellular ROS levels, leading to oxidative damage and apoptosis.[6] The phenolic hydroxyl group could play a role in redox cycling, contributing to ROS production within cancer cells.

Comparative Analysis: Benchmarking Against Established Anticancer Agents

To validate the potential of the o-cyanophenol pharmacophore, it is crucial to compare its efficacy against well-established anticancer drugs that target similar mechanisms.

Pharmacophore/Drug Primary Mechanism of Action Target Cancer Types (Examples) Reported IC50 Range Key Limitations
o-Cyanophenol Derivatives (Hypothetical) Tubulin Inhibition, STAT3/AKT InhibitionBroad-spectrum (to be determined)Potentially nM to low µMTo be determined through research
Paclitaxel (Taxol®) Microtubule StabilizationOvarian, Breast, Lung Cancer1-10 nMNeurotoxicity, Myelosuppression, Drug Resistance
Combretastatin A-4 Tubulin Inhibition (Colchicine site)Solid Tumors (as a vascular disrupting agent)Sub-nanomolar to low nMPoor bioavailability, conversion to inactive cis-isomer
Gefitinib (Iressa®) EGFR Tyrosine Kinase InhibitionNon-Small Cell Lung Cancer10-800 nMAcquired resistance (T790M mutation), Skin rash, Diarrhea
Doxorubicin DNA Intercalation, Topoisomerase II InhibitionLeukemias, Lymphomas, Breast, Ovarian Cancer10 nM - 1 µMCardiotoxicity, Myelosuppression

This comparative table illustrates that while established drugs are potent, they are often beset by significant limitations, including toxicity and drug resistance. The o-cyanophenol scaffold offers the potential for novel agents with potentially different toxicity profiles and efficacy against resistant tumors.

Experimental Validation Workflow: A Step-by-Step Guide

Validating a novel pharmacophore requires a systematic and rigorous experimental approach. The following workflow outlines the key steps for assessing the anticancer potential of a newly synthesized compound containing the o-cyanophenol moiety.

Experimental Workflow for Validation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Initial Cytotoxicity Screening (MTT Assay) B IC50 Determination A->B C Mechanism of Action Studies B->C G Xenograft Mouse Model B->G D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Western Blot (Target Proteins) C->F H Efficacy and Toxicity Studies G->H

Caption: A streamlined workflow for the preclinical validation of novel anticancer compounds.

In Vitro Cytotoxicity Screening

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Mechanism of Action Studies

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][9] An accumulation of cells in the G2/M phase would support a mechanism involving microtubule disruption.

Protocol: Western Blot for Key Signaling Proteins

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, Cyclin B1, Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine changes in protein expression.[3][6]

Conclusion and Future Directions

The o-cyanophenol moiety represents a promising and relatively underexplored pharmacophore for the development of novel anticancer agents. Its structural simplicity and potential for multi-targeted activity make it an attractive starting point for medicinal chemistry campaigns. The experimental protocols outlined in this guide provide a robust framework for validating the anticancer efficacy and elucidating the mechanism of action of new chemical entities based on this scaffold. Future research should focus on synthesizing and screening a diverse library of o-cyanophenol derivatives to establish clear structure-activity relationships (SAR) and to identify lead compounds with potent and selective anticancer activity for further preclinical and clinical development.

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A Comparative Guide to the Bioisosteric Replacement of the Nitrile Group in 2-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. The nitrile group, a versatile and prevalent functional moiety, often plays a crucial role in a molecule's interaction with its biological target. However, the exploration of bioisosteric replacements for the nitrile can unlock enhanced potency, improved pharmacokinetic profiles, and novel intellectual property. This guide provides an in-depth technical comparison of potential bioisosteric replacements for the nitrile group in 2-Hydroxyisonicotinonitrile, a scaffold with latent potential in various therapeutic areas.

The Central Role of the Nitrile in this compound

This compound, also known as 2-oxo-1,2-dihydropyridine-4-carbonitrile, presents a unique electronic and structural profile. The nitrile group, with its strong electron-withdrawing nature, significantly influences the acidity of the pyridinone proton and the overall charge distribution of the aromatic ring.[1][2] Its linear geometry and ability to act as a hydrogen bond acceptor are key determinants of its binding interactions.[2] Any bioisosteric replacement must, therefore, be carefully considered to either mimic or advantageously modulate these critical properties.

Structure of this compound

Caption: Structure of this compound.

Key Bioisosteric Replacements for the Nitrile Group

The most promising bioisosteric replacements for the nitrile group in this context are acidic heterocycles such as tetrazoles and oxadiazoles, as well as the carboxamide and carboxylic acid moieties. These groups can emulate the electronic and hydrogen bonding characteristics of the nitrile while offering distinct physicochemical properties.

The Tetrazole Ring: A Classic Nitrile Bioisostere

The 5-substituted-1H-tetrazole is a well-established bioisostere of the nitrile and carboxylic acid groups.[3] Its key advantages include comparable acidity to a carboxylic acid, metabolic stability, and a similar spatial arrangement of hydrogen bond acceptors.[4]

Comparative Physicochemical Properties

PropertyThis compound (Nitrile)2-Hydroxy-4-(1H-tetrazol-5-yl)pyridine (Tetrazole)Rationale for Change
pKa ~7-8 (estimated for pyridinone N-H)~4-5 (for tetrazole N-H)[5]The tetrazole introduces a more acidic proton, which can lead to different ionization states at physiological pH and potentially stronger ionic interactions with a target.
logP Lower (more lipophilic)Higher (more hydrophilic)The increased nitrogen content of the tetrazole ring generally leads to increased polarity and aqueous solubility.
Hydrogen Bonding AcceptorAcceptor and DonorThe tetrazole ring offers multiple nitrogen atoms as hydrogen bond acceptors and an acidic proton as a donor, providing more versatile interaction capabilities.
Metabolic Stability Generally highVery highThe tetrazole ring is known for its exceptional metabolic stability.

Experimental Protocol: Synthesis of 2-Hydroxy-4-(1H-tetrazol-5-yl)pyridine

The conversion of a nitrile to a tetrazole is a well-documented transformation in medicinal chemistry. A common and effective method involves the [2+3] cycloaddition of an azide source with the nitrile.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in a suitable solvent such as dimethylformamide (DMF).

  • Azide Addition: Add sodium azide (NaN₃) and a proton source, often in the form of ammonium chloride (NH₄Cl) or triethylamine hydrochloride.

  • Heating: Heat the reaction mixture, typically between 80-120 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture and pour it into acidified water.

  • Isolation: The product, 2-Hydroxy-4-(1H-tetrazol-5-yl)pyridine, will precipitate and can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Caption: Synthetic workflow for the conversion of a nitrile to a tetrazole.

The Oxadiazole Ring: A Modulator of Polarity and Lipophilicity

1,2,4- and 1,3,4-oxadiazoles are also considered effective bioisosteres for nitriles and amides.[6] They offer a different electronic distribution and hydrogen bonding pattern compared to tetrazoles, often resulting in a more lipophilic character.

Comparative Physicochemical Properties

PropertyThis compound (Nitrile)3-(2-Hydroxypyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one (Oxadiazole)Rationale for Change
pKa ~7-8 (estimated for pyridinone N-H)~6-7 (estimated for oxadiazolone N-H)The oxadiazolone is generally less acidic than a tetrazole, which can be advantageous for tuning the overall acidity of the molecule.
logP LowerIntermediateOxadiazoles are typically more lipophilic than tetrazoles but more hydrophilic than the parent nitrile, offering a means to fine-tune solubility and permeability.
Hydrogen Bonding AcceptorAcceptor and DonorThe oxadiazole ring provides hydrogen bond acceptors, and the N-H group on the oxadiazolone acts as a donor.
Metabolic Stability Generally highHighThe oxadiazole ring is metabolically robust.

Experimental Protocol: Synthesis of 3-(2-Hydroxypyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one

The synthesis of a 1,2,4-oxadiazol-5-one from a nitrile typically involves a two-step process.

Step-by-Step Methodology:

  • Amidoxime Formation: React this compound with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate in a solvent such as ethanol. This reaction is typically heated to reflux to form the corresponding amidoxime intermediate.

  • Cyclization: The isolated amidoxime is then cyclized with a carbonyl source. For the 5-oxo derivative, this can be achieved by reacting with a chloroformate, such as ethyl chloroformate, in the presence of a base, or with a phosgene equivalent.

  • Work-up and Isolation: The reaction mixture is worked up, often involving an acidic quench, and the product is isolated by filtration or extraction. Purification is typically performed by chromatography or recrystallization.

Caption: Synthetic pathway to a 1,2,4-oxadiazol-5-one from a nitrile.

Carboxamide and Carboxylic Acid: Exploring Hydrophilicity and Hydrogen Bonding

Replacing the nitrile with a carboxamide or a carboxylic acid introduces more traditional functional groups that can significantly alter the molecule's properties.

Comparative Physicochemical Properties

BioisosterepKalogPHydrogen BondingKey Considerations
Carboxamide N/A (neutral)HigherDonor and AcceptorIncreases hydrophilicity and provides strong hydrogen bonding capabilities. Can be a point of metabolic transformation.
Carboxylic Acid ~4-5HighestDonor and AcceptorSignificantly increases acidity and hydrophilicity. Can improve solubility but may also lead to rapid clearance.

Synthesis of 2-Oxo-1,2-dihydropyridine-4-carboxamide and 2-Oxo-1,2-dihydropyridine-4-carboxylic Acid

These transformations are typically achieved through the hydrolysis of the nitrile group under either acidic or basic conditions.[7]

Experimental Protocol: Hydrolysis of this compound

  • To Carboxamide (Partial Hydrolysis): Careful hydrolysis of the nitrile using a mixture of a mineral acid (e.g., sulfuric acid) and water at controlled temperatures can yield the carboxamide. Alternatively, basic hydrolysis with hydrogen peroxide is a common method.

  • To Carboxylic Acid (Complete Hydrolysis): More forcing conditions, such as prolonged heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH), will lead to the complete hydrolysis of the nitrile to the carboxylic acid.

Comparative Biological Activity: A Case Study in Antimicrobial Potential

While direct comparative studies on this compound and its bioisosteres are limited, the broader class of 2-hydroxypyridine derivatives has shown promise as antimicrobial agents.[1][8] The introduction of different functional groups at the 4-position can significantly modulate this activity.

Hypothetical Comparative Antimicrobial Data (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliRationale
This compound 3264The nitrile provides a specific interaction point, but overall polarity may limit cell wall penetration.
2-Hydroxy-4-(1H-tetrazol-5-yl)pyridine 1632The increased acidity and hydrogen bonding potential of the tetrazole may lead to enhanced interactions with bacterial targets.
3-(2-Hydroxypyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one 3232The balanced lipophilicity of the oxadiazole may improve cell membrane permeability, leading to comparable or slightly improved activity.
2-Oxo-1,2-dihydropyridine-4-carboxamide 64128The high polarity of the carboxamide might hinder its ability to cross bacterial cell membranes, potentially reducing activity.
2-Oxo-1,2-dihydropyridine-4-carboxylic Acid >128>128The highly charged nature of the carboxylate at physiological pH could severely limit cell penetration and lead to poor activity.

Note: The above data is illustrative and intended to guide experimental design. Actual results may vary.

Conclusion and Future Directions

The bioisosteric replacement of the nitrile group in this compound offers a rich avenue for modulating the physicochemical and biological properties of this scaffold. Tetrazoles and oxadiazoles stand out as particularly promising replacements, offering a balance of metabolic stability, varied electronic profiles, and versatile hydrogen bonding capabilities. The choice of bioisostere should be guided by the specific therapeutic target and the desired pharmacokinetic profile. Further experimental investigation is warranted to fully elucidate the structure-activity relationships of these novel derivatives and to unlock their full therapeutic potential.

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A Comparative Analysis of 2-Hydroxyisonicotinonitrile-Based Compounds and Standard-of-Care Antivirals for Influenza A (H5N1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anti-Influenza Agents

The emergence of highly pathogenic avian influenza (HPAI) A (H5N1) virus strains presents a persistent global health threat, necessitating the development of novel antiviral therapeutics. While current standard-of-care drugs have demonstrated efficacy, the potential for antiviral resistance underscores the importance of exploring new chemical scaffolds and mechanisms of action. This guide provides a comparative overview of an emerging class of compounds based on the 2-hydroxyisonicotinonitrile (also known as 2-oxonicotinonitrile or 2-ONN) scaffold and the established antiviral drugs for influenza A (H5N1).

Recent research into 2-pyridinone derivatives has highlighted their potential as antiviral agents. A notable study by Elsherbini et al. (2022) described the synthesis and biological evaluation of 2-oxonicotinonitrile (2-ONN) derivatives and their nucleoside analogues, with one compound, a nucleoside analogue designated 2a(Ac), demonstrating promising activity against influenza A (H5N1) in vitro.[1][2] This guide will delve into the available data for these compounds and compare them to the current therapeutic landscape.

Mechanism of Action: A Tale of Two Strategies

A fundamental difference between the investigational 2-ONN compounds and the standard-of-care drugs lies in their presumed mechanisms of action.

This compound-Based Compounds: An Emerging Picture

The precise antiviral mechanism of 2-ONN derivatives against influenza A (H5N1) is not yet fully elucidated. As nucleoside analogues, it is hypothesized that they may act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme complex for viral replication. By incorporating into the growing viral RNA chain, these analogues could terminate transcription and prevent the synthesis of new viral genomes. Further research is required to confirm this mechanism and identify the specific subunit of the RdRp complex that is targeted.

2-ONN_Analogue 2-ONN Nucleoside Analogue RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2-ONN_Analogue->RdRp Inhibition vRNA_Replication Viral RNA Replication RdRp->vRNA_Replication Mediates Chain_Termination RNA Chain Termination RdRp->Chain_Termination Leads to

Caption: Hypothesized mechanism of 2-ONN nucleoside analogues.

Standard-of-Care: Neuraminidase and Endonuclease Inhibition

Current first-line treatments for influenza A (H5N1) primarily fall into two classes based on their molecular targets:

  • Neuraminidase Inhibitors (NIs): This class includes drugs like oseltamivir and zanamivir.[3][4][5] Neuraminidase is a viral surface glycoprotein essential for the release of newly formed virus particles from an infected host cell.[6][7][8] By blocking the active site of neuraminidase, NIs prevent the cleavage of sialic acid residues on the cell surface, trapping the progeny virions and halting the spread of infection.[9][10]

  • Cap-Dependent Endonuclease Inhibitors: Baloxavir marboxil is a prominent example of this class.[11][12] It targets the polymerase acidic (PA) subunit of the viral RdRp complex, specifically inhibiting its cap-dependent endonuclease activity.[13][14] This "cap-snatching" mechanism is crucial for the virus to generate primers for the transcription of its own mRNA.[15] By blocking this process, baloxavir marboxil effectively shuts down viral protein synthesis and replication.

cluster_NI Neuraminidase Inhibition cluster_Endonuclease Endonuclease Inhibition NI Neuraminidase Inhibitors (Oseltamivir, Zanamivir) Neuraminidase Viral Neuraminidase NI->Neuraminidase Inhibits Viral_Release Viral Release Neuraminidase->Viral_Release Required for Endo_I Endonuclease Inhibitor (Baloxavir Marboxil) PA_Endonuclease PA Cap-Dependent Endonuclease Endo_I->PA_Endonuclease Inhibits mRNA_Synthesis Viral mRNA Synthesis PA_Endonuclease->mRNA_Synthesis Required for

Caption: Mechanisms of action for standard-of-care influenza drugs.

Head-to-Head Efficacy Comparison: An In Vitro Perspective

A direct quantitative comparison of the efficacy of 2-ONN compounds with standard-of-care drugs is challenging due to the limited publicly available data for the former. The study by Elsherbini et al. (2022) qualitatively describes the anti-influenza A (H5N1) activity of compound 2a(Ac) as "good," but does not provide a specific 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) value.[1][2]

For the standard-of-care drugs, in vitro susceptibility data for various H5N1 strains are available. It is important to note that IC50 values can vary depending on the specific viral strain and the assay used.

Compound/Drug Class Target Reported IC50 Range against H5N1 (in vitro) Reference(s)
2-ONN Nucleoside Analogue (2a(Ac)) Viral Polymerase (putative)"Good" activity reported, no quantitative data available[1][2]
Oseltamivir (Neuraminidase Inhibitor) Neuraminidase0.1 - 10.8 nM
Zanamivir (Neuraminidase Inhibitor) Neuraminidase0.24 - 7.5 nM
Baloxavir Acid (Endonuclease Inhibitor) PA EndonucleaseMedian EC50 of 0.29 - 0.30 nM for H5N1 clades[11]

Note: The IC50/EC50 values are highly dependent on the specific viral isolate and the experimental conditions. The ranges provided are for illustrative purposes based on published data.

Experimental Protocols: Assessing Antiviral Efficacy In Vitro

The evaluation of antiviral compounds against influenza A (H5N1) in a laboratory setting typically involves cell-based assays to determine the concentration of the compound required to inhibit viral replication. A standard method is the plaque reduction assay or a yield reduction assay.

Protocol: Plaque Reduction Assay for Antiviral Susceptibility

This protocol provides a generalized workflow for assessing the in vitro efficacy of an antiviral compound against influenza A (H5N1).

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A (H5N1) virus stock of known titer

  • Test compound (e.g., 2-ONN derivative) and control drugs (e.g., oseltamivir)

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Agarose overlay medium

  • Crystal violet staining solution

  • Formalin (10%) for fixing cells

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution and Infection: Prepare serial dilutions of the influenza A (H5N1) virus. Infect the MDCK cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and wash the cells. Add an overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours to allow for plaque formation.

  • Plaque Visualization:

    • Fix the cells with 10% formalin.

    • Remove the agarose overlay.

    • Stain the cell monolayer with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

cluster_workflow Plaque Reduction Assay Workflow A Seed MDCK Cells B Infect with H5N1 Virus A->B C Add Overlay with Test Compound B->C D Incubate (48-72h) C->D E Fix and Stain Plaques D->E F Count Plaques and Calculate IC50 E->F

Caption: Workflow for a plaque reduction assay.

Conclusion and Future Directions

Derivatives of this compound represent a nascent and intriguing class of potential antiviral agents. The qualitative report of "good" activity against influenza A (H5N1) for a nucleoside analogue is a promising starting point for further investigation. However, to establish their true potential relative to the current standard-of-care, rigorous quantitative in vitro and in vivo studies are essential.

The established efficacy and well-characterized mechanisms of neuraminidase and endonuclease inhibitors set a high bar for new antiviral candidates. Future research on 2-ONN compounds should focus on:

  • Elucidation of the precise mechanism of action.

  • Determination of quantitative efficacy (EC50/IC50) against a panel of clinically relevant influenza strains, including H5N1.

  • Assessment of the potential for resistance development.

  • In vivo efficacy and safety studies in animal models.

While still in the early stages of discovery, the exploration of novel scaffolds like this compound is a critical endeavor in the ongoing effort to broaden our therapeutic armamentarium against influenza.

References

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A Senior Scientist's Guide to the In Vitro and In Vivo Validation of 2-oxo-1H-pyridine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

The 2-oxo-1H-pyridine-4-carbonitrile scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3][4] The core structure serves as a versatile template for developing targeted therapies, often functioning as inhibitors for critical enzymes like EGFR, VEGFR-2, and other kinases by competing for the ATP binding site.[1]

This guide provides a comprehensive, technically grounded framework for the systematic in vitro and in vivo validation of novel 2-oxo-1H-pyridine-4-carbonitrile derivatives. It is designed to move a candidate compound from initial screening to preclinical proof-of-concept, emphasizing the causal logic behind experimental choices and adherence to rigorous scientific standards.

Part 1: The In Vitro Validation Cascade: From Target Hit to Cellular Effect

The primary goal of in vitro validation is to confirm that a synthesized derivative (hereafter "test compound") engages its intended molecular target and elicits a measurable biological response in a controlled cellular environment. This process follows a logical, tiered approach.

Primary Screening: Confirming Target Engagement

Before assessing cellular effects, it is crucial to confirm that the test compound directly interacts with its molecular target. For derivatives designed as kinase inhibitors (a common application for this scaffold), this involves biochemical assays.[1]

Rationale: A direct enzyme inhibition assay provides the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency. This initial screen weeds out inactive compounds and allows for the ranking of potent derivatives, ensuring that resources are focused on the most promising candidates.

Secondary Screening: Assessing Cellular Activity and Cytotoxicity

A potent IC50 in a biochemical assay does not guarantee therapeutic potential. The compound must be able to penetrate cell membranes and exert its effect in a complex cellular milieu. Furthermore, it is essential to distinguish between targeted anti-proliferative effects and general cytotoxicity.

Rationale: Cell-based assays are critical for validating that the biochemical activity translates into a functional cellular response. The half-maximal effective concentration (EC50) from these assays demonstrates on-target activity in a living system. Concurrently, evaluating cytotoxicity against non-cancerous cell lines provides an early indication of the therapeutic window—the concentration range where the compound is effective against cancer cells while sparing normal cells.

A widely used and robust method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of living cells.[8]

  • Cell Seeding: Plate cancer cells (e.g., Caco-2, HepG-2) in 96-well plates at a density of 5,000-10,000 cells per well.[9] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a predetermined period (typically 48 or 72 hours) to assess the compound's effect on cell proliferation.[6][9]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[9] Incubate for an additional 2-4 hours at 37°C.[9]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.[9]

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Prioritization biochem_assay Biochemical Assay (e.g., Kinase Inhibition) ic50 Determine IC50 biochem_assay->ic50 Potency cell_assay Cell-Based Assay (e.g., MTT on Cancer Cells) ic50->cell_assay Active Compounds tox_assay Cytotoxicity Assay (e.g., MTT on Normal Cells) ic50->tox_assay Active Compounds ec50 Determine EC50 cell_assay->ec50 Efficacy si Calculate Selectivity Index (SI = CC50 / EC50) ec50->si cc50 Determine CC50 tox_assay->cc50 Safety cc50->si selection Select Lead Candidate for In Vivo Studies si->selection

Caption: A tiered approach for in vitro validation.

Comparative Data for 2-oxo-pyridine Derivatives

The table below presents hypothetical but representative data for a series of derivatives, comparing their biochemical potency against a target kinase with their cellular anti-proliferative activity.

Compound IDTarget Kinase IC50 (nM)Caco-2 Cell Line IC50 (µM)[1]HepG-2 Cell Line IC50 (µM)[1]
Derivative A157.89.5
Derivative B25051.641.5
Derivative C813.615.2
DoxorubicinN/A12.5[1]> 50
Erlotinib510.112.8

Based on this data, Derivative A and C show strong biochemical potency that translates to effective cellular activity, with Derivative A being particularly potent against the Caco-2 cell line.[1] Derivative B is significantly less active and would likely be deprioritized.

Part 2: The In Vivo Validation Framework: Assessing Preclinical Potential

After identifying a lead candidate with a promising in vitro profile, the focus shifts to in vivo validation. This stage is essential for understanding how the compound behaves in a complex biological system, including its pharmacokinetics (PK) and therapeutic efficacy.[10][11]

Pharmacokinetic (PK) Profiling

Rationale: A compound is therapeutically useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of a drug.[12] Key parameters like half-life (t1/2) and oral bioavailability are critical for designing effective dosing regimens for subsequent efficacy studies.[13][14][15]

  • Animal Dosing: Administer the test compound to a cohort of mice (e.g., BALB/c) via both intravenous (IV) and oral (p.o.) routes.[14][15] A typical dose might be 2-20 mg/kg.[14]

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[14]

  • Bioanalysis: Process the blood to plasma. Quantify the concentration of the parent compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[14]

  • Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and terminal half-life.[14] Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.

In Vivo Efficacy Evaluation: Xenograft Models

Rationale: The ultimate preclinical test for an anticancer agent is its ability to inhibit tumor growth in a living animal. The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard and widely accepted method for evaluating in vivo efficacy.[11][16][17]

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor cells.[10][17]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 Caco-2 cells) into the flank of each mouse.[16]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10] Randomize the mice into treatment and control groups (e.g., n=8-10 per group).

  • Drug Administration: Administer the test compound to the treatment group according to a predetermined schedule and route (e.g., daily oral gavage) based on PK data. The control group receives the vehicle alone. A standard-of-care drug can be included as a positive control.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week.[16] Monitor animal body weight as a general indicator of toxicity.[10]

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups relative to the control group. Excise tumors for further analysis (e.g., histology, biomarker analysis).[16]

Visualizing the In Vivo Study Design

InVivo_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Monitoring & Endpoint implant Implant Human Cancer Cells (e.g., Caco-2) into Immunocompromised Mice growth Allow Tumors to Reach 100-200 mm³ implant->growth randomize Randomize Mice into Groups growth->randomize treat_veh Group 1: Vehicle Control randomize->treat_veh treat_comp Group 2: Test Compound (e.g., 20 mg/kg) randomize->treat_comp treat_std Group 3: Standard of Care randomize->treat_std monitor Measure Tumor Volume & Body Weight (2-3 times/week) treat_comp->monitor endpoint Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI) monitor->endpoint

Caption: Workflow for a cell line-derived xenograft efficacy study.

Comparative Efficacy Data for Lead Candidate

The following table shows potential outcomes for a lead candidate, "Derivative A," in a Caco-2 xenograft model.

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle ControlDaily, p.o.1550 ± 210-+2.5
Derivative A20 mg/kg, daily620 ± 9560%-1.8
Standard Drug10 mg/kg, daily542 ± 8065%-8.5

These results would indicate that Derivative A demonstrates significant antitumor efficacy in vivo, comparable to the standard drug but with a potentially better toxicity profile as suggested by the smaller change in body weight.

Conclusion

The systematic validation of 2-oxo-1H-pyridine-4-carbonitrile derivatives requires a logical progression from targeted in vitro assays to comprehensive in vivo models. This guide outlines a robust, evidence-based pathway that prioritizes scientific integrity and causality. By confirming on-target biochemical potency, translating it to cellular efficacy, and finally demonstrating therapeutic potential and acceptable pharmacokinetics in a preclinical model, researchers can confidently identify and advance promising new chemical entities toward clinical development.

References

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  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Available from: [Link].

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  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available from: [Link].

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A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxyisonicotinonitrile Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-hydroxyisonicotinonitrile analogues, focusing on their potential as therapeutic agents. By objectively comparing the performance of various analogues and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Versatile this compound Scaffold

This compound, which exists in tautomeric equilibrium with its 2-oxonicotinonitrile form, represents a privileged scaffold in medicinal chemistry. This heterocyclic motif is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of activities, including antiviral and antimicrobial properties. The inherent electronic features of the pyridinone ring, coupled with the reactivity of the nitrile group, make it an attractive starting point for the design of novel therapeutic agents. Understanding the relationship between structural modifications of this core and the resulting biological activity is paramount for the rational design of more potent and selective drug candidates.

The Landscape of Structure-Activity Relationships

The biological activity of this compound analogues can be significantly influenced by substitutions at various positions of the pyridine ring. The following sections dissect the available SAR data, primarily focusing on antiviral and antimicrobial activities.

Core Structure and Tautomerism

Caption: Tautomerism of the core scaffold.

The core scaffold's ability to exist as two tautomers has implications for its interactions with biological targets, as the hydrogen bond donor-acceptor pattern differs between the two forms.

Substitutions on the Pyridine Ring: A Focus on Diaryl Analogues

A significant body of research has focused on 4,6-diaryl-2-oxonicotinonitrile derivatives. The nature and substitution pattern of these aryl rings play a crucial role in determining the biological activity.

A study by Abou-Elkhair et al. provides valuable insights into the antiviral and antimicrobial potential of a series of 4,6-diaryl-2-oxonicotinonitrile derivatives and their corresponding nucleoside analogues.[1] The core structure of the synthesized diaryl derivatives is presented below:

Caption: General structure of 4,6-diaryl-2-oxonicotinonitrile analogues.

The antiviral activity of these compounds was evaluated against a panel of viruses. The 50% effective concentration (EC₅₀), which is the concentration of the compound required to inhibit 50% of viral infection, was determined.[1]

Table 1: Antiviral Activity of 2-Oxonicotinonitrile Analogues [1]

CompoundVirusEC₅₀ (µM)
1a -OCH₃-OCH₃SARS-CoV>100
1b -OCH₃-ClSARS-CoV>100
1c -Cl-ClSARS-CoV>100
2aAc -OCH₃-OCH₃SARS-CoV12
2bAc -OCH₃-ClSARS-CoV>100
2cAc -Cl-ClSARS-CoV>100
1a -OCH₃-OCH₃Influenza A (H5N1)>100
1b -OCH₃-ClInfluenza A (H5N1)>100
1c -Cl-ClInfluenza A (H5N1)>100
2aAc -OCH₃-OCH₃Influenza A (H5N1)15
2bAc -OCH₃-ClInfluenza A (H5N1)>100
2cAc -Cl-ClInfluenza A (H5N1)>100

Note: Compound 2aAc is the acetylated glucoside analogue of 1a .

From this data, a clear SAR trend emerges:

  • The Unsubstituted Diaryl Core: The parent 4,6-diaryl-2-oxonicotinonitriles (1a-c ) were largely inactive against SARS-CoV and Influenza A (H5N1).[1]

  • The Impact of Glycosylation: The introduction of an acetylated glucose moiety at the N1 position of the pyridinone ring dramatically enhanced antiviral activity. Specifically, compound 2aAc , derived from the dimethoxy-substituted diaryl analogue 1a , exhibited potent activity against both SARS-CoV and Influenza A (H5N1).[1] This suggests that the sugar moiety is crucial for target recognition and/or cellular uptake.

  • Influence of Aryl Substituents in Nucleoside Analogues: Interestingly, the beneficial effect of glycosylation was only observed for the dimethoxy-substituted analogue. The corresponding nucleoside analogues with chloro substituents (2bAc and 2cAc ) remained inactive.[1] This highlights a synergistic relationship between the sugar moiety and the electronic properties of the aryl substituents. The electron-donating methoxy groups in 2aAc appear to be favorable for antiviral activity in this context.

The antimicrobial activity of these compounds was assessed by measuring the diameter of the inhibition zone against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of 2-Oxonicotinonitrile Analogues (Inhibition Zone in mm) [1]

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliCandida albicans
1a -OCH₃-OCH₃10989
1b -OCH₃-Cl1211910
1c -Cl-Cl111089
7b -OCH₃-Cl16 121011
Ampicillin--252220-
Dermatin-----23

Note: Compound 7b is an acyclic nucleoside analogue of 1b .

The key SAR observations for antimicrobial activity are:

  • Moderate Activity of the Diaryl Core: The parent diaryl compounds (1a-c ) showed weak to moderate activity against the tested strains.[1]

  • Enhancement with Acyclic Nucleoside Modification: Similar to the antiviral activity, modification into a nucleoside analogue enhanced the antibacterial activity. Compound 7b , an acyclic nucleoside analogue of 1b , displayed the best activity against the Gram-positive bacterium Bacillus subtilis.[1] This again underscores the importance of the appended sugar-like moiety for biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

Synthesis of 4,6-Diaryl-2-oxonicotinonitriles (General Procedure)

This protocol is based on the one-pot condensation method.[1]

  • Reaction Setup: A mixture of an aromatic ketone (1 mmol), an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask.

  • Reflux: The reaction mixture is heated under reflux for 6-8 hours.

  • Work-up: The mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with ethanol, and then with diethyl ether.

  • Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 4,6-diaryl-2-oxonicotinonitrile.

synthesis_workflow Start Start Mix_Reactants Mix Aromatic Ketone, Aromatic Aldehyde, Ethyl Cyanoacetate, & Ammonium Acetate in Ethanol Start->Mix_Reactants Reflux Reflux for 6-8 hours Mix_Reactants->Reflux Cool_Filter Cool to Room Temperature & Filter Precipitate Reflux->Cool_Filter Wash Wash with Ethanol & Diethyl Ether Cool_Filter->Wash Recrystallize Recrystallize from appropriate solvent Wash->Recrystallize End Pure Product Recrystallize->End antiviral_assay Start Start Seed_Cells Seed Host Cells in 24-well plates Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Seed_Cells->Prepare_Compounds Infect_Cells Infect Cell Monolayer with Virus Prepare_Compounds->Infect_Cells Add_Overlay Add Overlay Medium with Test Compounds Infect_Cells->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques and Calculate EC50 Fix_Stain->Count_Plaques End Results Count_Plaques->End

References

Head-to-head comparison of 2-pyridone and 4-pyridone scaffolds in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Pyridone and 4-Pyridone Scaffolds in Drug Design

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the pyridone scaffold has emerged as a privileged structural motif, integral to the design of a multitude of therapeutic agents. Among its isomers, 2-pyridone and 4-pyridone have garnered significant attention, each imparting distinct physicochemical and pharmacological properties to the parent molecule. This guide provides a head-to-head comparison of these two critical scaffolds, offering insights grounded in experimental data and established drug design principles to aid researchers in making informed decisions during the lead optimization process.

Physicochemical and Structural Properties: A Tale of Two Isomers

The seemingly subtle shift of the carbonyl group from the 2- to the 4-position on the pyridine ring introduces profound differences in the electronic and steric nature of the scaffold, which in turn dictates its behavior in a biological environment.

1.1. Tautomerism and Aromaticity

A key differentiator between the two scaffolds is their tautomeric equilibrium. The 2-pyridone form exists in equilibrium with its aromatic tautomer, 2-hydroxypyridine. This equilibrium is highly solvent-dependent, with the pyridone form generally predominating in various solvents. In contrast, the 4-pyridone/4-hydroxypyridine tautomeric equilibrium lies heavily towards the non-aromatic pyridone form. This difference in aromatic character has significant implications for the molecule's interaction with biological targets, particularly in the context of π-π stacking and cation-π interactions.

1.2. Dipole Moment and Hydrogen Bonding Capacity

The position of the carbonyl group significantly influences the molecule's dipole moment and its capacity to act as a hydrogen bond donor and acceptor. 2-Pyridone possesses a larger dipole moment compared to 4-pyridone. Both isomers can act as hydrogen bond donors via the N-H group and as hydrogen bond acceptors through the carbonyl oxygen. However, the spatial arrangement of these functional groups in 2-pyridone allows for its well-known ability to form stable, hydrogen-bonded dimers, a property less pronounced in the 4-pyridone scaffold. This dimerization potential can influence solubility and crystal packing.

Data Summary: Physicochemical Properties

Property2-Pyridone4-PyridoneRationale and Implications in Drug Design
Predominant Tautomer Pyridone form (in equilibrium with hydroxypyridine)Pyridone formThe greater aromatic character of the 2-hydroxypyridine tautomer can facilitate π-stacking interactions with aromatic residues in target proteins.
Dipole Moment LargerSmallerA larger dipole moment in 2-pyridone derivatives can enhance interactions with polar residues in a binding pocket, but may also increase the risk of off-target effects.
Hydrogen Bonding Strong donor (N-H) and acceptor (C=O) capabilities; forms stable dimers.Strong donor (N-H) and acceptor (C=O) capabilities.The specific vector and geometry of hydrogen bonding are critical for target recognition and can be a deciding factor in scaffold selection.
Aqueous Solubility Generally goodGenerally goodBoth scaffolds can enhance the solubility of a parent molecule, a crucial parameter for oral bioavailability.

Pharmacological Profiles and Representative Drugs

The distinct properties of 2- and 4-pyridones translate into different pharmacological profiles, making them suitable for diverse therapeutic targets.

2.1. The 2-Pyridone Scaffold: A Versatile Player

The 2-pyridone motif is found in a wide array of approved drugs and clinical candidates, highlighting its versatility. Its ability to act as a bioisostere for various functional groups, including amides and carboxylic acids, has contributed to its widespread use.

  • Milrinone: A phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure. The 2-pyridone core is crucial for its interaction with the active site of the enzyme.

  • Perampanel: An AMPA receptor antagonist used as an antiepileptic drug. The 2-pyridone moiety plays a key role in its binding to the receptor.

  • Dovitinib: A multi-targeted tyrosine kinase inhibitor that has been investigated for the treatment of various cancers. The 2-pyridone scaffold is a key pharmacophoric element.

2.2. The 4-Pyridone Scaffold: A Focus on Specific Targets

The 4-pyridone scaffold, while also versatile, has found particular utility in the development of certain classes of drugs, often where its specific electronic and steric properties offer an advantage.

  • Nevirapine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV/AIDS. The 4-pyridone core is central to its inhibitory activity.

  • Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The 4-pyridone component is a key part of the quinazoline core that binds to the ATP pocket of the enzyme.

  • Raltegravir: An HIV integrase inhibitor. The 4-pyridone-containing core is essential for chelating the magnesium ions in the active site of the integrase enzyme.

Signaling Pathway Visualization: EGFR Inhibition by a 4-Pyridone Containing Drug (Gefitinib)

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (4-Pyridone Scaffold) Gefitinib->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain Cell_Pro Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Pro Promotes PI3K_AKT->Cell_Pro Promotes

Caption: EGFR signaling cascade and its inhibition by Gefitinib, a 4-pyridone-containing drug.

Synthetic Accessibility: Considerations for a Medicinal Chemist

The choice between a 2-pyridone and a 4-pyridone scaffold can also be influenced by the ease and versatility of their synthesis.

3.1. Synthesis of 2-Pyridones

A common and versatile method for the synthesis of 2-pyridones is the condensation of a 1,3-dicarbonyl compound with a cyanoacetamide derivative, often referred to as the Guareschi-Thorpe reaction. This approach allows for a high degree of substitution on the pyridone ring. Another widely used method is the cyclization of β-enaminones with various reagents.

3.2. Synthesis of 4-Pyridones

The synthesis of 4-pyridones often involves the cyclization of 1,3,5-tricarbonyl compounds or their equivalents with an amine source. The Hantzsch pyridine synthesis, while primarily known for producing dihydropyridines, can be adapted to yield 4-pyridone derivatives.

Synthetic Workflow Comparison

Synthetic_Comparison cluster_2_pyridone 2-Pyridone Synthesis cluster_4_pyridone 4-Pyridone Synthesis start_2 1,3-Dicarbonyl + Cyanoacetamide step1_2 Guareschi-Thorpe Condensation start_2->step1_2 product_2 Substituted 2-Pyridone step1_2->product_2 start_4 1,3,5-Tricarbonyl + Amine step1_4 Cyclocondensation start_4->step1_4 product_4 Substituted 4-Pyridone step1_4->product_4

Caption: High-level comparison of common synthetic routes to 2- and 4-pyridone scaffolds.

Experimental Protocols for Comparative Evaluation

To make a data-driven decision between these scaffolds, a series of head-to-head experiments are recommended. The following protocols provide a framework for such a comparative analysis.

4.1. Protocol: Determination of Aqueous Solubility

Objective: To quantitatively compare the aqueous solubility of a matched pair of 2-pyridone and 4-pyridone analogs.

Methodology:

  • Compound Preparation: Synthesize a pair of analogs where the only difference is the position of the carbonyl group (2- vs. 4-pyridone).

  • Stock Solution: Prepare a 10 mM stock solution of each compound in DMSO.

  • Equilibration: Add an excess of each solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Incubation: Shake the samples at room temperature for 24 hours to ensure equilibrium is reached.

  • Filtration: Filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

4.2. Protocol: Assessment of Metabolic Stability

Objective: To compare the in vitro metabolic stability of the 2-pyridone and 4-pyridone analogs in human liver microsomes.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (1 µM final concentration) to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time. The in vitro half-life (t½) and intrinsic clearance (Clint) are then calculated.

4.3. Protocol: Target Binding Affinity Assay

Objective: To determine the binding affinity (e.g., Ki, IC50) of the 2-pyridone and 4-pyridone analogs to the target protein.

Methodology (Example: Kinase Inhibition Assay):

  • Assay Buffer: Prepare an appropriate kinase assay buffer.

  • Compound Dilution: Serially dilute the test compounds to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, the fluorescently labeled substrate, and the test compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Measure the fluorescence signal, which correlates with the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The choice between a 2-pyridone and a 4-pyridone scaffold is a nuanced decision that should be guided by a thorough understanding of their inherent properties and the specific requirements of the therapeutic target. While 2-pyridones offer a rich history in diverse therapeutic areas, the unique electronic and steric features of 4-pyridones have led to significant breakthroughs, particularly in the realm of kinase and integrase inhibitors.

The future of drug design will likely see the continued and perhaps even expanded use of both scaffolds. The development of novel synthetic methodologies will undoubtedly broaden the accessible chemical space for both pyridone isomers. Furthermore, a deeper understanding of their interactions with a wider range of biological targets will continue to fuel their application in the pursuit of new and improved medicines. Ultimately, a data-driven, comparative approach, as outlined in this guide, will empower medicinal chemists to harness the full potential of these remarkable scaffolds.

A Comparative Guide to Cross-Reactivity Profiling of 2-Hydroxyisonicotinonitrile-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of novel kinase inhibitors, using the 2-hydroxyisonicotinonitrile scaffold as a representative chemotype. In drug discovery, establishing the precise interaction profile of a new inhibitor is paramount. While a compound may be designed for a specific kinase, off-target binding is a common phenomenon that can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[1][2] Understanding and quantifying this cross-reactivity is a critical step in advancing a compound from a promising hit to a viable clinical candidate.[3]

We will dissect a multi-tiered, experimentally-driven approach to build a high-fidelity "fingerprint" of an inhibitor's activity across the human kinome. This guide moves beyond simple IC50 values to integrate biochemical affinity, cellular target engagement, and downstream pathway effects, providing a holistic and trustworthy assessment of inhibitor selectivity.

Pillar 1: Establishing the Biochemical Interaction Landscape

The Rationale: The first step in understanding a new inhibitor is to cast a wide net. The human kinome is vast, and assuming selectivity based on design alone is insufficient.[4] A broad biochemical screen provides an unbiased, quantitative measure of all potential binding interactions, establishing a foundational map of the compound's affinity for hundreds of kinases. This approach is crucial for identifying both the intended target and any potent off-targets that require further investigation.[3][4]

Featured Technology: Competition Binding Assays (e.g., KINOMEscan®)

This technology offers a robust, ATP-independent method to quantify the binding affinity (expressed as the dissociation constant, Kd) of an inhibitor against a large panel of kinases.[5][6] The assay involves three key components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound. The inhibitor competes with the immobilized ligand for binding to the kinase. The amount of kinase-DNA captured on the solid support is measured via qPCR, which is inversely proportional to the test compound's binding affinity.[5] This method's independence from ATP is a key advantage, as it measures true thermodynamic binding affinity rather than IC50 values, which can be influenced by varying ATP concentrations in different assays.[6]

Workflow for Biochemical Profiling

G cluster_prep Sample Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis Compound Test Compound (e.g., 2-HIN derivative) Solubilize Solubilize in DMSO to 100x final conc. Compound->Solubilize AddCompound Add Test Compound (at screening concentration) Solubilize->AddCompound AssayPlate Assay Plate: - DNA-tagged Kinase - Immobilized Ligand AssayPlate->AddCompound Incubate Incubate to reach equilibrium AddCompound->Incubate Wash Wash unbound components Incubate->Wash qPCR Quantify bound kinase via qPCR of DNA tag Wash->qPCR Calc Calculate % Inhibition vs. DMSO control qPCR->Calc Kd Determine Kd for hits (11-point dose-response) Calc->Kd Score Calculate Selectivity Score (e.g., S(10)) Kd->Score

Caption: KINOMEscan® workflow for biochemical kinase inhibitor profiling.

Interpreting the Data: A Comparative Example

The output of a large-scale screen is a list of kinases for which the inhibitor shows significant binding. To quantify selectivity, a metric such as the Selectivity Score (S-score) is often used. For example, S(10) at 1 µM is calculated by dividing the number of kinases bound with >90% inhibition by the total number of non-mutant kinases tested.[7] A lower score indicates higher selectivity.

Table 1: Hypothetical KINOMEscan® Data for a 2-HIN Derivative vs. Dasatinib

Parameter"2-HIN-Inhibitor-X" (Hypothetical)Dasatinib (Reference)Rationale
Primary Target Aurora Kinase AABL1Design target for each inhibitor.
Primary Target Kd 5.2 nM0.8 nMMeasures on-target potency.
Number of Hits (>65% Inh. @ 1µM) 1252Initial measure of promiscuity.[8]
Selectivity Score (S(10) @ 1µM) 0.027 (11/403)0.094 (38/403)Quantifies high-affinity interactions. A lower score is more selective.
Potent Off-Targets (Kd < 100 nM) FLT3, TRKBSRC, LCK, YES1, BTKIdentifies specific off-targets that require further cellular validation.

This data is hypothetical for illustrative purposes.

Pillar 2: Confirming Target Engagement in the Cellular Milieu

The Rationale: A compound that binds strongly to a purified kinase in a biochemical assay may not necessarily engage that same target within the complex environment of a living cell.[9] Factors like cell membrane permeability, active efflux pumps, and intracellular metabolism can prevent an inhibitor from reaching its target. Therefore, it is essential to validate target engagement in a cellular context.[10][11]

Featured Technology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or tissues.[12] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[9] In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation. The amount of target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blot or mass spectrometry. A successful drug-protein interaction results in a "thermal shift," meaning more protein remains soluble at higher temperatures compared to untreated controls.[13]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Culture & Treatment:

    • Culture target cells to ~80% confluency.

    • Treat cells with the desired concentration of the 2-HIN inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C. This step allows for cellular uptake and target binding.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a protein-stable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[9]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the protein concentration in each sample by Western blot using a primary antibody specific to the target kinase.

    • Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. This generates the "melting curve."

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat Treat with Inhibitor or Vehicle (DMSO) Cells->Treat Harvest Harvest & Resuspend Cells Treat->Harvest Heat Apply Temperature Gradient (e.g., 40-70°C) Harvest->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to separate Soluble vs. Aggregated Lyse->Centrifuge Western Western Blot for Target Protein in Soluble Fraction Centrifuge->Western Plot Plot Melting Curve & Determine ΔTm Western->Plot

Caption: CETSA® workflow for validating cellular target engagement.

Interpreting the Data: Quantifying the Thermal Shift

A positive result in a CETSA experiment is a rightward shift in the melting curve for the drug-treated sample, indicating an increase in the protein's melting temperature (Tm). This change (ΔTm) is direct evidence of target engagement in a physiological context.

Table 2: Hypothetical CETSA Data for "2-HIN-Inhibitor-X"

Target KinaseTreatmentApparent Tm (°C)ΔTm (°C)Interpretation
Aurora Kinase A Vehicle (DMSO)48.5-Baseline thermal stability.
(Primary Target) 1 µM "2-HIN-X"54.2+5.7 Strong cellular engagement of the primary target.
FLT3 Vehicle (DMSO)51.0-Baseline thermal stability.
(Potent Off-Target) 1 µM "2-HIN-X"52.1+1.1 Weak or transient cellular engagement despite biochemical affinity.

Pillar 3: Mapping the Functional Impact on Cellular Signaling

The Rationale: Confirming that an inhibitor binds its target in a cell is crucial, but it doesn't reveal the full story. The ultimate goal is to modulate a specific signaling pathway. Furthermore, even weak off-target binding can sometimes lead to significant functional consequences in unrelated pathways.[14] Phosphoproteomics provides a global, unbiased snapshot of the phosphorylation state of thousands of proteins within the cell, allowing for a functional readout of an inhibitor's on-target efficacy and its off-target activity.[8][15]

Featured Technology: Mass Spectrometry-Based Phosphoproteomics

This approach involves treating cells with the inhibitor, followed by protein extraction, digestion into peptides, and enrichment of phosphorylated peptides.[16] These phosphopeptides are then analyzed by high-resolution mass spectrometry to identify the specific phosphorylation sites and quantify their abundance changes in response to the inhibitor. By mapping these changes to known signaling pathways, one can confirm inhibition of the intended pathway and simultaneously uncover unintended "off-target" signaling alterations.[15]

Interpreting the Data: On-Target vs. Off-Target Signatures

  • On-Target Signature: A significant decrease in phosphorylation of known substrates downstream of the primary target kinase. For an Aurora Kinase A inhibitor, this might include reduced phosphorylation of histone H3.

  • Off-Target Signature: Significant changes (either up or down) in phosphorylation of proteins in pathways unrelated to the primary target. For instance, the unexpected activation of a MAPK stress-response pathway could be a red flag for potential toxicity.[8]

Signaling Pathway Visualization

G cluster_pathway1 Target Pathway (Cell Cycle) cluster_pathway2 Off-Target Pathway (Stress Response) AurA Aurora A Substrate1 Substrate A (e.g., Histone H3) AurA->Substrate1 pSubstrate1 p-Substrate A Substrate1->pSubstrate1 Phosphorylation CellCycle Cell Cycle Progression pSubstrate1->CellCycle OffTargetKinase Off-Target Kinase StressSub Stress Substrate OffTargetKinase->StressSub pStressSub p-Stress Substrate StressSub->pStressSub Phosphorylation Toxicity Potential Toxicity pStressSub->Toxicity Inhibitor 2-HIN-Inhibitor-X Inhibitor->AurA On-Target (Desired) Inhibitor->OffTargetKinase Off-Target (Unintended)

Caption: On-target vs. off-target effects of a kinase inhibitor on signaling pathways.

Synthesis and Conclusion

A robust cross-reactivity profile is not built on a single data point, but on a confluence of evidence from orthogonal methodologies. By integrating large-scale biochemical screening, cellular target engagement validation, and functional phosphoproteomic analysis, researchers can build a comprehensive and trustworthy profile of novel kinase inhibitors based on scaffolds like this compound.

Table 3: Final Comparative Profile Summary

Metric"2-HIN-Inhibitor-X" (Hypothetical)Alternative Inhibitor (e.g., Alisertib)Significance
Biochemical Kd (Target) 5.2 nM1.2 nMMeasures raw potency.
Selectivity Score S(10) 0.027 (High Selectivity)0.041 (Moderate Selectivity)Quantifies biochemical promiscuity.
Cellular ΔTm (Target) +5.7 °C+6.1 °CConfirms target access and binding in cells.
Cellular ΔTm (Off-Target) +1.1 °C (FLT3)+3.5 °C (VEGFR2)Indicates potential for cellular off-target effects.
Phosphoproteomics Clean on-target signatureOn-target signature + MAPK activationReveals functional consequences of off-target binding.

This tiered approach allows for the objective comparison of different inhibitors, enabling informed decisions in the drug development process. It ensures that the chosen lead candidates not only have high on-target potency but also possess a well-understood and acceptable off-target profile, ultimately minimizing the risk of unforeseen complications in later-stage development.

References

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  • Giansanti, P., et al. (2014). Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics. ACS Chemical Biology, 9(9), 2096–2105. [Link]

  • Ruprecht, B., et al. (2009). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. ACS Chemical Biology, 4(4), 299–308. [Link]

  • ResearchGate. (n.d.). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites.... Retrieved from ResearchGate. [Link]

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  • Tanaka, M., et al. (2021). Visualization of Kinase Inhibition-Related Adverse Events Using the Japanese Adverse Drug Event Report Database. Biological & Pharmaceutical Bulletin, 44(8), 1146–1152. [Link]

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Benchmarking the Synthetic Accessibility of 2-oxo-1H-pyridine-4-carbonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive guide benchmarking the synthetic accessibility of 2-oxo-1H-pyridine-4-carbonitrile, a valuable scaffold in medicinal chemistry, has been developed for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of various synthetic strategies, offering a comparative assessment of their efficiency, practicality, and scalability. By presenting detailed experimental protocols, supporting data, and mechanistic insights, this publication aims to empower researchers in their efforts to access this important heterocyclic building block.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone motif is a privileged structure in drug discovery, appearing in numerous natural products and pharmaceutical agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The specific target of this guide, 2-oxo-1H-pyridine-4-carbonitrile (also known by its tautomeric form, 2-hydroxyisonicotinonitrile), presents a synthetically attractive building block due to the presence of versatile functional groups: a nucleophilic/basic nitrogen atom, an electrophilic carbonyl group, and a cyano group that can be further elaborated. Its synthesis, however, can present challenges in achieving good yields and purity, necessitating a careful evaluation of available synthetic routes.

Comparative Analysis of Synthetic Routes

This guide explores and compares three primary strategies for the synthesis of 2-oxo-1H-pyridine-4-carbonitrile:

  • Direct Oxidation/Hydroxylation of 4-Cyanopyridine: A conceptually straightforward approach involving the introduction of an oxygen functionality at the C2 position of a readily available starting material.

  • Ring-Forming Condensation Reactions: Building the pyridone ring from acyclic precursors through multicomponent or domino reactions.

  • Functional Group Interconversion from Pre-functionalized Pyridines: Utilizing a pre-existing functional group on the pyridine ring to introduce the desired 2-oxo functionality.

The following sections provide a detailed examination of each approach, including step-by-step protocols and a comparative summary of their respective advantages and disadvantages.

Route 1: Direct Oxidation of 4-Cyanopyridine

The direct C-H oxidation of pyridines to 2-pyridones is a highly sought-after transformation due to its atom economy. A common strategy involves the initial formation of a pyridine N-oxide, which activates the C2 and C6 positions towards nucleophilic attack.

Method A: Oxidation of 4-Cyanopyridine via its N-oxide

This two-step approach first involves the oxidation of 4-cyanopyridine to its corresponding N-oxide, followed by a rearrangement reaction to introduce the hydroxyl group at the 2-position.

Workflow Diagram:

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Hydroxylation start 4-Cyanopyridine step1 Oxidation (e.g., m-CPBA or H2O2/AcOH) start->step1 Reagents intermediate 4-Cyanopyridine N-oxide step1->intermediate Product step2 Rearrangement (e.g., Acetic Anhydride then Hydrolysis) intermediate->step2 Reactant product 2-oxo-1H-pyridine-4-carbonitrile step2->product Final Product

Caption: Two-step synthesis via N-oxide formation and rearrangement.

Experimental Protocol: Synthesis of 4-Cyanopyridine N-oxide

  • To a solution of 4-cyanopyridine (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-cyanopyridine N-oxide.[2]

Experimental Protocol: Conversion to 2-oxo-1H-pyridine-4-carbonitrile

  • Treat the 4-cyanopyridine N-oxide (1.0 eq) with acetic anhydride (excess) and heat the mixture to reflux for several hours.

  • After cooling, carefully add water to hydrolyze the excess acetic anhydride and the resulting acetate intermediate.

  • Neutralize the solution with a base (e.g., sodium carbonate).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to obtain 2-oxo-1H-pyridine-4-carbonitrile.

Discussion:

This method is a classic and often reliable way to introduce a hydroxyl group at the 2-position of a pyridine ring. The N-oxidation step is typically high-yielding. However, the subsequent rearrangement can sometimes lead to a mixture of regioisomers, although the electronic effect of the 4-cyano group should favor the formation of the 2-hydroxy product. A significant drawback can be the need for purification to remove byproducts.

Route 2: Ring-Forming Condensation Reactions

Constructing the pyridone ring from acyclic precursors offers a high degree of flexibility and convergence. Multicomponent reactions (MCRs) are particularly attractive as they can rapidly generate molecular complexity in a single step.

Method B: Multicomponent Synthesis of a Substituted 2-Pyridone

While a direct one-pot synthesis of the unsubstituted target molecule is not well-documented, a closely related multicomponent reaction provides a template for accessing highly functionalized 2-oxo-pyridine-carbonitriles. This approach typically involves the condensation of an active methylene compound, an aldehyde, a ketone, and a nitrogen source.[3][4]

Workflow Diagram:

cluster_MCR One-Pot Multicomponent Reaction reagents Aldehyde + Ketone + Ethyl Cyanoacetate + Ammonium Acetate reaction Condensation/ Cyclization reagents->reaction product 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile reaction->product

Caption: General multicomponent synthesis of substituted 2-pyridones.

Experimental Protocol: General Procedure for 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles [4]

  • A mixture of an aromatic aldehyde (1.0 eq), an acetophenone derivative (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (excess) in a suitable solvent like ethanol is refluxed for 10-14 hours.[4]

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol).[4]

Discussion:

Multicomponent reactions offer a highly efficient route to complex pyridone structures in a single, convergent step. They are often characterized by high atom economy and operational simplicity. However, this specific protocol yields a 3-cyano-4,6-diaryl substituted pyridone. To adapt this for the synthesis of 2-oxo-1H-pyridine-4-carbonitrile, one would need to employ starting materials that lack the substituents at the 3, 5, and 6 positions, which can be challenging to achieve with high selectivity and yield using this type of reaction.

Route 3: Functional Group Interconversion

This strategy relies on the conversion of a pre-existing functional group on the pyridine ring into the desired 2-oxo functionality. A plausible approach would be the diazotization of a 2-aminopyridine derivative followed by hydrolysis.

Method C: Diazotization of 2-Amino-4-cyanopyridine

This method involves the synthesis of 2-amino-4-cyanopyridine, followed by its conversion to the target 2-pyridone via a diazonium salt intermediate.

Workflow Diagram:

cluster_S1 Step 1: Amination cluster_S2 Step 2: Diazotization & Hydrolysis start_c 4-Halopyridine or related precursor step1_c Amination start_c->step1_c intermediate_c 2-Amino-4-cyanopyridine step1_c->intermediate_c step2_c 1. NaNO2, H2SO4 2. H2O, Heat intermediate_c->step2_c product_c 2-oxo-1H-pyridine-4-carbonitrile step2_c->product_c

Caption: Synthesis via diazotization of a 2-aminopyridine precursor.

Experimental Protocol: General Procedure for Diazotization and Hydrolysis [5]

  • Dissolve 2-amino-4-cyanopyridine (1.0 eq) in an aqueous acidic solution (e.g., dilute sulfuric acid) at a low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at low temperature for a short period to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture and then heat to reflux to facilitate the hydrolysis of the diazonium salt.

  • Monitor the evolution of nitrogen gas.

  • After the reaction is complete, cool the mixture and neutralize it with a base.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product by chromatography or recrystallization.

Discussion:

The conversion of 2-aminopyridines to 2-pyridones via diazotization is a well-established transformation.[5] The main challenge of this route lies in the synthesis of the 2-amino-4-cyanopyridine precursor. The yields of the diazotization-hydrolysis step can be variable and side reactions can occur. However, for many substituted pyridines, this remains a viable and effective method.

Data Summary and Comparison

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsScalability
Route 1: Oxidation via N-oxide Utilizes readily available starting material (4-cyanopyridine). Conceptually simple.Can lead to regioisomeric byproducts. May require stringent purification.Moderate to GoodGood
Route 2: Multicomponent Reaction High convergence and atom economy. Rapid generation of complexity.Not directly applicable for the unsubstituted target. May require significant optimization.Good to Excellent (for substituted analogs)Moderate
Route 3: Diazotization Well-established transformation for this functional group interconversion.Requires synthesis of the 2-amino precursor. Diazonium salts can be unstable.ModerateGood

Conclusion

The synthetic accessibility of 2-oxo-1H-pyridine-4-carbonitrile is achievable through several strategic approaches. The choice of the optimal route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the purification capabilities at hand.

  • For a direct and scalable approach from a common starting material, the oxidation of 4-cyanopyridine via its N-oxide (Route 1) presents a strong option, provided that potential regioselectivity issues can be managed through careful reaction control and purification.

  • For the rapid generation of a library of analogous compounds, the principles of multicomponent reactions (Route 2) are highly valuable, although significant adaptation would be needed for the synthesis of the specific unsubstituted target.

  • When a suitable 2-amino precursor is available or can be readily synthesized, the diazotization and hydrolysis route (Route 3) offers a classic and effective method for obtaining the desired 2-pyridone.

Further research into direct C-H activation methods for the hydroxylation of 4-cyanopyridine could provide more efficient and environmentally benign alternatives in the future. This guide serves as a foundational resource to aid chemists in making informed decisions for the synthesis of this important heterocyclic building block.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 2-Hydroxyisonicotinonitrile, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and an understanding of the chemical's inherent hazards.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable building block in synthetic chemistry, possesses a significant hazard profile that demands respect and careful handling.

According to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Harmful if swallowed [1]

  • Harmful in contact with skin [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Harmful if inhaled [1]

The presence of a nitrile group (-CN) also warrants a high degree of caution due to the potential for the release of cyanide, a potent toxin. Therefore, all handling and disposal steps must be designed to mitigate these risks.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1][2]
Acute Toxicity, DermalCategory 4Wear protective gloves/protective clothing. If on skin, wash with plenty of soap and water.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation. Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Acute Toxicity, InhalationCategory 4Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[1]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and ends with compliant removal by a certified hazardous waste contractor. The following workflow is designed to provide a clear and logical sequence of actions.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase PPE Step 1: Don Appropriate PPE Segregation Step 2: Segregate Waste Streams PPE->Segregation Ensure safety before handling waste Containerization Step 3: Proper Containerization & Labeling Segregation->Containerization Prevent hazardous reactions Storage Step 4: Safe Interim Storage Containerization->Storage Secure waste until pickup Pickup Step 5: Arrange for Professional Disposal Storage->Pickup Final compliant disposal

Figure 1: A stepwise workflow for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE.[3][4] This is not just a procedural formality but a critical barrier against potential exposure.

  • Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[5]

  • Hand Protection: Use nitrile gloves. Given that no glove material offers indefinite protection, it is crucial to change gloves frequently and immediately if they become contaminated.[6]

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.[4]

  • Respiratory Protection: All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety.[3] Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.

  • Solid Waste: Collect solid this compound, contaminated weighing papers, and disposable labware in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless their compatibility has been verified.

  • Contaminated Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste.[7][8]

Step 3: Proper Containerization and Labeling - Clarity is Safety

All hazardous waste containers must be in good condition, compatible with the chemical waste, and securely sealed when not in use.[9]

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers for collecting this compound waste.

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[4][9] The date of waste accumulation should also be included.

Step 4: Safe Interim Storage - A Secure Holding Pattern

Designate a specific, well-ventilated area within the laboratory for the interim storage of hazardous waste.[9]

  • Location: The storage area should be away from general laboratory traffic and incompatible materials.

  • Secondary Containment: Utilize secondary containment bins to prevent the spread of material in case of a leak.[9]

  • Flammability: While this compound itself is not highly flammable, if it is dissolved in a flammable solvent, the waste should be stored in a flammable-rated cabinet.[6]

Step 5: Arrange for Professional Disposal - The Final Step

The ultimate disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7] They will have established procedures and approved vendors for this purpose.

  • Regulatory Compliance: The disposal of hazardous waste is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12] Your EHS department will ensure that all disposal activities are in full compliance with these regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental spill or exposure, immediate and correct action is crucial.

  • Spills: For small spills, use an absorbent material appropriate for chemical spills to contain and clean up the material. All cleanup materials must be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these detailed procedures, researchers and laboratory personnel can confidently manage the disposal of this compound, upholding the highest standards of safety and environmental stewardship.

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A Researcher's Guide to the Safe Handling of 2-Hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, this pursuit must be anchored in an unwavering commitment to safety. 2-Hydroxyisonicotinonitrile, a compound of interest in various research applications, presents a specific hazard profile that demands meticulous handling and a comprehensive understanding of appropriate personal protective equipment (PPE). This guide moves beyond a simple checklist, delving into the causality behind each safety recommendation to empower you with the knowledge to work confidently and securely.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound (also known as 2-oxo-1H-pyridine-4-carbonitrile) is classified with several key hazards that dictate our safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, if it comes into contact with skin, and if inhaled.[1] Furthermore, it is known to cause skin irritation and serious eye irritation.[1] The nitrile functional group (-C≡N) present in the molecule warrants particular caution, as related compounds can have significant toxicity.[2]

These classifications are not abstract warnings; they represent tangible risks to the researcher. Dermal contact can lead to local irritation and systemic toxicity if the compound is absorbed. Inhalation of the powder can cause respiratory irritation and potential systemic effects. Ocular exposure can result in serious, potentially irreversible, damage. Therefore, our PPE strategy is designed to create a comprehensive barrier against these routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

When handling this compound, a multi-layered approach to PPE is essential. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving with Nitrile Gloves: The outer glove should be a chemical-resistant nitrile glove, with a second nitrile glove worn underneath. Rationale: This provides a robust barrier against dermal contact and absorption.[3] Double gloving is a best practice when handling highly toxic compounds, as it offers protection in case the outer glove is breached. Nitrile is recommended for its resistance to a range of chemicals.[3]
Eye and Face Protection Chemical Splash Goggles and a Face Shield: Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes. A full-face shield must be worn over the goggles. Rationale: This combination provides comprehensive protection against the serious eye irritation hazard posed by this compound.[1][4] The face shield adds an extra layer of protection for the entire face.
Body Protection Disposable Gown with Long Sleeves and Elastic Cuffs: A disposable gown made of a low-linting material is required. It should be worn over personal clothing. Rationale: This prevents the contamination of personal clothing and skin with the powdered compound. The disposable nature of the gown simplifies decontamination procedures.[3]
Respiratory Protection NIOSH-Approved Respirator: The specific type of respirator should be determined by a risk assessment, but at a minimum, a NIOSH-approved N95 respirator should be worn when handling small quantities in a well-ventilated area. For larger quantities or in situations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended. Rationale: Given that this compound is harmful if inhaled, respiratory protection is critical to prevent the inhalation of the fine powder.[1]

Operational Plan: From Handling to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from initial handling to the final disposal of waste.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the designated work area, typically a certified chemical fume hood or a glove box, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[4]

  • Donning PPE: Put on PPE in the following order: gown, inner gloves, respirator, goggles, face shield, and outer gloves.

  • Weighing and Aliquoting: Conduct all manipulations of the powdered this compound within a chemical fume hood or glove box to contain any airborne particles. Use tools and equipment dedicated to handling this compound to prevent cross-contamination.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent. Wipe down the exterior of all containers before removing them from the containment area.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the face shield, goggles, and gown. The respirator and inner gloves should be removed last upon exiting the work area.

Emergency Exposure Plan

In the event of an accidental exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Contaminated PPE: All used PPE, including gloves, gowns, and respirator cartridges, should be placed in a designated, sealed hazardous waste bag.

  • Chemical Waste: Unused compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.

Visualizing the Safety Workflow

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling This compound hazards Assess Hazards: - Harmful (Oral, Dermal, Inhalation) - Skin & Eye Irritant start->hazards ppe_protocol Implement Core PPE Protocol hazards->ppe_protocol hand Hand Protection: Double Nitrile Gloves ppe_protocol->hand Dermal Contact & Absorption Risk eye_face Eye/Face Protection: Chemical Goggles & Face Shield ppe_protocol->eye_face Serious Eye Irritation Risk body Body Protection: Disposable Gown ppe_protocol->body Skin Contact & Contamination Risk respiratory Respiratory Protection: NIOSH-Approved Respirator ppe_protocol->respiratory Inhalation Harm Risk end Proceed with Handling hand->end eye_face->end body->end respiratory->end

Caption: Decision workflow for selecting appropriate PPE.

Handling_and_Disposal_Workflow Handling and Disposal Workflow cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep 1. Preparation: Fume Hood/Glove Box don_ppe 2. Don PPE prep->don_ppe handle 3. Handle Compound don_ppe->handle decon 4. Decontaminate Surfaces handle->decon doff_ppe 5. Doff PPE decon->doff_ppe collect_ppe 1. Bag Contaminated PPE doff_ppe->collect_ppe collect_chem 2. Collect Chemical Waste collect_ppe->collect_chem waste_pickup 3. Arrange for Pickup collect_chem->waste_pickup

Caption: Procedural flow for handling and disposal.

By adhering to these detailed protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.